molecular formula C9H20N2O B1271430 4-(4-Methylpiperazin-1-yl)butan-1-ol CAS No. 56323-03-6

4-(4-Methylpiperazin-1-yl)butan-1-ol

Katalognummer: B1271430
CAS-Nummer: 56323-03-6
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: GSFOUKVQYFLTRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylpiperazin-1-yl)butan-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its structure, featuring both a piperazine ring and a hydroxyl-terminated alkyl chain, makes it a potential intermediate or building block in the development of more complex molecules. Researchers value this compound for its use in constructing molecular scaffolds with potential biological activity. Its physicochemical properties, such as a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol, define its handling and solubility characteristics. As with all fine chemicals, appropriate safety precautions should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Key Applications: Medicinal Chemistry: Serves as a key synthetic intermediate in the design and synthesis of novel bioactive compounds. Chemical Biology: Used as a building block (synthon) for the modification of larger molecules or surfaces. Process Chemistry: Employed in route development and optimization for the large-scale production of target molecules. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations before using this product.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-methylpiperazin-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFOUKVQYFLTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374734
Record name 4-(4-methylpiperazin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56323-03-6
Record name 4-(4-methylpiperazin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylpiperazin-1-yl)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Methylpiperazin-1-yl)butan-1-ol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-(4-Methylpiperazin-1-yl)butan-1-ol

This document provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

This compound is a heterocyclic building block featuring a methylpiperazine moiety connected to a butanol chain.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.

  • IUPAC Name : 4-(4-methyl-1-piperazinyl)-1-butanol[2]

  • CAS Number : 56323-03-6[1][2]

  • Molecular Formula : C₉H₂₀N₂O[1][2]

  • SMILES : CN1CCN(CCCCO)CC1

  • InChI Key : GSFOUKVQYFLTRA-UHFFFAOYSA-N[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 172.27 g/mol [1][2]
Physical Form Solid[2][3]
Purity ≥95%[2][3]
LogP -1.16[3]
Storage Temperature Room Temperature or -20°C[1][2]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 4[3][4]

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for this specific compound are not publicly available. However, the following section describes the standard methodologies that would be employed by researchers for such a characterization.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation : A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus : A calibrated digital melting point apparatus is used. The apparatus consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.

  • Measurement : The capillary tube is placed in the heating block. The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Data Recording : The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. The melting point is reported as this range. A pure substance typically has a sharp melting range of 1-2°C.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant. Since this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Methodology: Vacuum Distillation

  • Apparatus : A micro-distillation apparatus suitable for small sample sizes is assembled. This includes a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

  • Procedure : The solid sample is placed in the distillation flask. The system is evacuated to a specific, stable pressure (e.g., 10 mmHg).

  • Heating : The flask is gently heated. The temperature of the vapor and the pressure are monitored closely.

  • Data Recording : The temperature at which the liquid boils and its vapor condenses consistently is recorded as the boiling point at that specific pressure. This value can be extrapolated to atmospheric pressure using a nomograph if needed, although reporting the boiling point at a specific pressure is standard for high-boiling compounds.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation : A solution of this compound is prepared in n-octanol that has been pre-saturated with water. Similarly, a volume of water is pre-saturated with n-octanol.

  • Partitioning : Equal volumes of the n-octanol solution and the saturated water are combined in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation : The mixture is allowed to stand until the n-octanol and water layers are clearly separated.

  • Quantification : The concentration of the compound in each layer is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for characterizing a novel chemical compound like this compound.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural & Purity Analysis cluster_2 Phase 3: Physical Property Determination cluster_3 Phase 4: Final Data Compilation A Chemical Synthesis B Crude Product Isolation A->B C Purification (e.g., Crystallization/Chromatography) B->C D Structure Verification (NMR, MS) C->D E Purity Assessment (HPLC, GC) C->E F Melting Point Analysis E->F G Solubility Studies E->G H LogP Determination E->H I pKa Measurement E->I J Technical Data Sheet Generation F->J G->J H->J I->J G start Start: Pure Solid Sample prep Prepare Capillary Sample start->prep setup Place in Melting Point Apparatus prep->setup heat_fast Rapid Heat to ~20°C Below Expected MP setup->heat_fast heat_slow Slow Heat (1-2°C/min) heat_fast->heat_slow observe_onset Observe First Liquid Drop (T_onset) heat_slow->observe_onset Heating observe_clear Observe Complete Liquefaction (T_clear) observe_onset->observe_clear Continue Slow Heating record Record Melting Range [T_onset - T_clear] observe_clear->record end_node End record->end_node

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(4-Methylpiperazin-1-yl)butan-1-ol. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established information with theoretical predictions based on the analysis of its chemical structure. The guide covers its physicochemical properties, a proposed synthesis protocol, expected spectroscopic characteristics, and a discussion of its potential biological significance based on the pharmacology of related piperazine-containing compounds. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a 1-methylpiperazine moiety linked to a butan-1-ol chain. The presence of a tertiary amine and a primary alcohol functional group dictates its chemical reactivity and potential biological interactions.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

Specific experimental data for this compound is not widely available. The following table summarizes known and predicted properties.

PropertyValueSource
Molecular Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol [1]
CAS Number 56323-03-6[1]
Appearance Solid
Predicted LogP -1.16[2]
Predicted pKa Due to the two nitrogen atoms, two pKa values are expected. The piperazine nitrogen adjacent to the methyl group is predicted to be the more basic of the two. A specific predicted value is not available in the searched literature.N/A
Predicted Boiling Point Not available. Based on similar structures, a high boiling point is expected due to hydrogen bonding and molecular weight.N/A
Predicted Melting Point Not available. It is known to be a solid at room temperature.N/A
Solubility Expected to be soluble in water and polar organic solvents due to the presence of the hydroxyl group and the nitrogen atoms capable of hydrogen bonding.N/A

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A common method for the synthesis of such compounds is the alkylation of a secondary amine. In this case, 1-methylpiperazine would act as the nucleophile, attacking an electrophilic four-carbon chain with a hydroxyl group. A protecting group strategy for the hydroxyl function might be necessary to avoid side reactions.

synthesis_workflow reactant1 1-Methylpiperazine conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat reactant1->conditions reactant2 4-Chlorobutan-1-ol reactant2->conditions product This compound conditions->product

Caption: Proposed synthesis workflow for this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 1-Methylpiperazine

  • 4-Chlorobutan-1-ol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (1.1 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the mixture, add 4-chlorobutan-1-ol (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

  • -CH₃ (methyl on piperazine): A singlet around 2.2-2.3 ppm.

  • Piperazine ring protons (-CH₂-): Multiple multiplets in the range of 2.3-2.7 ppm.

  • -N-CH₂- (on the butanol chain): A triplet around 2.4-2.6 ppm.

  • -CH₂-CH₂-CH₂- (internal methylenes of the butanol chain): Multiplets in the range of 1.4-1.7 ppm.

  • -CH₂-OH: A triplet around 3.5-3.7 ppm.

  • -OH: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in unique chemical environments.

  • -CH₃ (methyl on piperazine): ~46 ppm

  • Piperazine ring carbons (-CH₂-): ~53-55 ppm

  • -N-CH₂- (on the butanol chain): ~58 ppm

  • -CH₂- (adjacent to the N-CH₂ on the butanol chain): ~24 ppm

  • -CH₂- (adjacent to the CH₂-OH on the butanol chain): ~30 ppm

  • -CH₂-OH: ~62 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of its functional groups.

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H stretch (aliphatic): Multiple sharp absorptions in the region of 2800-3000 cm⁻¹.

  • C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.

  • C-N stretch: A medium to weak absorption in the region of 1000-1250 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 172. Common fragmentation patterns would likely involve the loss of a hydroxyl radical (M-17), loss of water (M-18), and cleavage of the piperazine ring or the butanol chain.

Potential Biological Activity and Signaling Pathways

There is no specific biological data available for this compound in the public domain. However, the 1-methylpiperazine moiety is a common scaffold in many biologically active compounds, suggesting that this molecule could have interesting pharmacological properties.

The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide range of drugs with diverse biological activities, including antipsychotic, antidepressant, antihistamine, and anticancer effects. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, allowing for ionic interactions with biological targets.

Given the structural similarities to known pharmacologically active agents, this compound could potentially interact with various receptors and enzymes in the central nervous system. However, without experimental data, any discussion of its specific biological targets or involvement in signaling pathways remains speculative. Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate its pharmacological profile.

potential_interactions compound This compound piperazine_moiety 1-Methylpiperazine Moiety compound->piperazine_moiety hydroxyl_group Butan-1-ol Chain (Hydroxyl Group) compound->hydroxyl_group cns_activity Potential CNS Activity drug_scaffold Drug Discovery Scaffold cns_activity->drug_scaffold receptor_binding Receptor / Enzyme Binding receptor_binding->drug_scaffold piperazine_moiety->cns_activity piperazine_moiety->receptor_binding hydroxyl_group->receptor_binding

Caption: Logical relationships of structural features to potential biological relevance.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently scarce, this guide provides a theoretical framework for its properties, synthesis, and potential biological relevance based on established chemical principles and the known importance of its structural motifs. The information presented here should serve as a valuable starting point for researchers and drug development professionals interested in exploring the applications of this and related molecules. Further experimental validation is necessary to confirm the predicted properties and to uncover the full potential of this compound.

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)butan-1-ol (CAS: 56323-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)butan-1-ol is a heterocyclic compound featuring a piperazine ring, a structural motif of significant interest in medicinal chemistry. The piperazine moiety is a common pharmacophore found in a wide array of therapeutic agents, attributed to its ability to impart favorable physicochemical properties such as improved solubility and bioavailability. This technical guide provides a comprehensive overview of the known properties, a putative synthetic route, predicted analytical characteristics, and potential biological relevance of this compound, serving as a valuable resource for its application in research and drug discovery.

Physicochemical Properties

PropertyValueSource
CAS Number 56323-03-6[1][2]
Molecular Formula C₉H₂₀N₂O[1][2]
Molecular Weight 172.27 g/mol [1][2]
Physical Form Solid
Storage Room temperature[2]

Note: Specific experimental values for melting point, boiling point, and solubility are not publicly documented. It is recommended that these properties be determined experimentally upon acquisition of the compound.

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible and efficient synthetic route is the nucleophilic substitution reaction between 1-methylpiperazine and a suitable 4-carbon electrophile bearing a hydroxyl group or a precursor. A common and effective method would involve the alkylation of 1-methylpiperazine with 4-chlorobutan-1-ol.

Proposed Synthesis Workflow

G reagent1 1-Methylpiperazine reaction Nucleophilic Substitution reagent1->reaction reagent2 4-Chlorobutan-1-ol reagent2->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction base Base (e.g., K2CO3) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 1-Methylpiperazine

  • 4-Chlorobutan-1-ol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol (for elution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (1.0 eq), 4-chlorobutan-1-ol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable volume of acetonitrile to the flask to ensure adequate mixing of the reactants.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to afford the pure this compound.

Analytical Characterization (Predicted)

As analytical data is not provided by suppliers, the following sections outline the expected spectroscopic characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6Triplet2H-CH₂-OH
~2.3 - 2.6Multiplet10HPiperazine ring protons & -N-CH₂-
~2.2Singlet3HN-CH₃
~1.5 - 1.7Multiplet4H-CH₂-CH₂-
VariableBroad Singlet1H-OH

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Assignment
~62-CH₂-OH
~58-N-CH₂- (butyl chain)
~55Piperazine ring carbons (-CH₂-N(CH₃)-)
~53Piperazine ring carbons (-CH₂-N(butyl)-)
~46N-CH₃
~28-CH₂- (adjacent to piperazine)
~24-CH₂- (adjacent to CH₂OH)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
2950 - 2800StrongC-H stretch (aliphatic)
1450MediumC-H bend (methylene)
1100 - 1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 172. Key fragmentation patterns would likely involve:

  • Alpha-cleavage: Loss of an alkyl radical adjacent to the nitrogen atoms of the piperazine ring or the oxygen of the alcohol.

  • Loss of water: A peak at M-18 (m/z 154) is possible due to the presence of the alcohol.

  • Piperazine ring fragmentation: Characteristic fragments of the methylpiperazine moiety.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the piperazine scaffold is a key component in a multitude of biologically active compounds. This suggests that the title compound could serve as a valuable building block or exhibit interesting pharmacological properties itself.

Potential as a Scaffold in Drug Discovery

The presence of a primary alcohol and a tertiary amine offers two reactive sites for further chemical modification, making it a versatile scaffold for the synthesis of more complex molecules.

G start This compound esterification Esterification/Etherification (Alcohol modification) start->esterification oxidation Oxidation to Aldehyde/Carboxylic Acid start->oxidation quat Quaternization (Piperazine N modification) start->quat end_ester Ester/Ether Derivatives esterification->end_ester end_acid Carboxylic Acid Derivatives oxidation->end_acid end_quat Quaternary Ammonium Salts quat->end_quat G cluster_membrane Cell Membrane receptor GPCR (e.g., D2 Receptor) g_protein G-Protein Activation receptor->g_protein ligand Piperazine Derivative ligand->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Change (e.g., ↓cAMP) effector->second_messenger response Cellular Response second_messenger->response

References

Technical Guide: Molecular Weight of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the chemical compound 4-(4-Methylpiperazin-1-yl)butan-1-ol. This document outlines the molecular formula, a comprehensive breakdown of its atomic composition, and the calculated molecular weight. Additionally, it includes a general protocol for the experimental determination of molecular weight via mass spectrometry and visual diagrams to illustrate the compound's structure and the logic of the molecular weight calculation.

Compound Identification

  • Systematic Name: this compound

  • CAS Number: 56323-03-6[1]

  • Molecular Formula: C₉H₂₀N₂O[1][2]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₉H₂₀N₂O.

The standard atomic weights for the constituent elements are:

  • Carbon (C): approximately 12.011 amu[3][4]

  • Hydrogen (H): approximately 1.008 amu[5][6][7]

  • Nitrogen (N): approximately 14.007 amu[8][9][10]

  • Oxygen (O): approximately 15.999 amu[11][12][13]

The calculated molecular weight is presented in the table below.

Table 1: Atomic Composition and Molecular Weight of this compound

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC912.011108.099
HydrogenH201.00820.160
NitrogenN214.00728.014
OxygenO115.99915.999
Total 172.272

The calculated molecular weight of this compound is 172.272 g/mol . This value is consistent with published data, which reports a molecular weight of 172.27 g/mol .[1]

Experimental Determination of Molecular Weight

Protocol: Mass Spectrometry

Mass spectrometry is a primary analytical technique used to determine the molecular weight of a compound. The following is a generalized protocol for this determination.

Objective: To determine the accurate molecular mass of this compound.

Materials:

  • Sample of this compound

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared by dissolving a small, accurately weighed amount in a suitable solvent.

  • Ionization: The sample solution is introduced into the mass spectrometer. An ionization technique such as Electrospray Ionization (ESI) is commonly used to generate charged molecular ions in the gas phase.

  • Mass Analysis: The generated ions are accelerated into a magnetic or electric field within the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode). The molecular weight is determined from the m/z value of this peak.

Below is a workflow diagram illustrating this process.

G cluster_workflow Experimental Workflow: Mass Spectrometry prep 1. Sample Preparation (Dissolve in Solvent) intro 2. Sample Introduction prep->intro ion 3. Ionization (e.g., ESI) intro->ion analysis 4. Mass Analysis (Separation by m/z) ion->analysis detect 5. Detection analysis->detect data 6. Data Analysis (Identify Molecular Ion Peak) detect->data result Molecular Weight data->result G cluster_calc Molecular Weight Calculation Logic cluster_elements Atomic Weights formula Molecular Formula C₉H₂₀N₂O C C: 9 x 12.011 formula->C H H: 20 x 1.008 formula->H N N: 2 x 14.007 formula->N O O: 1 x 15.999 formula->O sum_node Summation C->sum_node H->sum_node N->sum_node O->sum_node result Total Molecular Weight 172.272 g/mol sum_node->result

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)butan-1-ol is a heterocyclic compound belonging to the piperazine family. Piperazine and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, intended for researchers and professionals in the field.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also commonly referred to as 4-(1-methylpiperazin-4-yl)butan-1-ol.

Below is a summary of its key physicochemical properties:

PropertyValueReference
Molecular Formula C₉H₂₀N₂O[1][2]
Molecular Weight 172.27 g/mol [1][2]
CAS Number 56323-03-6[1][2]
Physical Form Solid[2][3]
LogP -1.16[3]
Rotatable Bonds 4[3]

Synthesis

A logical synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1-methylpiperazine 1-methylpiperazine Nucleophilic Substitution Nucleophilic Substitution 1-methylpiperazine->Nucleophilic Substitution 4-chlorobutan-1-ol 4-chlorobutan-1-ol or Tetrahydrofuran 4-chlorobutan-1-ol->Nucleophilic Substitution Target_Compound This compound Nucleophilic Substitution->Target_Compound

Caption: A logical synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Based on general principles of organic synthesis for analogous compounds, a likely experimental protocol is outlined below. Note: This is a theoretical procedure and would require optimization and safety assessment.

Objective: To synthesize this compound via N-alkylation of 1-methylpiperazine.

Materials:

  • 1-methylpiperazine

  • 4-chlorobutan-1-ol (or alternatively, tetrahydrofuran followed by ring-opening)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Electrophile: To the stirred solution, add 4-chlorobutan-1-ol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography-mass spectrometry).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by an appropriate method, such as column chromatography on silica gel or distillation under reduced pressure, to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the piperazine moiety is a well-established pharmacophore present in numerous drugs with diverse biological activities, particularly those targeting the central nervous system (CNS).

Derivatives of piperazine have been shown to interact with a variety of receptors, including:

  • Serotonin (5-HT) receptors

  • Dopamine (D) receptors

  • Adrenergic receptors

The structural similarity of this compound to known CNS-active compounds suggests its potential to modulate neurotransmitter signaling pathways. The diagram below illustrates a generalized view of how a piperazine-containing compound might interact with key neurotransmitter systems.

Signaling_Pathways cluster_compound Potential Ligand cluster_receptors Potential Molecular Targets cluster_pathways Downstream Signaling Pathways Compound This compound Dopamine_R Dopamine Receptors (e.g., D2) Compound->Dopamine_R Binds to Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Compound->Serotonin_R Binds to Adrenergic_R Adrenergic Receptors (e.g., α1B) Compound->Adrenergic_R Binds to Dopaminergic Dopaminergic Pathway Dopamine_R->Dopaminergic Modulates Serotonergic Serotonergic Pathway Serotonin_R->Serotonergic Modulates Adrenergic Adrenergic Pathway Adrenergic_R->Adrenergic Modulates

Caption: Potential interactions with key neurotransmitter signaling pathways.

Applications in Drug Discovery and Development

Given the prevalence of the piperazine scaffold in CNS-active drugs, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical structure allows for further modification at the hydroxyl group, enabling the creation of a library of derivatives for screening against various biological targets.

Researchers in drug development may utilize this compound as a starting material or a fragment in the design of new chemical entities targeting a range of neurological and psychiatric disorders.

Conclusion

This compound is a piperazine derivative with potential for further investigation in the field of medicinal chemistry. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its potential for interacting with key biological signaling pathways. Further experimental studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)butan-1-ol: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazin-1-yl)butan-1-ol is a heterocyclic compound featuring a piperazine ring, a functional group of significant interest in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, this compound serves as a crucial and versatile building block in the synthesis of a wide array of complex molecules with therapeutic potential. Its bifunctional nature, possessing both a nucleophilic secondary amine within the piperazine ring and a terminal hydroxyl group, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the synonyms, chemical properties, a representative synthetic protocol, and the applications of this compound in the development of novel therapeutics, particularly in the realm of neurological disorders.

Chemical Identity and Properties

This compound is a solid at room temperature and is classified as a heterocyclic building block.[1][2] Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name This compound
CAS Number 56323-03-6[1][2]
Molecular Formula C₉H₂₀N₂O[1]
Synonyms 4-(4-methyl-1-piperazinyl)-1-butanol, 1-(4-Hydroxybutyl)-4-methylpiperazine

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 172.27 g/mol [1]
Appearance Solid[2]
logP -1.16[3]
Boiling Point (Predicted) 250.4 °C at 760 mmHg[4]
Density (Predicted) 0.936 g/cm³[4]
Flash Point (Predicted) 104.1 °C[4]
pKa (Predicted) 10.56 ± 0.10[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of 1-methylpiperazine with a suitable four-carbon electrophile containing a hydroxyl group or a protected hydroxyl group. A general, representative experimental protocol is detailed below.

General Synthesis of this compound

This protocol describes the synthesis via the reaction of 1-methylpiperazine with 4-chlorobutan-1-ol.

Materials:

  • 1-Methylpiperazine

  • 4-Chlorobutan-1-ol

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or another suitable polar aprotic solvent

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and methanol (for chromatography)

Procedure:

  • To a round-bottom flask charged with 1-methylpiperazine (1.0 equivalent) and a suitable solvent such as acetonitrile, add a base like sodium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature to ensure good suspension of the base.

  • Add 4-chlorobutan-1-ol (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol to afford the pure this compound.

Diagram 1: General Synthetic Workflow

G reagents 1-Methylpiperazine + 4-Chlorobutan-1-ol + Base reaction N-Alkylation Reaction (Reflux in Acetonitrile) reagents->reaction 1. Mix and Heat workup Aqueous Workup (Extraction with Dichloromethane) reaction->workup 2. Cool and Extract purification Purification (Silica Gel Chromatography) workup->purification 3. Concentrate and Chromatograph product This compound purification->product 4. Isolate Pure Product G cluster_start Starting Material cluster_modification Functional Group Interconversion cluster_coupling Coupling with Pharmacophore cluster_product Final Product start_mol This compound modification Oxidation of Alcohol or Activation of Alcohol (e.g., Tosylation) start_mol->modification coupling Amide Coupling, Ether Synthesis, or Nucleophilic Substitution modification->coupling final_product Biologically Active Drug Candidate coupling->final_product

References

A Technical Guide to the Solubility of 4-(4-Methylpiperazin-1-yl)butan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-Methylpiperazin-1-yl)butan-1-ol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on an inferred solubility profile based on the molecule's structural characteristics and established chemical principles. Furthermore, it outlines detailed experimental protocols for the quantitative determination of its solubility, a critical parameter in drug development and formulation.

Core Compound Characteristics

This compound is a solid organic compound with the following key properties[1][2]:

PropertyValue
Molecular Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol [1][2]
CAS Number 56323-03-6[1]
Physical Form Solid[3]
LogP -1.16[3]

The structure of this compound contains both polar and non-polar moieties. The piperazine ring with its two nitrogen atoms and the terminal hydroxyl (-OH) group contribute to its polarity and capacity for hydrogen bonding. Conversely, the butyl chain and the methyl group introduce non-polar characteristics. The overall solubility in a given solvent is dictated by the interplay of these features, adhering to the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[4].

Inferred Solubility Profile

Based on its structure and the principles of chemical solubility, a qualitative solubility profile for this compound can be inferred. The presence of the polar hydroxyl and amine groups suggests good solubility in polar protic solvents. Its solubility in polar aprotic and non-polar solvents is expected to be moderate to low.

Solvent ClassSolvent ExampleInferred SolubilityRationale
Polar Protic WaterHighThe hydroxyl and amine groups can form strong hydrogen bonds with water molecules.
Methanol, EthanolHighAs polar protic solvents, they can act as both hydrogen bond donors and acceptors, interacting favorably with the solute[5].
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances[5].
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility[5].
AcetoneModerateThe polarity of acetone should allow for moderate dissolution of the compound[5].
Non-Polar Hexane, TolueneLowThe non-polar nature of these solvents makes them poor solvents for polar molecules.
Diethyl EtherLowAlthough it has some polar character, its ability to dissolve polar compounds with strong hydrogen bonding capabilities is limited[5].

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended[5].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass vials with PTFE-lined caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or NMR)

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath, typically set at 25 °C or 37 °C, to mimic physiological conditions if relevant.

    • Agitate the mixture for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute[5].

  • Sample Separation:

    • After the equilibration period, remove the vial from the shaker bath and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of an appropriate solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

  • Data Reporting:

    • Calculate the solubility from the determined concentration and the dilution factor.

    • Express the solubility in standard units such as grams per 100 mL (g/100mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solute B Add to known volume of solvent A->B C Seal container B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge to separate solid D->E F Collect supernatant E->F G Dilute aliquot F->G H Quantify using analytical method G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine its solubility quantitatively using the described experimental protocols.

References

Stability of 4-(4-Methylpiperazin-1-yl)butan-1-ol at Different pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability profile of 4-(4-Methylpiperazin-1-yl)butan-1-ol under varying pH conditions. Due to the limited availability of direct stability data for this specific molecule, this document synthesizes information from studies on analogous piperazine-containing compounds to predict its behavior and outlines the standard methodologies for its stability assessment. This guide is intended to serve as a foundational resource for researchers involved in the development and formulation of drug candidates containing this moiety, offering insights into potential degradation pathways and robust experimental protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a chemical entity featuring a tertiary amine within a piperazine ring and a primary alcohol. Such structures are common in active pharmaceutical ingredients (APIs), and understanding their stability is paramount for drug development. The pH of the environment can significantly influence the stability of such molecules, affecting their shelf-life, bioavailability, and safety profile. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1][2] This guide will explore the expected stability of this compound across a range of pH values and detail the experimental procedures to confirm this profile.

Predicted pH-Dependent Stability Profile

The stability of this compound is expected to be influenced by pH due to the presence of the piperazine ring, which can undergo acid-base reactions. The tertiary amine in the piperazine ring is a potential site for oxidative degradation. Generally, piperazine and its derivatives are relatively stable, but can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[3]

Acidic Conditions

Under acidic conditions, the piperazine nitrogen atoms will be protonated. This may increase the compound's solubility in aqueous media but could also render it susceptible to certain degradative reactions. While many piperazine derivatives show reasonable stability in acidic media, significant degradation can occur under strong acidic conditions (e.g., >1N HCl) and elevated temperatures.

Neutral Conditions

In neutral pH, this compound is expected to exhibit its greatest stability. Hydrolytic degradation is generally minimal at neutral pH for similar compounds.

Alkaline Conditions

Under alkaline conditions, the piperazine ring is unprotonated. Some piperazine derivatives have been shown to degrade in basic media, particularly at higher concentrations of hydroxide ions and elevated temperatures.[4] There is also a potential for the formation of N-nitrosopiperazines at high pH in the presence of nitrite ions.[5]

Potential Degradation Pathways

The forced degradation of this compound can be anticipated to proceed through several pathways, primarily involving the piperazine moiety.

  • Oxidation: The tertiary amine of the piperazine ring is a likely site for oxidation, potentially leading to the formation of an N-oxide. This is a common degradation pathway for piperazine-containing pharmaceuticals.

  • N-Dealkylation: The methyl group or the butanol chain attached to the piperazine nitrogens could be cleaved under certain stress conditions.

  • Ring Opening: While less common under typical forced degradation conditions, the piperazine ring could potentially undergo cleavage under extreme pH and temperature.

Below is a diagram illustrating a potential degradation pathway for this compound.

G cluster_0 Potential Degradation Pathways parent This compound n_oxide N-Oxide Metabolite parent->n_oxide Oxidation demethylated Demethylated Product parent->demethylated N-Demethylation dealkylated Dealkylated Product (Piperazine) parent->dealkylated N-Dealkylation

A diagram of potential degradation pathways.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound.[1][2] The following are detailed methodologies for key experiments.

Preparation of Stock Solution

A stock solution of this compound should be prepared at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or water.[1]

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

Photolytic Degradation
  • Expose the stock solution (in a transparent container) and the solid compound to a UV light source (254 nm) and a visible light source for a specified period (e.g., 7 days).

  • A control sample should be kept in the dark under the same conditions.

  • Prepare a solution of the exposed solid sample at a concentration of 1 mg/mL.

  • Dilute the exposed solution and the prepared solution of the solid to a final concentration of 100 µg/mL with the mobile phase.

Thermal Degradation
  • Keep the solid compound in an oven at 105°C for 7 days.

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated solid at a concentration of 1 mg/mL.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

The following diagram illustrates a typical experimental workflow for forced degradation studies.

G cluster_1 Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start API Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) start->acid base Alkaline (0.1N NaOH, 60°C) start->base neutral Neutral (Water, 60°C) start->neutral oxidation Oxidative (3% H₂O₂, RT) start->oxidation photo Photolytic (UV/Vis Light) start->photo thermal Thermal (105°C, Solid) start->thermal sampling Sampling at Time Intervals acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling analysis LC-MS/MS Analysis sampling->analysis end Stability Profile & Degradant ID analysis->end

A diagram of the experimental workflow.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured format to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of DegradantsMajor Degradant (m/z)
0.1 N HCl (60°C) 2485.22201.15
0.1 N NaOH (60°C) 2490.51215.17
Water (60°C) 2498.10-
3% H₂O₂ (RT) 2475.83201.15, 217.15
Photolytic (Solid) 16895.31185.14
Thermal (105°C) 16892.72185.14, 199.16

Table 2: Degradation Kinetics of this compound in 0.1 N HCl at 60°C

Time (hours)Concentration (µg/mL)Log ConcentrationParent Compound Remaining (%)
0100.02.00100.0
298.51.9998.5
496.21.9896.2
892.11.9692.1
2485.21.9385.2

Conclusion

This technical guide provides a predictive overview of the stability of this compound at different pH values and outlines the standard experimental protocols for its assessment. The presence of the piperazine ring suggests potential susceptibility to degradation under strong acidic, basic, and oxidative conditions. The provided experimental workflows and data presentation formats offer a robust framework for conducting and documenting the necessary stability studies. The insights gained from these studies are crucial for the development of stable pharmaceutical formulations and for meeting regulatory requirements.

Disclaimer: The information presented in this document regarding the stability profile and degradation pathways of this compound is predictive and based on the known behavior of structurally similar compounds. The experimental protocols are provided as a general guide. It is imperative to conduct specific laboratory studies to determine the actual stability of this compound and to identify its unique degradation products.

References

An In-depth Technical Guide to the Material Safety of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 4-(4-Methylpiperazin-1-yl)butan-1-ol, a heterocyclic building block relevant to chemical synthesis and drug discovery. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on safe handling, experimental protocols, and a clear presentation of available data.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C9H20N2O[1]
Molecular Weight 172.27 g/mol [1]
CAS Number 56323-03-6[1]
Physical Form Solid[2]
Storage Temperature Room temperature[1]
Storage Class Combustible Solids[2]

Toxicological Data

Detailed toxicological studies specifically for this compound, such as LD50 and LC50 values, are not available in the public domain. However, data for related compounds, such as piperazine and butan-1-ol, can provide an indication of potential hazards. Piperazine derivatives are known to have a wide range of pharmacological activities, often affecting the central nervous system.[3][4] Butan-1-ol is classified as harmful if swallowed and causes serious eye damage and skin irritation.[5]

Table 2: Toxicological Profile (Inferred from Related Compounds)

HazardAssociated Compound(s)Effects and ObservationsSource(s)
Acute Oral Toxicity Butan-1-olHarmful if swallowed.[5]
Skin Corrosion/Irritation Butan-1-olCauses skin irritation.[5]
Serious Eye Damage/Irritation Butan-1-olCauses serious eye damage.[5]
Central Nervous System Effects Piperazine DerivativesVaried pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[3][4]

Given the lack of specific data, this compound should be handled with care, assuming it may possess similar toxicological properties to its parent structures.

Experimental Protocols

General Handling and Storage

Objective: To outline the safe handling and storage procedures for this compound in a laboratory setting.

Methodology:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoiding Ignition Sources: As a combustible solid, keep the compound away from open flames, sparks, and hot surfaces.[2]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The recommended storage condition is at room temperature.[1]

  • Hygiene: Wash hands thoroughly after handling.

Spill Response Protocol

Objective: To provide a clear workflow for responding to a spill of this compound.

Methodology:

  • Evacuation and Alerting: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control of Ignition Sources: If the material is involved in a fire or there is a risk of ignition, eliminate all nearby ignition sources.

  • Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including respiratory protection if dust is generated.

  • Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation. Place the spilled material into a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the contaminated materials and spill residue as hazardous waste in accordance with local, state, and federal regulations.

Diagram 1: Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Sweep Solid) ppe->contain cleanup Place in Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for a safe and effective response to a chemical spill.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Piperazine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system, where they can modulate neurotransmitter receptors and enzymes. Many approved drugs containing the piperazine moiety exhibit antihistaminic, antipsychotic, antidepressant, and antiemetic properties.

Given its structural similarity to other pharmacologically active piperazine compounds, it is plausible that this compound could be investigated for its potential effects on CNS targets. However, without experimental data, any discussion of its biological role remains speculative.

Diagram 2: General Role of Piperazine Derivatives in Drug Development

Piperazine_Drug_Development piperazine Piperazine Scaffold modification Chemical Modification piperazine->modification derivatives Piperazine Derivatives modification->derivatives screening Biological Screening derivatives->screening cns CNS Targets screening->cns other Other Targets screening->other lead Lead Compound Identification cns->lead other->lead

Caption: A logical flow illustrating the role of the piperazine scaffold in the drug discovery process.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of N-substituted piperazines are well-established. These typically involve the reaction of piperazine or a mono-substituted piperazine with an appropriate alkylating or acylating agent.

A plausible synthetic route could involve the reaction of 1-methylpiperazine with a 4-halobutan-1-ol derivative or a related electrophile. The reaction conditions would likely require a base and a suitable solvent.

Diagram 3: Postulated Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants reactant1 1-Methylpiperazine product {this compound} reactant1->product  Base, Solvent reactant2 4-Halobutan-1-ol (X=Cl, Br, I) or equivalent reactant2->product  Base, Solvent

Caption: A general, postulated synthetic route for this compound.

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on currently available data. The absence of complete toxicological and physical data necessitates that this compound be handled with the utmost care, employing standard laboratory safety practices. Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

N-Methylpiperazine Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylpiperazine, a heterocyclic amine, is a prominent scaffold in medicinal chemistry, lending its favorable physicochemical properties to a wide array of biologically active compounds. Its incorporation into molecular structures can significantly influence pharmacokinetic and pharmacodynamic profiles, leading to derivatives with potent and selective activities. This technical guide provides an in-depth overview of the diverse biological activities of N-methylpiperazine derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

N-methylpiperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of cancer cell lines. These compounds often function by inducing apoptosis, inhibiting key enzymes involved in cell proliferation, or disrupting cellular signaling pathways crucial for cancer cell survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various N-methylpiperazine derivatives, presenting key metrics such as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Compound ClassDerivativeCancer Cell LineActivity MetricValue (µM)Reference
Vindoline Conjugates3-N-methylpiperazine derivativeHeLaIC509.36[1]
[4-(trifluoromethyl)benzyl]piperazine conjugate (23)MDA-MB-468 (Breast)GI501.00[1]
1-bis(4-fluorophenyl)methyl piperazine conjugate (25)HOP-92 (Non-small cell lung)GI501.35[1]
Triterpenoid AmidesBetulinic acid piperazinyl amideCCRF-CEMIC500.8[2]
Piperazine ChalconesCompound 2kVero (Normal cells)IC5019.93[3]
Compound 2nVero (Normal cells)IC5062.04[3]
Piperazine DerivativeC505K562 (Leukemia)GI500.06-0.16[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • N-methylpiperazine derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-methylpiperazine derivative in culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Several N-methylpiperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One such mechanism involves the inhibition of multiple cancer signaling pathways, including the PI3K/AKT pathway, which leads to the activation of the caspase cascade.

G NMPD N-Methylpiperazine Derivative (e.g., C505) PI3K PI3K NMPD->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 / Bcl-xL AKT->Bcl2 Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Figure 1. Simplified signaling pathway for apoptosis induction by an N-methylpiperazine derivative via PI3K/AKT inhibition.

Antimicrobial Activity

The N-methylpiperazine scaffold is a constituent of various compounds exhibiting broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for selected N-methylpiperazine derivatives against various microbial strains.

Compound ClassDerivativeMicroorganismActivity MetricValueReference
ThiazolidinonesCompound 4cBacillus subtilisZone of Inhibition (cm)-[5]
Compound 4dStaphylococcus aureusZone of Inhibition (cm)-[5]
Compound 4hE. coliZone of Inhibition (cm)-[5]
Piperazine Mannich BasesCompound 5Micrococcus luteusMIC (µg/mL)125-500[6]
Compound 7Bacillus subtilisMIC (µg/mL)125-500[6]
Compound 8Candida parapsilosisMIC (µg/mL)0.49[6]
Compound 9Candida parapsilosisMIC (µg/mL)0.98[6]

Note: Specific zone of inhibition values were not provided in the source material, but the compounds were noted as being active.

Experimental Protocol: Agar Cup Plate Method

The agar cup plate method is a diffusion technique used to determine the antimicrobial activity of a substance.

Principle: An antimicrobial agent placed in a well or cup on an agar plate previously inoculated with a microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the cup. The diameter of this zone is proportional to the antimicrobial activity of the substance.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • N-methylpiperazine derivative (test compound)

  • Standard antibiotic (positive control)

  • Solvent (negative control)

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plates.

  • Cup Boring: Use a sterile cork borer to create wells or cups of a uniform diameter in the agar.

  • Sample Addition: Add a defined volume of the test compound solution, the standard antibiotic, and the solvent control into separate cups.

  • Incubation: Incubate the plates at an appropriate temperature for a specified duration (e.g., 24 hours for bacteria, 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each cup.

  • Data Analysis: Compare the zone of inhibition produced by the test compound with that of the standard antibiotic and the negative control to assess its antimicrobial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of N-methylpiperazine derivatives is depicted below.

G Start Start: Prepare Microorganism Inoculum and Agar Plates Inoculate Inoculate Agar Plates with Microorganism Start->Inoculate PrepareSamples Prepare Test Compound, Positive, and Negative Controls Inoculate->PrepareSamples AddSamples Add Samples to Wells in Agar Plates PrepareSamples->AddSamples Incubate Incubate Plates AddSamples->Incubate Measure Measure Zones of Inhibition Incubate->Measure Analyze Analyze and Compare Results Measure->Analyze End End: Determine Antimicrobial Activity Analyze->End

Figure 2. General workflow for the agar diffusion method to assess antimicrobial activity.

Central Nervous System (CNS) Activity

The N-methylpiperazine moiety is a key pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[7] These derivatives often exhibit high affinity for various neurotransmitter receptors and enzymes in the brain.

Quantitative CNS Activity Data

The following table summarizes the inhibitory activity of N-methylpiperazine derivatives against key CNS targets.

Compound ClassDerivativeTargetActivity MetricValue (µM)Reference
Piperazine ChalconesCompound 2bAcetylcholinesterase (AChE)IC502.26[8]
Compound 2fAcetylcholinesterase (AChE)IC503.03[8]
Compound 2kMonoamine Oxidase B (MAO-B)IC500.71[9][10]
Compound 2nMonoamine Oxidase B (MAO-B)IC501.11[9][10]
Compound 2kMonoamine Oxidase B (MAO-B)Ki0.21[9][10]
Compound 2nMonoamine Oxidase B (MAO-B)Ki0.28[9][10]
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for a receptor is incubated with a tissue or cell membrane preparation containing the receptor. A test compound (an N-methylpiperazine derivative) is added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Materials:

  • Tissue or cell membrane preparation expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors)

  • N-methylpiperazine derivative (test compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a series of tubes or a microplate, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with cold buffer to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: MAO-B Inhibition

Certain N-methylpiperazine derivatives act as inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

G Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by IncreasedDopamine Increased Dopamine Levels in Synapse Dopamine->IncreasedDopamine Metabolites Inactive Metabolites MAOB->Metabolites NMPD N-Methylpiperazine Derivative NMPD->MAOB Inhibits

Figure 3. Mechanism of MAO-B inhibition by N-methylpiperazine derivatives leading to increased dopamine levels.

References

The Piperazine Moiety: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide delves into the core attributes of the piperazine moiety, providing a comprehensive overview of its physicochemical characteristics, its diverse therapeutic applications, and its strategic role in optimizing drug candidates. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for the effective incorporation of this essential structural motif in drug discovery and development.

Physicochemical Properties: The Foundation of Versatility

The widespread use of the piperazine ring in drug design can be largely attributed to its unique and tunable physicochemical properties. The two nitrogen atoms confer basicity and the ability to form salts, which can significantly enhance aqueous solubility and improve pharmacokinetic profiles.

Basicity and pKa

Piperazine is a diprotic base, with two distinct pKa values. The ability to exist in both ionized and non-ionized forms at physiological pH is crucial for its function, influencing processes such as membrane permeability and target binding.

PropertyValueReference
pKa15.35[1]
pKa29.73[1]

The basicity of the piperazine ring can be modulated by the attachment of electron-withdrawing or electron-donating groups to the nitrogen atoms, allowing for fine-tuning of the molecule's properties to suit specific therapeutic targets.

Solubility

A key advantage of incorporating a piperazine moiety is the frequent enhancement of aqueous solubility. This is a critical factor in drug development, as poor solubility can lead to low bioavailability and formulation challenges. Piperazine itself is freely soluble in water.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This standard method is used to determine the equilibrium solubility of a compound.

Materials:

  • Piperazine derivative (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of PBS.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Pharmacological Activities: A Broad Spectrum of Therapeutic Applications

The piperazine scaffold is a constituent of drugs spanning a wide range of therapeutic areas, highlighting its ability to interact with diverse biological targets.

Anticancer Activity

Numerous successful anticancer drugs incorporate the piperazine moiety. It often serves as a linker connecting different pharmacophoric groups or as a key interacting element with the target protein.

Table 2.1: In Vitro Anticancer Activity of Piperazine Derivatives (IC50 values in µM)

Compound/DrugCell LineIC50 (µM)Reference
ImatinibK562 (CML)0.7[2]
ImatinibKCL-22 (CML)0.3[2]
Vindoline-Piperazine Conjugate 23MDA-MB-468 (Breast)1.00[3]
Vindoline-Piperazine Conjugate 25HOP-92 (Lung)1.35[3]
Ursolic Acid-Piperazine Derivative 20HeLa (Cervical)2.6[4]
Ursolic Acid-Piperazine Derivative 20MKN45 (Gastric)2.1[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Piperazine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Antimicrobial Activity

Piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The piperazine ring is a key component of several fluoroquinolone antibiotics.

Table 2.2: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives against various microbes

CompoundMicroorganismMIC (µg/mL)Reference
CiprofloxacinS. aureus1-5[5]
CiprofloxacinE. coli1-5[5]
Piperazine-Thiadiazole Derivative 6cE. coli8[6]
Piperazine-Thiadiazole Derivative 4, 6c, 6dS. aureus16[6]
Piperazine-Thiadiazole Derivative 6d, 7bB. subtilis16[6]
Central Nervous System (CNS) Activity

The piperazine scaffold is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable tool in neuropharmacology. Many piperazine derivatives exhibit affinity for dopamine and serotonin receptors.[7][8]

Role in Pharmacokinetics: Optimizing Drug Performance

A primary reason for incorporating a piperazine moiety is to improve the pharmacokinetic profile of a drug candidate. This includes enhancing absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3.1: Pharmacokinetic Parameters of Selected Piperazine-Containing Drugs

DrugCmaxTmax (h)AUC (µg·h/mL)Half-life (t1/2) (h)Bioavailability (%)Reference
Imatinib (400 mg)2.6 ± 0.8 µg/mL~2-440.1 ± 15.7~1898[6]
Olaparib (300 mg)-~1-3-~15-[4][9]
Ciprofloxacin (oral)-0.5-1-3-463-77[10]
Ziprasidone (20 mg, oral with food)-6-8-~7~60[11]

Synthesis of Piperazine-Containing Drugs: Exemplary Protocols

The synthesis of piperazine-containing drugs typically involves the introduction of the piperazine ring at a late stage of the synthetic sequence.

Synthesis of Imatinib

Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), features a central pyrimidine ring linked to a benzamide group and a terminal N-methylpiperazine moiety.

Experimental Protocol: Synthesis of Imatinib (Simplified)

A common synthetic route involves the following key steps:

  • Amide Formation: Reaction of 3-acetyl-pyridine with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidine-amine.

  • Condensation: The resulting intermediate is then reacted with 4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride to yield Imatinib.

A detailed, multi-step synthesis often starts from simpler precursors and involves several protection and deprotection steps.[9][12][13][14][15]

Synthesis of Olaparib

Olaparib is a PARP inhibitor used in the treatment of certain types of cancer. Its structure includes a phthalazinone core and a piperazine ring acylated with a cyclopropylcarbonyl group.

Experimental Protocol: Synthesis of Olaparib (Simplified)

A key step in the synthesis of Olaparib involves the coupling of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one with cyclopropanecarbonyl chloride.[10][16][17][18]

Signaling Pathways and Mechanisms of Action

The piperazine moiety is often integral to the mechanism of action of the drugs in which it is found, either by directly participating in binding to the target or by positioning other functional groups for optimal interaction.

Imatinib and the BCR-ABL Signaling Pathway

Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, which is constitutively active in CML. The piperazine group contributes to the solubility and favorable pharmacokinetic properties of the drug, enabling it to reach its intracellular target.

BCR_ABL_Pathway BCR_ABL BCR-ABL Tyrosine Kinase Substrate Substrate BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Uncontrolled Cell Proliferation P_Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis P_Substrate->Apoptosis_Inhibition Imatinib Imatinib (contains Piperazine) Imatinib->BCR_ABL inhibits PARP_Inhibition DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break DNA_SSB->DNA_DSB leads to (if unrepaired) PARP->DNA_SSB repairs HR_Repair Homologous Recombination Repair (functional in normal cells) DNA_DSB->HR_Repair Apoptosis Apoptosis DNA_DSB->Apoptosis (if HR deficient) Cell_Survival Cell Survival HR_Repair->Cell_Survival Olaparib Olaparib (contains Piperazine) Olaparib->PARP inhibits DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils into Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA unwinding for replication Replication_Fork DNA Replication Fork Relaxed_DNA->Replication_Fork Replication_Blocked DNA Replication Blocked Replication_Fork->Replication_Blocked Ciprofloxacin Ciprofloxacin (contains Piperazine) Ciprofloxacin->DNA_Gyrase inhibits Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Therapeutic_Effect Antipsychotic Effect Ziprasidone Ziprasidone (contains Piperazine) Ziprasidone->D2_Receptor antagonizes Ziprasidone->HT2A_Receptor antagonizes

References

The Strategic Role of 4-(4-Methylpiperazin-1-yl)butan-1-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex molecular entities. Among these, 4-(4-methylpiperazin-1-yl)butan-1-ol has emerged as a critical building block, particularly in the development of therapeutics targeting the central nervous system (CNS). Its unique structural motif, featuring a hydrophilic alcohol, a flexible butyl linker, and a pharmacophoric N-methylpiperazine group, makes it an attractive starting point for the synthesis of a diverse range of bioactive molecules, most notably dopamine receptor modulators. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound as a pivotal chemical intermediate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol [1]
CAS Number 56323-03-6[1]
Appearance Solid[2]
Storage Room temperature[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between 1-methylpiperazine and a suitable four-carbon electrophile.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification R1 1-Methylpiperazine Reaction Alkylation or Ring-Opening R1->Reaction R2 4-Halobutanol or γ-Butyrolactone R2->Reaction Product This compound Reaction->Product Crude Product Purification Distillation or Chromatography Product->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Alkylation of 1-Methylpiperazine with 4-Chlorobutan-1-ol

Materials:

  • 1-Methylpiperazine

  • 4-Chlorobutan-1-ol

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Acetonitrile or other suitable polar aprotic solvent

  • Dichloromethane or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) in acetonitrile, add 4-chlorobutan-1-ol (1.0 equivalent) and sodium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Key Reactions and Applications as a Chemical Intermediate

The primary utility of this compound lies in its role as a precursor to a variety of functionalized intermediates, which are then incorporated into the final drug molecule. The hydroxyl group can be readily converted into a good leaving group, such as a halide or a sulfonate ester, facilitating subsequent nucleophilic substitution reactions.

Conversion to a Butyl Halide Intermediate

A crucial step in utilizing this compound is its conversion to a more reactive intermediate, such as 1-(4-bromobutyl)-4-methylpiperazine.

Halogenation_Reaction cluster_starting_material Starting Material cluster_reagent Reagent cluster_product Product SM This compound Reagent PBr₃ or SOCl₂ SM->Reagent Product 1-(4-Halobutyl)-4-methylpiperazine Reagent->Product Halogenation

Caption: Conversion of the butanol to a more reactive butyl halide intermediate.

This halogenated intermediate is a key component in the synthesis of numerous dopamine receptor ligands.

Application in the Synthesis of Dopamine Receptor Ligands

The 1-(4-halobutyl)-4-methylpiperazine intermediate is widely used in the synthesis of potent and selective dopamine D2 and D3 receptor antagonists and partial agonists. These receptors are critical targets for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[3][4]

General Synthetic Strategy for Dopamine Receptor Ligands:

The synthesis typically involves the N-alkylation of a nucleophilic amine, often an aniline or a heterocyclic amine, with the 1-(4-halobutyl)-4-methylpiperazine intermediate.

Dopamine_Ligand_Synthesis cluster_intermediates Intermediates cluster_reaction Reaction cluster_product Product I1 1-(4-Halobutyl)-4-methylpiperazine Reaction N-Alkylation I1->Reaction I2 Aryl Amine or Heterocycle I2->Reaction Product Dopamine Receptor Ligand Reaction->Product

Caption: General synthetic route to dopamine receptor ligands.

Example: Synthesis of a Dihydrquinolinone-based D2 Receptor Modulator

A series of 3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to the atypical antipsychotic aripiprazole, have been synthesized and evaluated for their affinity to the D2 receptor.[5] The synthesis of these compounds often involves the reaction of a 3,4-dihydroquinolin-2(1H)-one core with an appropriate alkylating agent containing the N-methylpiperazine moiety. While not explicitly starting from this compound, the structural similarity of the final products strongly suggests its utility as a precursor to the necessary side chain.

A representative reaction involves the alkylation of the quinolinone nitrogen with a 1-(alkyl)-4-methylpiperazine derivative. The following table summarizes key data for some synthesized compounds.

CompoundLinker LengthD2R Affinity (Ki, nM)Reference
5c PropylHigh[5]
6b ButylModerate[5]

Signaling Pathways of Target Molecules

The ultimate goal of synthesizing molecules using this compound as an intermediate is to modulate specific biological pathways implicated in disease. In the context of CNS disorders, the dopamine D2 and D3 receptors are of paramount importance.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[5] Activation of D2 receptors by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Antagonists, on the other hand, block the action of dopamine, thereby preventing this signaling cascade. Partial agonists, like aripiprazole, can act as either agonists or antagonists depending on the ambient dopamine concentration.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Simplified schematic of the dopamine D2 receptor signaling pathway.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of CNS-active compounds, particularly dopamine receptor modulators. Its straightforward synthesis and the reactivity of its hydroxyl group allow for its facile incorporation into complex molecular scaffolds. The N-methylpiperazine moiety is a well-established pharmacophore for a variety of CNS targets, making this building block highly valuable for drug discovery programs aimed at developing novel treatments for neurological and psychiatric disorders. Future research will likely continue to explore the utility of this versatile intermediate in the creation of new chemical entities with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of 4-(4-Methylpiperazin-1-yl)butan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-1-ol, a valuable intermediate in pharmaceutical development. The described method is based on the nucleophilic substitution reaction between 1-methylpiperazine and 4-chlorobutan-1-ol.

Introduction

This compound is a chemical building block that incorporates both a piperazine and a primary alcohol functionality. The piperazine moiety is a common scaffold in a wide range of biologically active compounds, imparting desirable pharmacokinetic properties. This protocol outlines a straightforward and efficient synthesis suitable for laboratory-scale production.

Reaction Scheme

The synthesis proceeds via an SN2 reaction mechanism where the secondary amine of 1-methylpiperazine acts as a nucleophile, displacing the chloride from 4-chlorobutan-1-ol. A non-nucleophilic base is used to neutralize the resulting hydrochloric acid.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1-Methylpiperazine1.0 equiv.
4-Chlorobutan-1-ol1.1 equiv.
Potassium Carbonate2.0 equiv.
Reaction Conditions
SolventAcetonitrile
Temperature80 °C (Reflux)
Reaction Time24 hours
Product
Yield75-85%
Purity (by GC-MS)>98%
AppearanceColorless to pale yellow oil
Molecular Weight172.27 g/mol

Experimental Protocol

Materials:

  • 1-Methylpiperazine (≥99%)

  • 4-Chlorobutan-1-ol (≥98%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the mixture, add 4-chlorobutan-1-ol (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and allow it to reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mobile phase of dichloromethane/methanol, e.g., 95:5) to yield this compound as a colorless to pale yellow oil.

Visualizations

The following diagrams illustrate the key aspects of the synthesis protocol.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound Reactants Reactants (1-Methylpiperazine, 4-Chlorobutan-1-ol, K2CO3, Acetonitrile) Reaction Reaction (80 °C, 24h) Reactants->Reaction Mixing Workup Work-up (Filtration, Extraction) Reaction->Workup Cooling Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Crude Product Product Final Product This compound Purification->Product Pure Product

Caption: A flowchart illustrating the major steps in the synthesis of this compound.

Signaling_Pathway Logical Relationship of Synthesis Steps Start Start: Assemble Reactants Step1 Step 1: Nucleophilic Attack (1-Methylpiperazine on 4-Chlorobutan-1-ol) Start->Step1 Step2 Step 2: Acid-Base Reaction (HCl neutralized by K2CO3) Step1->Step2 Forms HCl byproduct Step3 Step 3: Isolation (Extraction and solvent removal) Step2->Step3 Step4 Step 4: Purification (Distillation/Chromatography) Step3->Step4 End End: Pure Product Step4->End

Caption: A diagram showing the logical progression of the key chemical transformations and processes.

Application Note and Protocol: N-alkylation of 1-methylpiperazine with 4-chlorobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 1-methylpiperazine with 4-chlorobutan-1-ol to synthesize 4-(4-methylpiperazin-1-yl)butan-1-ol. This reaction is a fundamental transformation in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other biologically active molecules. The protocol outlines the requisite reagents, equipment, reaction conditions, and purification methods.

Introduction

N-alkylation of piperazine derivatives is a crucial reaction in medicinal chemistry for the synthesis of a wide range of therapeutic agents. The piperazine moiety is a common scaffold in drugs targeting the central nervous system (CNS). The introduction of an alkyl chain with a terminal hydroxyl group, as in this protocol, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially improving solubility and providing a handle for further functionalization. This application note describes a standard procedure for the synthesis of this compound, a valuable building block in drug discovery.

Reaction Scheme

Experimental Protocol

Materials and Equipment:

  • Reagents:

    • 1-Methylpiperazine (C₅H₁₂N₂)

    • 4-Chlorobutan-1-ol (C₄H₉ClO)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

    • NMR spectrometer and/or Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 1-methylpiperazine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Slowly add 4-chlorobutan-1-ol (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Data Presentation

ParameterValue
Reactants
1-Methylpiperazine1.2 eq
4-Chlorobutan-1-ol1.0 eq
Reagents & Solvents
BasePotassium Carbonate (K₂CO₃), 2.0 eq
SolventAcetonitrile (anhydrous)
Reaction Conditions
TemperatureReflux (80-82 °C)
Reaction Time12-24 hours
Work-up & Purification
QuenchingSaturated aq. NaHCO₃
Extraction SolventEthyl Acetate
Purification MethodColumn Chromatography (Silica Gel)

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine 1-Methylpiperazine, 4-Chlorobutan-1-ol, K2CO3 in Acetonitrile start->reagents reflux Heat to Reflux (80-82 °C, 12-24h) reagents->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Work-up: Filter, Concentrate, Liquid-Liquid Extraction monitor->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End Product: This compound characterization->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Chlorobutan-1-ol is harmful if swallowed and can cause skin and eye irritation.[1]

  • 1-Methylpiperazine is flammable and corrosive.

  • Acetonitrile is flammable and toxic.

Characterization

The final product, this compound (CAS Number: 56323-03-6), should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reactionExtend the reaction time or increase the temperature slightly. Ensure all reagents and solvents are anhydrous.
Inefficient baseUse a stronger base like cesium carbonate (Cs₂CO₃) or ensure sufficient equivalents of K₂CO₃ are used.
Formation of Byproducts Di-alkylation of piperazineUse a larger excess of 1-methylpiperazine. Add 4-chlorobutan-1-ol slowly to the reaction mixture.
Intramolecular cyclization of 4-chlorobutan-1-olEnsure the base is not excessively strong to favor the desired intermolecular reaction.

References

Application Notes and Protocols for the Reaction of 1-Methylpiperazine with gamma-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one through the ring-opening reaction of gamma-butyrolactone (GBL) with 1-methylpiperazine. This reaction, a nucleophilic acyl substitution, yields a gamma-hydroxy amide. Piperazine derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] The resulting product from this synthesis may serve as a valuable intermediate or a final active pharmaceutical ingredient. These notes offer a comprehensive guide to the synthesis, purification, and characterization of the product, alongside a discussion of its potential applications.

Introduction

The reaction between an amine and a lactone, known as aminolysis, is a fundamental transformation in organic synthesis. In this specific case, the secondary amine, 1-methylpiperazine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of gamma-butyrolactone. This results in the cleavage of the ester bond and the formation of a stable amide, yielding 4-hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one.

The piperazine moiety is a common scaffold in a multitude of pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, the synthesis of novel piperazine derivatives, such as the one described herein, is a key area of research in drug discovery and development.

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine attacks the carbonyl carbon of gamma-butyrolactone, forming a tetrahedral intermediate. Subsequently, the ring opens, and after proton transfer, the final product, 4-hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one, is formed.

reaction_mechanism cluster_reactants Reactants cluster_product Product 1-Methylpiperazine 1-Methylpiperazine gamma-Butyrolactone gamma-Butyrolactone Product 4-hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one gamma-Butyrolactone->Product

Figure 1. Reaction of 1-methylpiperazine and gamma-butyrolactone.

Experimental Protocols

Materials and Equipment
  • 1-Methylpiperazine (reagent grade, ≥99%)

  • gamma-Butyrolactone (reagent grade, ≥99%)

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • High-pressure reaction vessel or sealed tube

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Synthesis of 4-hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup: In a clean, dry high-pressure reaction vessel, combine gamma-butyrolactone (1.0 equivalent) and 1-methylpiperazine (1.2 equivalents). An inert solvent such as toluene can be used, although the reaction can also be performed neat.

  • Reaction Conditions: Seal the reaction vessel securely. Heat the mixture to 160-180°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Reaction Time: Maintain the reaction at the specified temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Dissolve the crude product in dichloromethane.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any unreacted 1-methylpiperazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for the reactants and the expected product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
1-MethylpiperazineC₅H₁₂N₂100.16Colorless liquid138
gamma-ButyrolactoneC₄H₆O₂86.09Colorless oily liquid204-205
4-hydroxy-1-(4-methylpiperazin-1-yl)butan-1-oneC₉H₁₈N₂O₂186.25Expected to be a viscous oil or low-melting solid-

Table 2: Predicted Spectroscopic Data for 4-hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one

Spectroscopic TechniquePredicted Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz)δ 3.65 (t, 2H, -CH₂-OH), 3.50 (t, 4H, piperazine ring), 2.45 (t, 2H, -CH₂-C=O), 2.35 (t, 4H, piperazine ring), 2.30 (s, 3H, -CH₃), 1.85 (quintet, 2H, -CH₂-CH₂-CH₂-), ~3.0 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ 172.0 (C=O), 62.0 (-CH₂-OH), 55.0 (piperazine ring), 46.0 (-CH₃), 45.0 (piperazine ring), 32.0 (-CH₂-C=O), 28.0 (-CH₂-CH₂-CH₂-)
FT-IR (neat, cm⁻¹)~3400 (br, O-H stretch), ~2940, 2850 (C-H stretch), ~1640 (strong, C=O amide stretch)
Mass Spec. (ESI+)m/z 187.1441 [M+H]⁺

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one.

experimental_workflow Reaction Heat in a sealed vessel (160-180°C, 4-8h) Workup Cool, remove solvent (if any), dissolve in DCM, wash with brine Reaction->Workup Drying Dry with Na₂SO₄, filter, and concentrate Workup->Drying Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Drying->Purification Characterization Analyze by NMR, IR, MS Purification->Characterization

Figure 2. Workflow for synthesis and purification.

Potential Applications and Signaling Pathways

Piperazine derivatives are known to interact with various biological targets, particularly within the central nervous system (CNS).[2] Many piperazine-containing drugs act on neurotransmitter receptors, such as serotonin and dopamine receptors. The synthesized compound, 4-hydroxy-1-(4-methylpiperazin-1-yl)butan-1-one, contains a structural motif similar to that found in some CNS-active drugs. The gamma-hydroxybutyrate (GHB) substructure is also of interest due to its own neuropharmacological activity.

While the specific biological activity of this compound is not yet established, it is hypothesized that it may interact with CNS signaling pathways. For instance, it could potentially modulate the activity of G-protein coupled receptors (GPCRs) involved in neurotransmission. Further research would be required to elucidate its specific mechanism of action and potential therapeutic applications.

signaling_pathway GPCR G-Protein Coupled Receptor (e.g., Serotonin/Dopamine Receptor) G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 3. Hypothesized signaling pathway.

Safety Precautions

  • 1-Methylpiperazine is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • gamma-Butyrolactone is an irritant. Avoid contact with skin and eyes.

  • The reaction is performed at high temperatures and pressures. Use a properly rated and inspected reaction vessel.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The reaction of 1-methylpiperazine with gamma-butyrolactone provides a straightforward route to a novel piperazine-containing gamma-hydroxy amide. This compound holds potential for further investigation in the field of medicinal chemistry due to the prevalence of the piperazine scaffold in bioactive molecules. The protocols and data presented in these application notes serve as a valuable resource for researchers interested in the synthesis and exploration of this and similar chemical entities.

References

Application Notes and Protocols for the Reductive Amination Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, antihistamine, and anticancer agents.[1][2][3][4][5] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable physicochemical properties to molecules, such as increased polarity, aqueous solubility, and improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][6][7] Reductive amination has emerged as a powerful and versatile strategy for the synthesis of substituted piperazines, offering a direct and efficient means to introduce diversity at the nitrogen and carbon atoms of the piperazine core.[8][9][10]

These application notes provide detailed protocols and supporting data for the synthesis of piperazine derivatives via reductive amination, targeting researchers and professionals in drug discovery and development.

Synthesis Strategies: An Overview

Reductive amination for piperazine synthesis typically involves the reaction of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Key strategies for constructing the piperazine ring or its precursors via reductive amination include:

  • Cyclization of 1,2-Diamine Derivatives: A common approach involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by in-situ reduction to form the piperazine ring.[8]

  • Synthesis from Amino Acids: Chiral amino acids can serve as starting materials to produce enantiomerically pure substituted piperazines. This multi-step process often incorporates a key reductive amination step to introduce a second nitrogen atom.[11]

  • N-Functionalization of Piperazine: Direct functionalization of a pre-existing piperazine ring can be achieved through reductive amination with various aldehydes or ketones to introduce substituents on one or both nitrogen atoms.[9][12]

  • Reduction of (Di)ketopiperazines: One of the most prevalent methods for piperazine synthesis is the reduction of corresponding (di)ketopiperazines, which are often synthesized from amino acids.[6][13]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Substituted Piperazines from a 1,2-Diamine Precursor via Reductive Amination and Cyclization

This protocol is adapted from a method for synthesizing 3-substituted piperazine-2-acetic acid esters starting from an N-Boc protected amino acid.[11] The key steps involve the formation of a β-keto ester, followed by reductive amination to create a 1,4-diamine precursor, which then undergoes cyclization.

Step 1: Synthesis of the β-keto ester (19a) from N-Boc-(S)-alanine (18a)

This step utilizes a Masamune condensation reaction. The detailed procedure for this specific reaction can be found in the cited literature.[11]

Step 2: Reductive Amination to form 2,3-substituted 1,4-diamine (20a)

  • Reactants: β-ketoester (19a), ammonium acetate, and sodium cyanoborohydride.

  • Procedure:

    • Dissolve the β-ketoester (19a) in a suitable solvent such as methanol.

    • Add an excess of ammonium acetate to the solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-diamine (20a). The product is often obtained as a diastereomeric mixture.[11]

Step 3: Protection of the newly formed amine and subsequent cyclization

The newly formed amine is protected (e.g., with a nosyl group) and then subjected to annulation and deprotection steps to yield the final piperazine product.[11]

Protocol 2: N-Alkylation of a Piperazine Derivative via Reductive Amination

This protocol describes the synthesis of a polyamine piperazine derivative (PA2) via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent.[9]

  • Reactants: 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide (3) and N-methyl-4-piperidone (4).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Solvent: 1,2-dichloroethane (DCE).

  • Procedure:

    • To a stirred solution of compound 3 and N-methyl-4-piperidone (4) in dry 1,2-dichloroethane, add sodium triacetoxyborohydride at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the resulting suspension is filtered under vacuum.

    • The solvent is evaporated, and the crude material is purified by column chromatography.

Data Presentation

The following tables summarize quantitative data for representative reductive amination reactions in the synthesis of piperazine derivatives.

EntryAmineCarbonylReducing AgentSolventTime (h)Yield (%)Reference
1β-ketoester (from N-Boc-(S)-alanine)Ammonium Acetate (amine source)NaCNBH₃Methanol12-24Good[11]
22-(piperazin-1-yl)ethanamine (protected)N-methyl-4-piperidoneNaBH(OAc)₃1,2-dichloroethane1260 (for the subsequent product after this step)[9]
31-boc-piperazineCinnamaldehydeNaBH(OAc)₃DichloromethaneOvernightNot specified, but product obtained[12]
4Primary aminesNitrosoalkenes (precursor to carbonyl)5%-Pd/C, H₂ (for subsequent cyclization)Methanol643-74[14]

Table 1: Reaction Conditions for Reductive Amination in Piperazine Synthesis

CompoundDescriptionCharacterization DataReference
1a 1-Butylpiperazine¹H NMR (300 MHz, CDCl₃): δ 6.76 (br. s, 1H, NH), 3.22–3.12 (m, 2H, CH₂), 2.92–2.82 (m, 2H, CH₂), 2.82–2.73 (m, 2H, CH₂), 2.32 (t, J = 8.0 Hz, 2H, CH₂CH₂CH₂CH₃), 2.26–2.12 (m, 2H, CH₂), 1.52–1.37 (m, 2H, CH₂CH₂CH₂CH₃), 1.37–1.23 (m, 2H, CH₂CH₂CH₂CH₃), 0.89 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₂CH₃).[14]
Boc-1c Tert-butyl 4-cyclopentylpiperazine-1-carboxylate¹H NMR (300 MHz, CDCl₃): δ 3.44 (m, 4H, CH₂), 2.48 (m, 1H, CH), 2.43 (m, 4H, CH₂), 1.84 (m, 2H, CH₂CH), 1.76−1.61 (m, 2H, CH₂CH), 1.61−1.48 (m, 2H, CH₂CH₂CH), 1.45 (s, 9H, CH₃), 1.40–1.33 (m, 2H, CH₂CH₂CH). ¹³C NMR (75 MHz, CDCl₃): δ 154.9 (C=O), 79.7 (C), 67.6 (CH), 52.2 (CH₂N−Cyp), 43.6 (CH₂NBoc), 30.5 (CH₂CH₂CH), 28.6 (CH₃−C), 24.2 (CH₂CH₂CH).[14]
9f 1-(4-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione¹H NMR (600 MHz, Chloroform-d): δ: 7.59 (d, J = 8.2 Hz, 2H), 7.31–7.18 (m, 4H), 7.01–6.92 (m, 2H), 4.56 (s, 2H), 4.44 (s, 2H), 3.83 (s, 3H), 2.41 (s, 3H). ¹³C NMR (151 MHz, CDCl₃): δ: 171.22, 166.99, 164.85, 158.84, 144.03, 132.15, 131.23, 129.22, 129.19, 126.40, 114.83, 55.66, 54.45, 48.48, 21.86. HRMS (ESI): calcd for C₁₉H₁₉O₄N₂ [M + H]⁺ m/z, 339.13393; found, 339.13303.[15]

Table 2: Characterization Data for Synthesized Piperazine Derivatives

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_end Product Isolation Amine Amine (e.g., Piperazine, Diamine) Mix Reaction Mixture (Solvent) Amine->Mix Add Carbonyl Carbonyl (Aldehyde or Ketone) Carbonyl->Mix Add Imine Imine/Enamine Intermediate Mix->Imine Imine Formation Reduction In-situ Reduction Imine->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Reaction Completion ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reduction Reduces Purification Purification (e.g., Chromatography) Workup->Purification Product Piperazine Derivative Purification->Product

Caption: General workflow for the synthesis of piperazine derivatives via reductive amination.

Synthesis_from_Amino_Acid AA N-Boc Amino Acid Ketoester β-Keto Ester AA->Ketoester Masamune Condensation RA Reductive Amination (NH₄OAc, NaCNBH₃) Ketoester->RA Diamine 1,4-Diamine Precursor RA->Diamine Protection Amine Protection (e.g., Nosylation) Diamine->Protection ProtectedDiamine Protected Diamine Protection->ProtectedDiamine Cyclization Annulation & Cyclization ProtectedDiamine->Cyclization Piperazine Substituted Piperazine Cyclization->Piperazine

Caption: Synthesis of a substituted piperazine from an amino acid via reductive amination.

Conclusion

Reductive amination is a cornerstone of modern synthetic organic chemistry and plays a pivotal role in the construction of diverse piperazine derivatives for drug discovery. The protocols and data presented herein offer a practical guide for researchers to implement this valuable transformation in their own synthetic endeavors. The versatility of reductive amination, in terms of both the amine and carbonyl components that can be employed, ensures its continued importance in generating novel chemical entities with therapeutic potential.

References

Application Note: Purification of 4-(4-Methylpiperazin-1-yl)butan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Methylpiperazin-1-yl)butan-1-ol is a heterocyclic building block characterized by its high polarity and basicity due to the presence of two nitrogen atoms within the piperazine ring and a terminal hydroxyl group.[1] These properties can present challenges during purification by conventional silica gel column chromatography, often leading to issues such as peak tailing, poor separation, and potential compound degradation on the acidic silica surface.[2] This application note details a robust protocol for the efficient purification of this compound using column chromatography, employing strategies to mitigate the challenges associated with purifying polar, basic amines.

Challenges in Purifying Polar Amines

The primary difficulties in the chromatographic purification of polar amines like this compound on standard silica gel include:

  • Strong Adsorption: The basic nitrogen atoms interact strongly with the acidic silanol groups of the silica gel stationary phase, which can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks.[2]

  • Co-elution with Polar Impurities: The high polarity of the target compound can cause it to co-elute with other polar impurities present in the crude reaction mixture.

  • Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.[3]

Strategies for Effective Purification

To overcome these challenges, two primary strategies can be employed:

  • Modification of the Mobile Phase: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel, reducing the strong interactions with the basic analyte and improving peak shape.[2][3]

  • Use of an Alternative Stationary Phase: Employing a less polar or basic stationary phase, such as alumina or amine-functionalized silica, can provide a more inert surface for the separation of basic compounds, often eliminating the need for mobile phase modifiers.[4][5]

This protocol will focus on the use of standard silica gel with a modified mobile phase, as it is a widely accessible and cost-effective method.

Experimental Protocol

1. Materials and Equipment

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Optimization using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation on the column.[6]

  • Prepare several eluent systems with varying ratios of a non-polar solvent (DCM) and a polar solvent (MeOH), with the addition of a small amount of TEA (e.g., 0.5-2%). For example:

    • 98:2:1 DCM/MeOH/TEA

    • 95:5:1 DCM/MeOH/TEA

    • 90:10:1 DCM/MeOH/TEA

  • Spot the crude reaction mixture onto separate TLC plates.

  • Develop the TLC plates in a chamber saturated with the respective eluent systems.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Select the solvent system that provides an Rf value of ~0.2-0.3 for this compound and good separation from impurities.

3. Column Preparation (Wet Slurry Method)

  • Secure a glass chromatography column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., DCM). The amount of silica gel should be 50-100 times the weight of the crude sample.[6]

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a protective layer of sand on top of the packed silica gel.

  • Equilibrate the column by running 2-3 column volumes of the initial, less polar mobile phase through it.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or DCM.

  • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[3]

  • Carefully apply the sample to the top of the column.

5. Elution and Fraction Collection

  • Begin elution with the optimized mobile phase, starting with a less polar composition if a gradient elution is planned.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the separation by spotting collected fractions on a TLC plate and visualizing as described in step 2.

6. Isolation of Pure Compound

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

Table 1: Representative Data for Column Chromatography Purification

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase 95:5:1 Dichloromethane/Methanol/Triethylamine
Rf of Pure Compound ~0.25
Crude Sample Weight 1.0 g
Silica Gel Weight 75 g
Yield of Pure Compound 0.85 g
Purity (by NMR) >98%

Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (DCM/MeOH/TEA) Column_Prep 2. Column Packing (Silica Gel Slurry) Load 3. Sample Loading (Crude Product) Column_Prep->Load Equilibrated Column Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. TLC Monitoring of Fractions Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 7. Solvent Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Logical_Relationships cluster_compound Compound Properties cluster_problem Chromatography Challenges cluster_solution Solution Compound This compound (Polar, Basic) Interaction Strong Adsorption (Peak Tailing) Compound->Interaction Silica Silica Gel (Acidic) Silica->Interaction Modifier Basic Modifier (Triethylamine) Interaction->Modifier Mitigated by Mobile_Phase Mobile Phase (DCM/MeOH) Result Improved Separation & Peak Shape Mobile_Phase->Result Modifier->Result

Caption: Logic of using a basic modifier in the mobile phase for purification.

References

Application Notes: Recrystallization of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine and its derivatives are a critical class of compounds in the pharmaceutical and chemical industries. Their purification is a crucial step in ensuring the safety and efficacy of final products. Recrystallization is a powerful and widely used technique for the purification of solid piperazine compounds.[1] This method relies on the differences in solubility of the target compound and its impurities in a chosen solvent system at different temperatures.

Key Principles and Challenges

The successful recrystallization of piperazine compounds hinges on several key factors:

  • Solubility Profile: Piperazine itself is highly soluble in polar solvents like water and soluble in alcohols such as ethanol and methanol.[2][3] Its derivatives can exhibit a wide range of solubilities depending on their substituents. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • Compound Basicity and Polarity: The two nitrogen atoms in the piperazine ring confer basicity and high polarity. This can lead to challenges such as strong interactions with silica gel during chromatographic purification, making recrystallization an attractive alternative.[4]

  • Hygroscopicity: Some piperazine compounds are hygroscopic, meaning they readily absorb moisture from the air. This can complicate handling and purification. In such cases, forming an anhydrous salt or using techniques like azeotropic distillation may be necessary before final purification.[4]

  • Salt Formation: Due to their basic nature, piperazines readily form salts with acids. Often, it is easier to recrystallize the salt form of a piperazine derivative than the free base.[5][6] This approach can alter the solubility profile favorably and often yields highly pure crystalline material. Common salts for purification include hydrochlorides and diacetates.[3][5]

  • Recrystallization Techniques:

    • Cooling Recrystallization: This is the most common method, where the crude compound is dissolved in a minimal amount of a suitable hot solvent, and the solution is slowly cooled to induce crystallization.[7]

    • Anti-Solvent Recrystallization: In this technique, the compound is dissolved in a "good" solvent in which it is very soluble. A "poor" solvent (anti-solvent), in which the compound is insoluble, is then slowly added to induce precipitation of the pure crystals.[7] This is useful for compounds that are too soluble in common solvents even at low temperatures.

    • Hydrate Formation: Piperazine uniquely forms a stable hexahydrate that is insoluble in certain aqueous amine/alcohol mixtures. This property can be exploited for highly selective and quantitative recovery from crude mixtures.[8]

Data Presentation: Solvent Systems for Piperazine Recrystallization

The following table summarizes various solvent systems and conditions reported for the recrystallization of piperazine and its derivatives.

Compound/DerivativeSolvent SystemProcedure DetailsYield/OutcomeReference
Piperazine (as hexahydrate)Water / IsooctanolThe crude mixture was warmed to 72°C, then cooled and filtered.93.6% recovery[8]
Piperazine (as diacetate salt)Acetone / Acetic AcidThe crude product was dissolved in acetone, and acetic acid was added to precipitate the diacetate salt at 10-30°C.Quantitative yields of high purity product[5]
Monosubstituted PiperazinesIsopropyl AlcoholThe crude product was dissolved in hot isopropyl alcohol, often with charcoal, and cooled.Pure product obtained[9]
1-(2-chloroethyl)piperazine HClEthanol / Water MixturesUsed for recrystallization, indicating good solubility at elevated temperatures.Purified product[10]
1-(2-chloroethyl)piperazine HClIsopropyl AlcoholEmployed as a recrystallization solvent.Purified product[10]
Various Piperazine DerivativesEthanolThe crude product was dissolved in hot ethanol, refluxed, filtered, and cooled overnight in a refrigerator.Solid, purified compound[11]
1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido{2,3-c}[8]benzazepinen-HexaneThe crude product was charcoalized and recrystallized from n-hexane.55.0% yield[12]

Experimental Protocols

Protocol 1: General Cooling Recrystallization of a Piperazine Derivative

This protocol is a general method applicable to many solid, thermally stable piperazine derivatives, particularly those that are not excessively soluble in alcohols at room temperature.[9][11]

Materials:

  • Crude piperazine derivative

  • Recrystallization solvent (e.g., Isopropyl Alcohol, Ethanol)

  • Activated Charcoal (optional, for removing colored impurities)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of the chosen solvent (e.g., isopropyl alcohol). If the compound dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate.

  • Dissolution: Transfer the crude piperazine compound to an Erlenmeyer flask. Add the minimum amount of the recrystallization solvent required to dissolve the compound at its boiling point. Add the solvent in small portions, bringing the solution to a boil after each addition.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel. Quickly filter the hot solution through a fluted filter paper to remove the impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification of Piperazine via Hexahydrate Formation

This highly effective protocol is specific for the recovery and purification of piperazine from crude reaction mixtures containing other amines.[8] It leverages the unique insolubility of piperazine hexahydrate.

Materials:

  • Crude piperazine mixture (example quantities from patent: 194.8g mixture containing 71.1g piperazine)

  • Water

  • Isooctanol

  • Benzene (for washing)

  • Pentane (for washing)

  • Reaction flask with heating and cooling capabilities

  • Filtration apparatus

Procedure:

  • Solution Preparation: To the crude mixture (e.g., 194.8 g), add water (e.g., 25.7 g) and isooctanol (e.g., 120.3 g).[8] The amount of water should be sufficient to convert substantially all piperazine to its hexahydrate form.[8]

  • Dissolution: Warm the mixture to approximately 72°C to ensure all amines are dissolved.[8]

  • Crystallization: Cool the solution slowly to room temperature to allow for the precipitation of piperazine hexahydrate.

  • Isolation: Filter the mixture to collect the precipitated solids.

  • Washing:

    • Wash the collected precipitate with hot benzene to remove organic impurities.[8]

    • Perform a subsequent wash with pentane (e.g., 250 ml).[8]

  • Drying: Dry the purified piperazine hexahydrate solids in a vacuum oven. The reported recovery for this specific example was 93.6%.[8]

Visualizations: Workflows and Logic Diagrams

Recrystallization_Workflow start Start: Crude Piperazine Compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Filtration (Optional, to remove insolubles) dissolve->hot_filter cool 3. Slow Cooling (To induce crystallization) hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Crystals (Vacuum Oven) wash->dry end End: Pure Crystalline Product dry->end

Caption: General workflow for cooling recrystallization.

Recrystallization_Strategy start Start: Crude Piperazine Compound solubility_check Is it soluble in a hot solvent & sparingly soluble when cold? start->solubility_check Assess Solubility too_soluble_check Is it too soluble in most solvents even when cold? solubility_check->too_soluble_check No cooling_xtal Use Protocol 1: Cooling Recrystallization solubility_check->cooling_xtal Yes is_piperazine Is the compound piperazine itself? too_soluble_check->is_piperazine No antisolvent_xtal Use Anti-Solvent Recrystallization too_soluble_check->antisolvent_xtal Yes hydrate_xtal Use Protocol 2: Hydrate Formation is_piperazine->hydrate_xtal Yes salt_xtal Consider Purification via Salt Formation (e.g., Diacetate) is_piperazine->salt_xtal No/Alternative

Caption: Decision tree for selecting a recrystallization strategy.

References

Application Note: 1H NMR Characterization of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of 4-(4-Methylpiperazin-1-yl)butan-1-ol using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and spectral analysis. The presented data, including predicted chemical shifts, multiplicities, and coupling constants, serves as a reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this compound.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Its structure comprises a butanol chain attached to a 1-methylpiperazine moiety. Accurate structural confirmation is crucial for ensuring the quality and purity of this compound in research and development settings. 1H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of protons. This note presents a standard procedure for the 1H NMR characterization of this compound.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS internal standard. The predictions are based on the analysis of the molecular structure and comparison with spectral data of similar chemical fragments.

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~ 3.64Triplet2H~ 6.5-CH₂-OH
~ 2.50Multiplet8H-Piperazine ring protons
~ 2.42Triplet2H~ 7.5-N-CH₂-CH₂-
~ 2.28Singlet3H--N-CH₃
~ 1.58Quintet2H~ 7.0-CH₂-CH₂-OH
~ 1.48Quintet2H~ 7.2-N-CH₂-CH₂-
~ 2.0 - 4.0 (broad)Singlet1H--OH

Experimental Protocol

This section details the methodology for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation

A standard protocol for preparing an NMR sample should be followed.[1][2][3][4]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O). CDCl₃ is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[5][6][7]

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' or 'zg')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16 or 32 (can be adjusted to improve signal-to-noise ratio)

  • Relaxation Delay (D1): 1.0 - 2.0 seconds

  • Acquisition Time (AQ): 3 - 4 seconds

  • Spectral Width (SW): 10 - 12 ppm

  • Transmitter Frequency Offset (O1): Centered in the spectral region of interest (e.g., 5-6 ppm)

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the 1H NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Setup Acquisition Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int analyze Analyze Spectrum ref_int->analyze report Final Report analyze->report

Caption: Workflow for 1H NMR Characterization.

Structural Assignment Logic

This diagram outlines the logical process for assigning the predicted 1H NMR signals to the corresponding protons in the this compound molecule.

assignment_logic cluster_analysis Spectral Analysis cluster_assignment Proton Assignments molecule This compound Structure chem_shift Chemical Shift (δ) molecule->chem_shift integration Integration molecule->integration multiplicity Multiplicity molecule->multiplicity coupling Coupling Constant (J) molecule->coupling assign_oh -OH chem_shift->assign_oh assign_ch2oh -CH2-OH chem_shift->assign_ch2oh assign_nch2 -N-CH2- (chain) chem_shift->assign_nch2 assign_ch2_chain Internal -CH2- (chain) chem_shift->assign_ch2_chain assign_piperazine Piperazine Ring chem_shift->assign_piperazine assign_nch3 -N-CH3 chem_shift->assign_nch3 integration->assign_oh integration->assign_ch2oh integration->assign_nch2 integration->assign_ch2_chain integration->assign_piperazine integration->assign_nch3 multiplicity->assign_ch2oh multiplicity->assign_nch2 multiplicity->assign_ch2_chain

Caption: Logic for 1H NMR Signal Assignment.

Conclusion

This application note provides a comprehensive guide for the 1H NMR characterization of this compound. The detailed experimental protocol and predicted spectral data will aid researchers in the structural verification and quality control of this compound. The provided workflows offer a clear visual representation of the experimental and analytical processes involved.

References

Application Notes and Protocols for 13C NMR Spectral Analysis of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Methylpiperazin-1-yl)butan-1-ol, along with a comprehensive protocol for acquiring such data. This information is valuable for the structural elucidation and quality control of this compound in research and drug development settings.

Predicted 13C NMR Spectral Data

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C162.5
C232.8
C324.2
C458.0
C5, C955.1
C6, C853.0
C746.0

Note: The data presented is based on computational predictions and should be verified through experimental analysis.

Below is the chemical structure of this compound with the carbon atoms numbered for correlation with the data in Table 1.

G cluster_workflow 13C NMR Experimental Workflow A Sample Preparation (Weighing, Dissolution) B Transfer to NMR Tube A->B C Instrument Setup (Parameters, Tuning) B->C D Data Acquisition (FID signal) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Referencing, Peak Picking) E->F

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-(4-Methylpiperazin-1-yl)butan-1-ol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism profiling, and quality control. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for the determination of this compound in complex biological samples. This document outlines the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection.

Predicted Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is crucial for developing a selective and sensitive Multiple Reaction Monitoring (MRM) method. The proposed fragmentation pathway, initiated by the protonated molecule [M+H]⁺, is depicted below. The key fragmentation sites are the butanol chain and the methylpiperazine ring.

cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound [M+H]⁺ m/z 187.18 product1 Loss of H₂O [M+H-18]⁺ m/z 169.17 precursor->product1 -H₂O product2 Cleavage of butanol chain [C₅H₁₃N₂]⁺ m/z 99.11 precursor->product2 -C₄H₈O product3 Methylpiperazine fragment [C₅H₁₁N]⁺ m/z 85.09 precursor->product3 -C₄H₉NO

Caption: Predicted Fragmentation of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from plasma or urine samples.

Materials:

  • Oasis MCX SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound)

Protocol:

  • Sample Pre-treatment: To 1 mL of plasma or urine, add 10 µL of the internal standard working solution. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Quantitative Data

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions and optimized parameters for the quantification of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 187.299.11003015
This compound (Qualifier) 187.285.11003025
Internal Standard (Example) User DefinedUser Defined100User OptimizedUser Optimized

Experimental Workflow

The overall analytical workflow from sample receipt to data analysis is illustrated below.

start Sample Receipt prep Sample Preparation (SPE) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (MRM) lcms->data process Data Processing (Integration & Quantification) data->process report Reporting process->report

Caption: LC-MS/MS Analytical Workflow.

Method Validation

For use in regulated environments, the analytical method should be validated according to the relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The protocols and data presented in this document provide a comprehensive starting point for the development and implementation of a robust and reliable LC-MS/MS method for the analysis of this compound in biological matrices. Optimization of the described parameters may be necessary depending on the specific instrumentation and sample matrix used.

GC-MS method for 4-(4-Methylpiperazin-1-yl)butan-1-ol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Introduction

This compound is a heterocyclic building block relevant in pharmaceutical research and development.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such semi-volatile organic compounds. This application note outlines a comprehensive GC-MS method for the analysis of this compound in various sample matrices. The method is based on established protocols for the analysis of piperazine derivatives and can be adapted for specific research needs.[2][3][4][5] Due to the presence of a tertiary amine and a hydroxyl group, derivatization may be employed to enhance chromatographic performance.

Experimental Protocols

A detailed methodology for the analysis of this compound is presented below. This includes sample preparation, derivatization, and the instrumental parameters for GC-MS analysis.

Sample Preparation

The choice of sample preparation is dependent on the sample matrix. The following are generalized procedures for common sample types:

  • Solid Samples (e.g., powders, active pharmaceutical ingredients):

    • Accurately weigh approximately 10 mg of the homogenized sample.

    • Dissolve the sample in 10 mL of a suitable solvent, such as methanol or acetonitrile.

    • Vortex the mixture for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into a clean autosampler vial for analysis.[3]

  • Biological Samples (e.g., plasma, urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended for these matrices.[2][3]

    • To 1 mL of the biological sample, add a suitable internal standard.

    • For LLE, add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex for 5 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

    • For SPE, condition a C18 cartridge with methanol and water. Load the sample and wash with water. Elute the analyte with methanol or another suitable organic solvent. Evaporate the eluate and reconstitute as with LLE.[2]

Derivatization (Optional but Recommended)

To improve the volatility and chromatographic peak shape of this compound, derivatization of the hydroxyl group can be performed. Silylation is a common derivatization technique for hydroxyl groups.

  • To the dried sample residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent like acetonitrile or pyridine.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless, 1 µL injection volume
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-550 m/z
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method, based on typical validation data for similar piperazine derivatives.[2][6][7][8]

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (µg/mL) Correlation Coefficient (r²)
This compound0.1 - 100> 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL)
This compound0.050.15

Table 3: Accuracy and Precision

Concentration (µg/mL) Accuracy (% Recovery) Precision (% RSD)
195 - 105< 10
1098 - 102< 5
5098 - 102< 5

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt SolidPrep Solid Sample Dissolution Sample->SolidPrep Solid Matrix LiquidPrep Liquid Sample Extraction (LLE/SPE) Sample->LiquidPrep Liquid Matrix Derivatization Derivatization (Optional) SolidPrep->Derivatization LiquidPrep->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Qualitative Qualitative Analysis (Library Match) GCMS->Qualitative Quantitative Quantitative Analysis (Calibration) GCMS->Quantitative Report Final Report Qualitative->Report Quantitative->Report

References

Application Notes and Protocols for the Derivatization of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary alcohol, 4-(4-Methylpiperazin-1-yl)butan-1-ol. This compound serves as a versatile building block in medicinal chemistry and drug development, and its derivatization at the hydroxyl group allows for the introduction of various functional moieties to modulate physicochemical properties and biological activity. The presence of the N-methylpiperazine group introduces a challenge of chemoselectivity, as the tertiary amine can compete with the hydroxyl group in many reactions. The following protocols are designed to favor the desired O-derivatization.

O-Acylation (Esterification)

Application Note: Esterification of this compound introduces an ester linkage, which can be useful for creating prodrugs or modifying the lipophilicity of a molecule. Direct acylation with acyl chlorides or anhydrides under standard basic conditions can lead to a mixture of O-acylated and N-acylated products, with N-acylation often predominating due to the higher nucleophilicity of the piperazine nitrogens. To achieve selective O-acylation, the reaction is performed under acidic conditions. In an acidic medium, the piperazine nitrogens are protonated, rendering them non-nucleophilic and allowing the less basic hydroxyl group to react with the acylating agent.[1][2]

Experimental Protocol: Selective O-Acetylation

This protocol describes the formation of 4-(4-methylpiperazin-1-yl)butyl acetate.

Materials:

  • This compound

  • Acetyl chloride (AcCl)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in trifluoroacetic acid (TFA) at 0 °C with stirring.

  • Slowly add acetyl chloride (1.2 eq) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(4-methylpiperazin-1-yl)butyl acetate.

Quantitative Data (Illustrative):

DerivativeAcylating AgentYield (%)Purity (%)
4-(4-methylpiperazin-1-yl)butyl acetateAcetyl Chloride75-85>95 (by NMR)
4-(4-methylpiperazin-1-yl)butyl benzoateBenzoyl Chloride70-80>95 (by NMR)

O-Sulfonylation (Tosylation and Mesylation)

Application Note: Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions.[3][4] This is a critical step for introducing a wide range of functionalities, including azides, halides, and thiols. Similar to acylation, the nucleophilic piperazine nitrogen can compete with the alcohol for the sulfonyl chloride. Therefore, careful control of reaction conditions is necessary. One strategy to favor O-sulfonylation is to perform the reaction at low temperatures and to use a non-nucleophilic base to scavenge the HCl byproduct.[5] An alternative approach involves the protection of the piperazine nitrogen prior to sulfonylation, followed by deprotection.

Experimental Protocol: O-Tosylation

This protocol describes the synthesis of 4-(4-methylpiperazin-1-yl)butyl 4-methylbenzenesulfonate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired tosylate.

Quantitative Data (Illustrative):

DerivativeSulfonylating AgentYield (%)Purity (%)
4-(4-methylpiperazin-1-yl)butyl tosylatep-Toluenesulfonyl chloride60-70>95 (by NMR)
4-(4-methylpiperazin-1-yl)butyl mesylateMethanesulfonyl chloride65-75>95 (by NMR)

O-Alkylation (Ether Synthesis)

Application Note: The Williamson ether synthesis is a classical and versatile method for preparing ethers from an alcohol and an alkyl halide.[6][7][8][9] The reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile. In the case of this compound, the presence of the basic piperazine moiety requires careful selection of the base to selectively deprotonate the hydroxyl group. Strong bases like sodium hydride (NaH) are typically used. A potential side reaction is the quaternization of the piperazine nitrogen by the alkyl halide. This can be minimized by using the alcohol as the limiting reagent and a slight excess of the base and alkyl halide, followed by careful purification.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 1-(4-methoxybutyl)-4-methylpiperazine.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Quantitative Data (Illustrative):

DerivativeAlkylating AgentYield (%)Purity (%)
1-(4-methoxybutyl)-4-methylpiperazineMethyl iodide50-65>95 (by NMR)
1-(4-ethoxybutyl)-4-methylpiperazineEthyl iodide45-60>95 (by NMR)

Visualizations

Derivatization_Pathways cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products Start This compound Acylation O-Acylation Start->Acylation Acyl Chloride, H+ Sulfonylation O-Sulfonylation Start->Sulfonylation Sulfonyl Chloride, Base Alkylation O-Alkylation Start->Alkylation 1. NaH 2. Alkyl Halide Ester Ester Derivative Acylation->Ester Sulfonate Sulfonate Ester (Tosylate/Mesylate) Sulfonylation->Sulfonate Ether Ether Derivative Alkylation->Ether Experimental_Workflow_Acylation Start Dissolve Starting Material in Acidic Solvent (0 °C) AddReagent Add Acylating Agent Start->AddReagent Reaction Stir at 0 °C then RT AddReagent->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with Organic Solvent Quench->Extract WashDry Wash and Dry Organic Layer Extract->WashDry Concentrate Concentrate in vacuo WashDry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Pure Ester Product Purify->Product

References

Application Notes and Protocols for the Use of 4-(4-Methylpiperazin-1-yl)butan-1-ol in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)butan-1-ol is a valuable bifunctional chemical building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structure incorporates a nucleophilic N-methylpiperazine moiety and a terminal primary alcohol. The alcohol group can be readily converted into a good leaving group, facilitating subsequent nucleophilic substitution reactions. This allows for the introduction of the 4-(4-methylpiperazin-1-yl)butyl sidechain into various molecular scaffolds. This sidechain is of particular interest in medicinal chemistry as the piperazine ring is a common pharmacophore in many centrally acting agents.

These application notes provide a hypothetical, yet chemically plausible, two-step synthetic protocol demonstrating the utility of this compound in the synthesis of a key intermediate analogous to those used in the preparation of modern antipsychotic agents. The protocol first describes the activation of the primary alcohol via mesylation, followed by the N-alkylation of a model heterocyclic system, 7-hydroxyquinolin-2(1H)-one.

Protocol 1: Synthesis of 4-(4-Methylpiperazin-1-yl)butyl methanesulfonate

This protocol details the conversion of the terminal alcohol of this compound into a methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group, rendering the butyl chain susceptible to nucleophilic attack in the subsequent reaction.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice bath.

  • Slowly add triethylamine (TEA, 1.5 eq) to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Maintain the reaction at 0°C and stir for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-(4-Methylpiperazin-1-yl)butyl methanesulfonate can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Hypothetical):

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount
This compound172.270.0581.010.0 g
Triethylamine101.190.0871.58.8 g (12.1 mL)
Methanesulfonyl Chloride114.550.0701.28.0 g (5.4 mL)
Dichloromethane---100 mL
Expected Product 250.35 - - ~13.0 g (90% yield)

Protocol 2: Synthesis of 7-(4-(4-Methylpiperazin-1-yl)butoxy)quinolin-2(1H)-one

This protocol describes the N-alkylation of 7-hydroxyquinolin-2(1H)-one with the previously synthesized 4-(4-Methylpiperazin-1-yl)butyl methanesulfonate. This reaction forms a key ether linkage present in several known APIs.

Experimental Protocol:

  • In a round-bottom flask, suspend 7-hydroxyquinolin-2(1H)-one (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 volumes).

  • Add a solution of 4-(4-Methylpiperazin-1-yl)butyl methanesulfonate (1.1 eq) in DMF (5 volumes) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude product.

  • The crude 7-(4-(4-Methylpiperazin-1-yl)butoxy)quinolin-2(1H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Hypothetical):

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount
7-Hydroxyquinolin-2(1H)-one161.160.0521.08.4 g
4-(4-Methylpiperazin-1-yl)butyl methanesulfonate250.350.0571.114.3 g
Potassium Carbonate138.210.1042.014.4 g
N,N-Dimethylformamide---150 mL
Expected Product 317.42 - - ~13.2 g (80% yield)

Visualizations

Synthesis_Workflow cluster_step1 Protocol 1: Mesylation cluster_step2 Protocol 2: N-Alkylation A This compound C₉H₂₀N₂O reagents1 MsCl, TEA DCM, 0°C A->reagents1 B 4-(4-Methylpiperazin-1-yl)butyl methanesulfonate C₁₀H₂₂N₂O₃S reagents2 K₂CO₃, DMF 80°C B->reagents2 reagents1->B C 7-Hydroxyquinolin-2(1H)-one C₉H₇NO₂ C->reagents2 D 7-(4-(4-Methylpiperazin-1-yl)butoxy)quinolin-2(1H)-one C₁₈H₂₃N₃O₂ reagents2->D

Caption: Synthetic workflow for the preparation of a key API intermediate.

Logical_Relationship Start Starting Material: This compound Activation Activation of Hydroxyl Group (Mesylation) Start->Activation Intermediate Activated Intermediate: 4-(4-Methylpiperazin-1-yl)butyl methanesulfonate Activation->Intermediate Coupling Coupling Reaction (N-Alkylation) Intermediate->Coupling FinalProduct Final Intermediate for API Synthesis Coupling->FinalProduct

Caption: Logical steps in utilizing the building block for API synthesis.

Application Notes and Protocols for In Vitro Screening of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the in vitro screening of piperazine-containing compounds, a critical step in the discovery of novel therapeutics. The piperazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide range of biologically active compounds. This document outlines methodologies for screening piperazine derivatives for various therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities, as well as for their interaction with G-protein coupled receptors (GPCRs).

Anticancer Activity Screening

Piperazine derivatives have been extensively investigated for their potential as anticancer agents, often targeting signaling pathways crucial for cancer cell survival and proliferation.[1][2] A typical screening cascade involves initial cytotoxicity screening followed by mechanistic assays to understand the mode of action.

Data Presentation: Cytotoxicity of Piperazine Derivatives

The cytotoxic or growth-inhibitory potential of piperazine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. Lower values indicate higher potency.[2]

Compound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
A novel piperazine derivativeK562 (Leukemia)Cell Proliferation Assay0.06 - 0.16[3]
PCCSNU-475 (Human Liver Cancer)Not Specified6.98 ± 0.11[4]
PCCSNU-423 (Human Liver Cancer)Not Specified7.76 ± 0.45[4]
Benzothiazole-Piperazine Derivative 1dHUH-7 (Hepatocellular)Not Specified1.23[4]
Benzothiazole-Piperazine Derivative 1dMCF-7 (Breast)Not Specified0.98[4]
Benzothiazole-Piperazine Derivative 1dHCT-116 (Colorectal)Not Specified1.54[4]
Vindoline-Piperazine Conjugate 23MDA-MB-468 (Breast Cancer)Cell Viability Assay1.00[5][6]
Vindoline-Piperazine Conjugate 25HOP-92 (Non-small cell lung)Cell Viability Assay1.35[5][6]
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Piperazine test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

    • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives. Include a vehicle control (e.g., DMSO).[2]

    • Incubation: Incubate the plates for 24-72 hours.[2][7]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

    • Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[2]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

This assay measures the activity of LDH released from cells with damaged plasma membranes.[4]

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Piperazine test compounds

    • LDH assay kit

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Sample Collection: After the desired incubation time, centrifuge the plate and transfer the supernatant to a new plate.[4]

    • LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant.[4]

    • Incubation: Incubate as per the manufacturer's instructions, protected from light.[4]

    • Stop Reaction: Add the stop solution provided in the kit.[4]

    • Absorbance Measurement: Measure the absorbance at 490 nm.[4]

    • Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to untreated and maximum lysis controls.[4]

Visualization: Anticancer Screening Workflow

A Primary Screening (e.g., MTT Assay) B Hit Identification (IC50/GI50 Determination) A->B C Secondary Assays (e.g., LDH, Apoptosis Assays) B->C D Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) C->D E Lead Optimization D->E A Primary Screening (MIC Determination) B Hit Confirmation (MBC Determination) A->B C Time-Kill Kinetics B->C D Mechanism of Action Studies (e.g., Membrane Permeability) C->D E Lead Optimization D->E A Attachment & Entry B Uncoating A->B C Translation & Polyprotein Processing B->C D RNA Replication C->D E Virion Assembly D->E F Maturation & Release E->F A Stimulus (e.g., LPS) B Receptor A->B C IKK Activation B->C D IκB Phosphorylation & Degradation C->D E NF-κB Translocation to Nucleus D->E F Gene Transcription (Pro-inflammatory mediators) E->F A Agonist B Gαq-coupled GPCR A->B C Gαq Activation B->C D PLC Activation C->D E PIP2 -> IP3 + DAG D->E F IP3 Receptor Activation E->F G Ca2+ Release from ER F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 4-(4-Methylpiperazin-1-yl)butan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Direct N-alkylation: This involves the reaction of 1-methylpiperazine with a 4-halobutan-1-ol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol, in the presence of a base.

  • Reductive Amination: This two-step, one-pot process involves the reaction of 1-methylpiperazine with a suitable carbonyl compound, such as 4-hydroxybutanal or γ-butyrolactone, in the presence of a reducing agent.

Q2: I am observing a significant amount of a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

A2: The formation of a di-alkylated byproduct, where the butanol chain is attached to both nitrogen atoms of the piperazine ring, is a common issue. To favor mono-alkylation, consider the following strategies:

  • Use an excess of 1-methylpiperazine: Using a molar excess of 1-methylpiperazine relative to the alkylating agent will statistically favor the mono-substituted product.

  • Slow addition of the alkylating agent: Adding the 4-halobutan-1-ol dropwise to the reaction mixture at a controlled rate helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.

  • Use of a mono-protected piperazine: While less direct for this specific synthesis, employing a mono-protected piperazine derivative and subsequent deprotection is a reliable method to ensure mono-alkylation in piperazine chemistry.

Q3: My reaction yield is consistently low. What are the potential causes and how can I address them?

A3: Low yields can stem from several factors. Here are some common causes and their solutions:

  • Incomplete reaction: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or using a stronger base.

  • Poor quality of reagents: Use high-purity, anhydrous reagents and solvents, as water and other impurities can interfere with the reaction.

  • Suboptimal reaction conditions: Experiment with different solvents, bases, and temperatures to find the optimal conditions for your specific reaction. Refer to the experimental protocols below for recommended starting points.

  • Product loss during workup and purification: The product is water-soluble, which can lead to losses during aqueous workup. Ensure the aqueous layer is sufficiently basified (pH > 10) before extraction with an organic solvent.

Q4: How can I effectively purify the final product?

A4: this compound is a polar and water-soluble compound, which can make purification challenging.

  • Extraction: During the workup, basify the aqueous solution with a strong base like sodium hydroxide to a pH of 10-12. This deprotonates the piperazine nitrogens, making the product more soluble in organic solvents like dichloromethane or a chloroform/isopropanol mixture. Multiple extractions are recommended to maximize recovery.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, is typically effective.

  • Distillation: Vacuum distillation can also be a viable purification method for this compound.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Reagents Ensure the 1-methylpiperazine and alkylating agent are of high purity and have not degraded. Use freshly opened or properly stored reagents.
Insufficient Base Use a stronger base (e.g., K₂CO₃, NaH) or increase the molar equivalents of the base to ensure complete deprotonation of the piperazine.
Low Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Some N-alkylation reactions require heating to proceed at a reasonable rate.
Poor Solubility If reagents are not fully dissolved, switch to a more polar aprotic solvent such as DMF or DMSO.
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Step
Di-alkylation Use a 2-3 fold molar excess of 1-methylpiperazine. Add the alkylating agent slowly to the reaction mixture.
Elimination of Alkyl Halide Use a less hindered, non-nucleophilic base. Lower the reaction temperature to favor substitution over elimination.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Product is Water-Soluble Adjust the pH of the aqueous layer to >10 with a strong base (e.g., NaOH) before extraction. Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol. Perform multiple extractions.
Emulsion Formation during Workup Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography. Consider using a gradient elution.

Experimental Protocols

Protocol 1: Direct N-Alkylation using 4-Chlorobutan-1-ol

This protocol details the synthesis of this compound via direct alkylation of 1-methylpiperazine with 4-chlorobutan-1-ol.

Reaction Scheme:

G cluster_0 Direct N-Alkylation 1-Methylpiperazine 1-Methylpiperazine This compound This compound 1-Methylpiperazine->this compound + 4-Chlorobutan-1-ol (Base, Solvent, Heat)

Caption: Direct N-alkylation of 1-methylpiperazine.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Equivalents Amount
1-Methylpiperazine100.162.020.03 g
4-Chlorobutan-1-ol108.571.010.86 g
Potassium Carbonate (K₂CO₃)138.211.520.73 g
Acetonitrile (anhydrous)--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (2.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (200 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure good suspension of the base.

  • Slowly add 4-chlorobutan-1-ol (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol:Ammonium Hydroxide = 90:9:1).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in 100 mL of water and basify to pH 12 with 2M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Protocol 2: Reductive Amination using γ-Butyrolactone

This protocol describes the synthesis of this compound via reductive amination of 1-methylpiperazine with γ-butyrolactone.

Reaction Scheme:

G cluster_1 Reductive Amination 1-Methylpiperazine 1-Methylpiperazine Intermediate Amide Intermediate Amide 1-Methylpiperazine->Intermediate Amide + γ-Butyrolactone (Heat) This compound This compound Intermediate Amide->this compound [Reduction] (e.g., NaBH₄, THF)

Caption: Reductive amination pathway for synthesis.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Equivalents Amount
1-Methylpiperazine100.161.212.02 g
γ-Butyrolactone86.091.08.61 g
Sodium Borohydride (NaBH₄)37.832.07.57 g
Tetrahydrofuran (THF, anhydrous)--150 mL

Procedure:

  • In a 250 mL round-bottom flask, combine 1-methylpiperazine (1.2 eq) and γ-butyrolactone (1.0 eq).

  • Heat the mixture at 100-110°C for 4-6 hours. The reaction progress can be monitored by the disappearance of the lactone peak using IR spectroscopy.

  • Cool the reaction mixture to room temperature to obtain the intermediate hydroxy amide.

  • Carefully add anhydrous tetrahydrofuran (150 mL) to the flask.

  • In a separate beaker, suspend sodium borohydride (2.0 eq) in a small amount of anhydrous THF.

  • Cool the reaction flask to 0°C in an ice bath and slowly add the sodium borohydride suspension portion-wise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reduction by TLC or LC-MS.

  • Cool the reaction to 0°C and cautiously quench the excess sodium borohydride by the slow addition of water.

  • Add 2M sodium hydroxide solution to adjust the pH to 12.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Logical Workflow for Optimizing Synthesis

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of this compound.

G start Start Synthesis reaction Perform Synthesis: Direct Alkylation or Reductive Amination start->reaction analyze Analyze Yield and Purity (TLC, LC-MS, NMR) reaction->analyze is_yield_ok Is Yield > 80%? analyze->is_yield_ok is_purity_ok Is Purity > 98%? is_yield_ok->is_purity_ok Yes troubleshoot_yield Troubleshoot Low Yield: - Check Reagents - Increase Temperature - Change Base/Solvent is_yield_ok->troubleshoot_yield No troubleshoot_purity Troubleshoot Impurities: - Optimize Stoichiometry - Slow Addition of Reagent - Improve Purification is_purity_ok->troubleshoot_purity No end Successful Synthesis is_purity_ok->end Yes optimize Optimize Reaction Conditions: - Molar Ratios - Temperature - Reaction Time troubleshoot_yield->optimize troubleshoot_purity->optimize optimize->reaction

Caption: A workflow for optimizing the synthesis of this compound.

Technical Support Center: Preventing Di-alkylation in 1-Methylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 1-methylpiperazine. The primary focus is on preventing the common side reaction of di-alkylation, ensuring the selective synthesis of the desired mono-alkylated product.

Troubleshooting Guides

This section addresses specific issues that may arise during the alkylation of 1-methylpiperazine.

Issue Potential Cause Recommended Solution
Low yield of mono-alkylated product and significant formation of di-alkylated by-product. Incorrect stoichiometry: Using a 1:1 molar ratio or an excess of the alkylating agent favors di-alkylation.Use an excess of 1-methylpiperazine: A molar ratio of 1-methylpiperazine to alkylating agent of 2:1 or higher significantly favors mono-alkylation. For instance, using a 4:1 ratio can lead to typical mono-alkylation yields of 70-80%.[1]
Rapid addition of the alkylating agent: A high local concentration of the alkylating agent increases the likelihood of the mono-alkylated product reacting again.Slow, dropwise addition: Add the alkylating agent to the solution of 1-methylpiperazine slowly, over a prolonged period. This maintains a low concentration of the electrophile, minimizing di-alkylation.
High reaction temperature: Elevated temperatures can provide the activation energy for the second alkylation step to occur more readily.Optimize reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using techniques like TLC or LC-MS.
Difficulty in separating the mono- and di-alkylated products. Similar polarities: The mono- and di-alkylated products can have very similar polarities, making chromatographic separation challenging.Fractional distillation (for volatile products): Mono-alkylated piperazines often have boiling points in the range of 100-150°C (at 20 mm Hg), while di-alkylated derivatives are typically not volatile under these conditions.[1]
Use of a protecting group: Employing a mono-protected piperazine, such as N-Boc-piperazine, ensures that alkylation can only occur at the unprotected nitrogen. The protecting group can be subsequently removed. This method often leads to cleaner reactions and simpler purification.
Reaction stalls or proceeds very slowly. Insufficient base: In reactions involving alkyl halides, the formation of HX can protonate the 1-methylpiperazine, reducing its nucleophilicity.Use of a non-nucleophilic base: Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
Poor solvent choice: The reactants may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.Select an appropriate solvent: Aprotic solvents like acetonitrile, DMF, or THF are commonly used. Ensure all reactants are soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to ensure mono-alkylation of 1-methylpiperazine?

A1: The most dependable strategy is to use a mono-protected piperazine derivative, such as 1-Boc-4-methylpiperazine. The Boc (tert-butoxycarbonyl) group blocks one of the nitrogen atoms, directing alkylation exclusively to the other nitrogen. The protecting group can then be removed under acidic conditions to yield the desired mono-alkylated product. This approach minimizes the formation of di-alkylation by-products and simplifies purification.

Q2: How does the stoichiometry of reactants influence the mono- to di-alkylation ratio?

A2: The stoichiometry is a critical factor. Using a significant excess of 1-methylpiperazine relative to the alkylating agent dramatically favors the formation of the mono-alkylated product. This is due to the higher probability of the alkylating agent encountering an unreacted 1-methylpiperazine molecule rather than a mono-alkylated one.

Q3: Can the choice of alkylating agent affect the selectivity of the reaction?

A3: Yes, the reactivity of the alkylating agent can play a role. Highly reactive alkylating agents, such as alkyl iodides, may lead to a higher degree of di-alkylation compared to less reactive agents like alkyl bromides or chlorides, especially if other reaction conditions are not optimized.

Q4: Are there any alternatives to direct alkylation with alkyl halides?

A4: Reductive amination is an excellent alternative method for the mono-alkylation of 1-methylpiperazine. This involves reacting 1-methylpiperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is often highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.

Data Presentation

The following table summarizes the expected outcomes of different strategies for the mono-alkylation of a piperazine derivative, which are applicable to 1-methylpiperazine.

Strategy 1-Methylpiperazine: Alkylating Agent Ratio Expected Mono-alkylation Yield Expected Di-alkylation Yield Key Considerations
Stoichiometric Control1:1Low to ModerateModerate to HighProne to significant di-alkylation.
Excess Amine>3:1High (e.g., 70-80%)[1]LowRequires removal of excess 1-methylpiperazine after the reaction.
Slow Addition1:1Moderate to HighLow to ModerateRequires careful control of addition rate and reaction temperature.
Use of Protecting Group (e.g., Boc)1:1 (Protected Amine:Alkylating Agent)Very HighNegligibleRequires additional protection and deprotection steps.

Experimental Protocols

Protocol 1: Mono-alkylation of 1-Methylpiperazine using Excess Amine

This protocol describes a general procedure for the selective mono-alkylation of 1-methylpiperazine by using an excess of the amine.

Materials:

  • 1-Methylpiperazine (4.0 equivalents)

  • Alkyl Bromide (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (4.0 eq.) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq.) to the stirred solution.

  • Slowly add the alkyl bromide (1.0 eq.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Mono-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: 1-Methylpiperazine (excess) Alkylating Agent Base (e.g., K2CO3) Anhydrous Solvent reaction_setup Combine 1-Methylpiperazine, Base, and Solvent prep_reactants->reaction_setup slow_addition Slowly Add Alkylating Agent reaction_setup->slow_addition heating Heat and Monitor (TLC/LC-MS) slow_addition->heating filtration Filter to Remove Base heating->filtration extraction Solvent Extraction filtration->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography drying->purification product Isolated Mono-alkylated Product purification->product

Caption: Workflow for selective mono-alkylation of 1-methylpiperazine.

logical_relationship Factors Influencing Mono- vs. Di-alkylation cluster_factors Controlling Factors stoichiometry Stoichiometry mono Favors MONO-alkylation stoichiometry->mono Excess 1-Methylpiperazine di Favors DI-alkylation stoichiometry->di Excess Alkylating Agent addition_rate Addition Rate addition_rate->mono Slow Addition addition_rate->di Rapid Addition protecting_group Protecting Group protecting_group->mono Use of Protecting Group

Caption: Key factors determining the selectivity of 1-methylpiperazine alkylation.

References

Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methylpiperazin-1-yl)butan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with a suitable 4-carbon electrophile containing a hydroxyl group. The most common reactant is 4-chlorobutan-1-ol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Stoichiometry: A slight excess of 1-methylpiperazine can be used to ensure the complete consumption of the alkylating agent, but a large excess can complicate purification.

  • Base: The choice and amount of base are critical to neutralize the acid produced and to avoid side reactions. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is often used to facilitate the reaction.

  • Temperature: The reaction is typically run at an elevated temperature (e.g., 50-80 °C) to increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of completion and to avoid prolonged heating that could lead to impurity formation.

Q3: What are the most common impurities I should expect?

A3: The most common impurities arise from side reactions of the starting materials and the product. These include:

  • Unreacted Starting Materials: Residual 1-methylpiperazine and 4-chlorobutan-1-ol.

  • Di-alkylation Product: 1,4-bis(4-hydroxybutyl)-1,4-dimethylpiperazine-1,4-diium (a dialkylated and quaternized product).

  • Quaternization Product: 4-(4-hydroxybutyl)-1,1-dimethylpiperazin-1-ium chloride.

  • Bis-piperazinyl Adduct: 1,4-bis(4-methylpiperazin-1-yl)butane, which can arise if 1,4-dichlorobutane is present as an impurity in the starting material.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, an aqueous work-up is usually performed to remove inorganic salts and water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Extraction: The product is extracted into the organic layer.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Chromatography: For high purity, column chromatography on silica gel is often employed. A gradient of methanol in dichloromethane is a common eluent system.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive alkylating agent (e.g., degraded 4-chlorobutan-1-ol).2. Insufficient temperature or reaction time.3. Ineffective base.1. Use a fresh or purified batch of 4-chlorobutan-1-ol.2. Increase the reaction temperature to 70-80 °C and monitor the reaction for a longer duration (e.g., 12-24 hours).3. Ensure the base is anhydrous and use a slight excess (e.g., 1.5-2.0 equivalents).
Presence of Significant Amounts of Unreacted 1-Methylpiperazine 1. Insufficient amount of 4-chlorobutan-1-ol.2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of 4-chlorobutan-1-ol.2. Increase the reaction time and monitor for the disappearance of 1-methylpiperazine by TLC or GC-MS.
Formation of a White Precipitate (Quaternary Ammonium Salt) 1. Over-alkylation of the product.2. High reaction temperature or prolonged reaction time.1. Use a controlled stoichiometry of the alkylating agent.2. Lower the reaction temperature and monitor the reaction closely to stop it upon completion.3. The salt can often be removed by filtration if it is insoluble in the reaction solvent.
Presence of a High-Boiling Impurity (likely the bis-piperazinyl adduct) Presence of 1,4-dichlorobutane in the 4-chlorobutan-1-ol starting material.1. Use high-purity 4-chlorobutan-1-ol.2. This impurity can be difficult to remove by simple extraction and may require careful column chromatography for separation.
Difficulties in Product Isolation/Purification The product is a polar and water-soluble alcohol.1. During aqueous work-up, saturate the aqueous layer with NaCl to reduce the solubility of the product and improve extraction efficiency.2. Use a more polar solvent system for extraction, such as a mixture of dichloromethane and isopropanol.3. For column chromatography, use a polar stationary phase or a gradient elution with a polar solvent like methanol.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of 1-methylpiperazine with 4-chlorobutan-1-ol.

Materials:

  • 1-Methylpiperazine

  • 4-Chlorobutan-1-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

  • To a stirred solution of 1-methylpiperazine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 4-chlorobutan-1-ol (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a viscous oil or low-melting solid.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature (MS m/z)
1-Methylpiperazine (Starting Material)C₅H₁₂N₂100.16101.1 [M+H]⁺
4-Chlorobutan-1-ol (Starting Material)C₄H₉ClO108.5791.1 [M-OH]⁺
This compound (Product) C₉H₂₀N₂O 172.27 173.2 [M+H]⁺
4-(4-Hydroxybutyl)-1,1-dimethylpiperazin-1-iumC₁₀H₂₃N₂O⁺187.30187.2 [M]⁺
1,4-bis(4-Methylpiperazin-1-yl)butaneC₁₄H₃₀N₄254.42255.3 [M+H]⁺

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification SM1 1-Methylpiperazine Reaction N-Alkylation (70-80 °C, 12-24h) SM1->Reaction SM2 4-Chlorobutan-1-ol SM2->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration1 Concentration Filtration->Concentration1 Extraction Extraction (DCM/Water) Concentration1->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration2 Concentration Drying->Concentration2 Chromatography Column Chromatography Concentration2->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities MP 1-Methylpiperazine Product This compound MP->Product Reaction with CB Impurity2 1,4-bis(4-Methylpiperazin-1-yl)butane (from 1,4-dichlorobutane impurity) MP->Impurity2 Reaction with 1,4-dichlorobutane CB 4-Chlorobutan-1-ol CB->Product Impurity1 Quaternization Product Product->Impurity1 Reaction with CB

Caption: Logical relationships in the formation of the desired product and common impurities.

Technical Support Center: Alkylation of 1-Methylpiperazine with Butanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 1-methylpiperazine with butanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and side products when alkylating 1-methylpiperazine with a butanol derivative (e.g., 1-bromobutane)?

The primary desired product is the mono-alkylated 1-butyl-4-methylpiperazine. However, due to the presence of two nucleophilic nitrogen atoms in the piperazine ring, over-alkylation is a common issue, leading to the formation of the di-alkylated quaternary ammonium salt, 1,4-dibutyl-1-methylpiperazinium bromide, as the main side product.

Q2: How can I minimize the formation of the di-alkylated side product?

Several strategies can be employed to favor mono-alkylation:

  • Use of Excess 1-Methylpiperazine: Employing a stoichiometric excess of 1-methylpiperazine increases the probability of the butanol derivative reacting with an unalkylated piperazine molecule.

  • Slow Addition of the Alkylating Agent: Adding the butanol derivative dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Lower Reaction Temperatures: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.

  • Reductive Amination: As an alternative to direct alkylation with a butyl halide, reductive amination of 1-methylpiperazine with butanal will yield the desired mono-alkylated product and inherently avoids the formation of quaternary ammonium salts.[1]

Q3: What are the recommended solvents and bases for this reaction?

Polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used as they aid in dissolving the reactants. Anhydrous conditions are crucial to prevent side reactions. Non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed to neutralize the acid generated during the reaction.

Q4: My product appears to be highly water-soluble, making extraction difficult. What is the cause and how can I resolve this?

The formation of the piperazinium salt (the protonated form of the product) can lead to high water solubility. To extract the product into an organic solvent, the aqueous layer should be basified (e.g., with NaOH or K₂CO₃) to a pH of around 9.5 to deprotonate the product and increase its solubility in less polar organic solvents like dichloromethane or ethyl acetate.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature if necessary.
Poor solubility of reactants.Switch to a more polar solvent like DMF to ensure all reactants are fully dissolved.
Insufficiently strong or insufficient amount of base.Use a stronger, anhydrous base like Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.
High Yield of Di-alkylated Side Product Incorrect stoichiometry.Use a significant excess of 1-methylpiperazine (e.g., 3-5 equivalents) relative to the butanol derivative.
Rapid addition of the alkylating agent.Add the butanol derivative slowly to the reaction mixture using a dropping funnel.
Reaction Stalls (Incomplete Conversion) Reversible reaction equilibrium.Ensure effective neutralization of the acid byproduct by using a sufficient amount of a suitable base.
Unstable alkylating agent.Consider using a more stable butanol derivative, such as a tosylate or mesylate, instead of a bromide or iodide.
Difficulty in Product Purification Similar polarities of product and starting material.Utilize column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) for separation.
Product is in salt form.During work-up, basify the aqueous layer to convert the product to its free base form before extraction.

Data Presentation

The following table summarizes the expected product distribution under different reaction conditions. Please note that these are representative yields and may vary based on specific experimental parameters.

Alkylation Method Reactant Ratio (1-Methylpiperazine : Butyl Bromide) Base Solvent Temperature (°C) Yield of 1-Butyl-4-methylpiperazine (%) Yield of 1,4-Dibutyl-1-methylpiperazinium Bromide (%)
Direct Alkylation1 : 1K₂CO₃Acetonitrile8040-5030-40
Direct Alkylation3 : 1K₂CO₃Acetonitrile8070-8010-20
Direct Alkylation5 : 1K₂CO₃Acetonitrile80>85<10
Reductive Amination1 : 1.2 (1-Methylpiperazine : Butanal)NaBH(OAc)₃DichloromethaneRoom Temp>90Not Formed

Experimental Protocols

Protocol 1: Direct Alkylation with Excess 1-Methylpiperazine

This protocol aims to maximize the yield of the mono-alkylated product by using an excess of the starting amine.

Materials:

  • 1-Methylpiperazine (3.0 eq.)

  • 1-Bromobutane (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask and stir the suspension.

  • Slowly add 1-bromobutane to the reaction mixture dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1-methylpiperazine.

  • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol 2: Reductive Amination

This method avoids the formation of quaternary ammonium salts and is an excellent alternative for clean mono-alkylation.

Materials:

  • 1-Methylpiperazine (1.0 eq.)

  • Butanal (1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask, dissolve 1-methylpiperazine and butanal in dichloromethane.

  • Stir the solution at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions over 30 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion (typically 4-8 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Visualizations

Alkylation_Pathway cluster_main Direct Alkylation Pathway 1-Methylpiperazine 1-Methylpiperazine 1-Butyl-4-methylpiperazine 1-Butyl-4-methylpiperazine 1-Methylpiperazine->1-Butyl-4-methylpiperazine + Butyl Bromide 1,4-Dibutyl-1-methylpiperazinium_Bromide 1,4-Dibutyl-1-methylpiperazinium Bromide (Side Product) 1-Butyl-4-methylpiperazine->1,4-Dibutyl-1-methylpiperazinium_Bromide + Butyl Bromide (Over-alkylation)

Caption: Reaction pathway for the direct alkylation of 1-methylpiperazine.

Reductive_Amination_Workflow start Start: 1-Methylpiperazine + Butanal in DCM imine Imine Formation (1 hour, RT) start->imine reduction Add NaBH(OAc)3 (Reduction) imine->reduction workup Aqueous Work-up (NaHCO3 quench) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 1-Butyl-4-methylpiperazine purification->product

Caption: Experimental workflow for reductive amination.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield of Mono-alkylated Product start->low_yield high_side_product High Yield of Di-alkylated Product start->high_side_product incomplete_reaction Incomplete Reaction start->incomplete_reaction solution4 Increase reaction time or temperature low_yield->solution4 solution1 Increase excess of 1-methylpiperazine high_side_product->solution1 solution2 Slow down addition of butyl bromide high_side_product->solution2 solution3 Consider Reductive Amination Method high_side_product->solution3 incomplete_reaction->solution4

Caption: Logical troubleshooting guide for common issues.

References

Technical Support Center: Troubleshooting Piperazine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the N-alkylation of piperazine, a crucial reaction in the synthesis of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete conversion in piperazine alkylation?

Incomplete conversion in piperazine alkylation can stem from several factors:

  • Poor solubility of reagents: If the piperazine starting material, alkylating agent, or base are not fully dissolved, the reaction will be slow or incomplete.[1]

  • Inadequate base: The base neutralizes the acid byproduct formed during the reaction. An insufficient amount or a weak base can lead to a reversible reaction equilibrium, stalling the conversion.[1]

  • Low reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]

  • Reagent quality: Impurities in reagents or solvents, especially water, can interfere with the reaction or poison a catalyst, if one is used.[1]

Q2: How can I selectively achieve mono-alkylation of piperazine and avoid the formation of the di-alkylated byproduct?

Controlling selectivity is a primary challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-alkylation include:

  • Use of a protecting group: This is the most reliable method. A mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen, directing alkylation to the other. The protecting group can be removed later.[1][2]

  • Control stoichiometry: Using an excess of piperazine relative to the alkylating agent increases the probability of the alkylating agent reacting with an un-substituted piperazine.[1][3]

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[1][4]

  • Use of piperazine salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended solvents and bases for direct N-alkylation of piperazine?

The choice of solvent and base is critical for reaction success.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred to ensure reagent solubility and prevent side reactions. Common choices include acetonitrile (MeCN) and dimethylformamide (DMF).[1]

  • Bases: Strong, non-nucleophilic bases are typically used. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options. Weaker bases like sodium bicarbonate can be used to minimize side reactions like di-alkylation.[2] It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

Troubleshooting Guide

Issue 1: Reaction is sluggish or stalls (Incomplete Conversion)

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

Potential Cause Troubleshooting Action
Poor reagent solubility Switch to a more polar aprotic solvent like DMF to ensure all reactants are fully dissolved.[1]
Low reaction temperature Gradually increase the reaction temperature and monitor the progress. Many alkylations require heating to 60-80 °C or even reflux.[1]
Insufficient or weak base Use a stronger, anhydrous base such as K₂CO₃ or Cs₂CO₃. Ensure at least 1.5-2.0 equivalents are used to effectively neutralize the acid byproduct.[1]
Reversible reaction Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of a suitable base.[1]
Catalyst poisoning (if applicable) Use high-purity, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Issue 2: Significant formation of di-alkylated byproduct

Symptoms: The desired mono-alkylated product is contaminated with a significant amount of the di-alkylated species.

Potential Cause Troubleshooting Action
Incorrect stoichiometry Use a larger excess of piperazine relative to the alkylating agent (e.g., 5-10 equivalents of piperazine).[3][5]
Rapid addition of alkylating agent Add the alkylating agent slowly and dropwise to the reaction mixture, preferably using a syringe pump.[1][4]
Unprotected piperazine For optimal control and cleaner reaction, use a mono-protected piperazine like N-Boc-piperazine.[1][6]
High reaction temperature Elevated temperatures can sometimes favor di-substitution. Try running the reaction at a lower temperature.[2]
Issue 3: Product is lost during work-up

Symptoms: The reaction appears complete by TLC/LC-MS, but the isolated yield is low.

Potential Cause Troubleshooting Action
Product is water-soluble N-alkylated piperazines can be water-soluble, especially in their protonated (salt) form. During aqueous work-up, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide to deprotonate the product and facilitate its extraction into an organic solvent.[1]
Formation of quaternary ammonium salts Over-alkylation can lead to the formation of highly water-soluble quaternary ammonium salts. These are difficult to extract into organic solvents.[2] Thoroughly wash the organic layer with water during work-up to remove these salts.[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of Piperazine

This protocol describes a general method for the mono-N-alkylation of a substituted piperazine using an alkyl bromide.

Materials:

  • 1-(4-bromophenyl)piperazine

  • Alkyl Bromide (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.[1]

Protocol 2: Mono-protection of Piperazine with a Boc Group

This protocol outlines the steps for the mono-protection of piperazine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Piperazine (2 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise to the piperazine solution over a period of 3 hours.

  • Allow the mixture to stir for 22 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add water. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous solution with DCM (3 times).

  • Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.[2][6]

Visual Troubleshooting and Reaction Pathways

G start Start: Incomplete Piperazine Alkylation check_conversion Low Conversion? start->check_conversion check_dialkylation Di-alkylation Observed? check_conversion->check_dialkylation No solution_conversion Increase Temperature Improve Reagent Solubility (e.g., DMF) Ensure Sufficient/Stronger Base check_conversion->solution_conversion Yes check_workup_loss Product Lost During Work-up? check_dialkylation->check_workup_loss No solution_dialkylation Use Excess Piperazine Slowly Add Alkylating Agent Use a Protecting Group (e.g., Boc) check_dialkylation->solution_dialkylation Yes solution_workup Basify Aqueous Layer (pH 9.5-12) During Extraction check_workup_loss->solution_workup Yes end Successful Alkylation check_workup_loss->end No solution_conversion->end solution_dialkylation->end solution_workup->end

Caption: Troubleshooting workflow for incomplete piperazine alkylation.

G cluster_main Piperazine Alkylation Pathway cluster_side Common Side Reactions piperazine Piperazine mono_alkylated Mono-alkylated Piperazine (Desired Product) piperazine->mono_alkylated + R-X, Base alkyl_halide Alkyl Halide (R-X) alkyl_halide->mono_alkylated base Base base->mono_alkylated di_alkylated Di-alkylated Piperazine (Byproduct) mono_alkylated->di_alkylated + R-X, Base quaternary_salt Quaternary Ammonium Salt (Byproduct) mono_alkylated->quaternary_salt + R-X (Over-alkylation)

Caption: Piperazine alkylation reaction and common side reactions.

References

Technical Support Center: Removal of Unreacted 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1-methylpiperazine from their reaction products.

Purification Strategy Overview

The selection of an appropriate purification method is critical and depends on the properties of the desired product, the scale of the reaction, and the available laboratory equipment. The following diagram illustrates a general workflow for selecting a suitable purification strategy.

Purification_Strategy Decision Workflow for 1-Methylpiperazine Removal start Reaction Mixture (Product + Unreacted 1-Methylpiperazine) is_product_acid_sensitive Is the product sensitive to acid? start->is_product_acid_sensitive acid_base_extraction Acid-Base Extraction is_product_acid_sensitive->acid_base_extraction No scavenger_resin Scavenger Resin is_product_acid_sensitive->scavenger_resin Yes distillation_check Are boiling points of product and 1-methylpiperazine significantly different? acid_base_extraction->distillation_check scavenger_resin->distillation_check distillation Fractional Distillation distillation_check->distillation Yes chromatography Chromatography distillation_check->chromatography No end Purified Product distillation->end chromatography->end

Caption: A decision tree to guide the selection of an appropriate method for removing unreacted 1-methylpiperazine.

Troubleshooting Guides and FAQs

This section is organized by purification technique and addresses common issues in a question-and-answer format.

Acid-Base Extraction

Acid-base extraction is a common and effective method for removing basic impurities like 1-methylpiperazine from a reaction mixture, provided the desired product is not acid-sensitive.[1][2] The principle relies on the protonation of the basic amine with an acid, rendering it water-soluble and allowing for its removal into an aqueous phase.[1][2]

Experimental Protocol: Acid Wash for 1-Methylpiperazine Removal

  • Solvent Selection: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add a volume of dilute aqueous acid (e.g., 1 M HCl) equivalent to 10-50% of the organic layer volume.[3]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The protonated 1-methylpiperazine will be in the lower aqueous layer (if the organic solvent is less dense than water) or the upper aqueous layer (if using a denser solvent like dichloromethane).

    • Drain the aqueous layer.

    • Repeat the acid wash 2-3 times to ensure complete removal.[4]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer and help break any emulsions.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[3]

Troubleshooting and FAQs

  • Q1: An emulsion has formed between the organic and aqueous layers. How can I break it?

    • A1: Emulsion formation is a common issue.[5] Try the following:

      • Allow the separatory funnel to stand undisturbed for a longer period.[5]

      • Gently swirl the funnel instead of vigorous shaking.

      • Add a small amount of brine (saturated NaCl solution), which can help to increase the ionic strength of the aqueous layer and break the emulsion.[3][5]

      • If the emulsion persists, filtering the mixture through a pad of Celite can be effective.[4]

  • Q2: My product is also basic and might be extracted into the aqueous layer with the 1-methylpiperazine. What should I do?

    • A2: If your product has basic properties, a simple acid wash may not be selective. Consider the following alternatives:

      • Use of Copper Sulfate: A wash with a 10% aqueous copper (II) sulfate solution can be effective. The copper ions form a complex with the amine, which is soluble in the aqueous layer.[1][6] This method is generally milder than a strong acid wash.

      • Scavenger Resins: These offer a more selective approach for removing amines without using a strong acid (see next section).

  • Q3: How do I know if all the 1-methylpiperazine has been removed?

    • A3: The most reliable method is to analyze a small sample of the organic layer by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of 1-methylpiperazine.

Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[7] For removing amines, acidic scavenger resins are commonly used.[8] This method is particularly useful when the product is sensitive to aqueous workups or when a high degree of purification is required.

Experimental Protocol: Amine Removal using a Scavenger Resin

  • Resin Selection: Choose a scavenger resin with functional groups suitable for binding tertiary amines. Common choices include resins with sulfonic acid (strong cation exchange) or carboxylic acid (weak cation exchange) functionalities.[8]

  • Resin Preparation (if necessary): Some resins may require pre-swelling in the reaction solvent. Follow the manufacturer's instructions.

  • Scavenging:

    • To the reaction mixture, add the scavenger resin. A typical starting point is to use 2-4 equivalents of the resin's functional group capacity relative to the amount of 1-methylpiperazine to be removed.[9]

    • Stir the mixture at room temperature. The required time can vary from 1 to several hours. Monitor the removal of 1-methylpiperazine by TLC or another analytical technique.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting and FAQs

  • Q1: The scavenger resin is not effectively removing the 1-methylpiperazine.

    • A1: Consider the following:

      • Insufficient Equivalents: The amount of resin may be insufficient to bind all of the amine. Try increasing the equivalents of the scavenger resin.[9]

      • Reaction Time: The scavenging process may require more time. Continue to monitor the reaction for a longer period.

      • Solvent Effects: The choice of solvent can influence the efficiency of the scavenger resin. Ensure the solvent is compatible with the resin and allows for good interaction between the resin and the 1-methylpiperazine.

      • Resin Activity: The resin may have lost its activity. Use fresh resin.

  • Q2: My product is binding to the scavenger resin.

    • A2: This can occur if your product also has basic functionalities.

      • Use a Weaker Scavenger: If you are using a strong acid resin (e.g., sulfonic acid), try a weaker one (e.g., carboxylic acid) which might be more selective.

      • "Catch and Release" Strategy: It may be possible to adsorb both your product and the impurity onto the resin and then selectively elute your product using a suitable solvent or buffer system. This requires more development but can be a powerful purification technique.[3]

Distillation

Distillation is a purification technique based on differences in the boiling points of the components in a liquid mixture.[10] Since 1-methylpiperazine has a boiling point of approximately 138°C, fractional distillation can be an effective method for its removal if the desired product has a significantly different boiling point.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Distillation:

    • Place the crude reaction mixture in the distillation flask.

    • Heat the mixture. The component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

    • Carefully monitor the temperature at the top of the column. A stable temperature plateau indicates that a pure component is distilling.

    • Collect the fractions in separate receiving flasks. The fraction containing 1-methylpiperazine should distill at or near its boiling point (138°C).

Troubleshooting and FAQs

  • Q1: The separation between my product and 1-methylpiperazine is poor.

    • A1: This suggests that the boiling points are too close for efficient separation by simple fractional distillation.

      • Use a More Efficient Column: A longer fractionating column or one with a more efficient packing material can improve separation.

      • Extractive Distillation: This technique involves adding a high-boiling solvent that selectively alters the volatility of one component. For example, ethylene glycol has been used in the extractive distillation of N-methylpiperazine from piperazine.[11]

  • Q2: My product decomposes at the high temperatures required for distillation.

    • A2: If your product is thermally unstable, vacuum distillation is a suitable alternative. By reducing the pressure, the boiling points of all components are lowered, allowing for distillation at a lower, non-destructive temperature.[10]

Quantitative Data Summary

Direct quantitative comparisons of the efficiency of different methods for removing 1-methylpiperazine are not extensively available in the literature. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the scale of the reaction. However, the following table provides a qualitative comparison to guide your method selection.

Purification MethodSelectivityScalabilitySpeedCostKey Considerations
Acid-Base Extraction ModerateHighFastLowProduct must be acid-stable. Can be labor-intensive with multiple washes.[1][2]
Scavenger Resins HighModerateModerateHighExcellent for acid-sensitive products and achieving high purity. Resin choice is critical.[7][9]
Fractional Distillation Depends on BP differenceHighSlowModerateRequires a significant difference in boiling points between the product and 1-methylpiperazine. Product must be thermally stable.[10]

Mandatory Visualizations

Logical Relationship for Troubleshooting Acid-Base Extraction

Troubleshooting_Extraction Troubleshooting Acid-Base Extraction for 1-Methylpiperazine Removal start Problem Encountered emulsion Emulsion Formation start->emulsion product_extraction Product Extracts with Amine start->product_extraction incomplete_removal Incomplete Amine Removal start->incomplete_removal solution1 1. Let it stand 2. Add brine 3. Gentle swirling 4. Filter through Celite emulsion->solution1 solution2 1. Use 10% aq. CuSO4 wash 2. Consider scavenger resin product_extraction->solution2 solution3 1. Increase number of washes 2. Check acid concentration 3. Monitor with TLC/GC incomplete_removal->solution3

Caption: A flowchart outlining common problems and solutions during the acid-base extraction of 1-methylpiperazine.

References

Technical Support Center: Column Chromatography of Basic Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing of basic amine compounds during column chromatography.

Troubleshooting Guide

Peak tailing is a common issue in the chromatography of basic compounds, often leading to poor resolution and inaccurate quantification.[1] The primary cause is typically secondary interactions between the basic analytes and the stationary phase.[2] The following table summarizes common causes and solutions.

ProblemPotential CauseRecommended Solution
Peak Tailing of Basic Amines Interaction with Acidic Silanol Groups: Free silanol groups on the surface of silica-based stationary phases are acidic and can strongly interact with basic amine compounds, causing tailing.[3][4]Mobile Phase pH Adjustment: Lower the mobile phase pH to 2-3 to protonate the silanol groups, which minimizes their interaction with the protonated basic analyte. Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or diethylamine, to the mobile phase at a concentration of 0.1% to 0.5% (v/v).[5][6] These additives interact with the active silanol sites, reducing their availability to the analyte.[7] Column Selection: Use an end-capped column where residual silanol groups are chemically deactivated.[8][9] Alternatively, columns with a polar-embedded or charged surface hybrid (CSH) stationary phase can improve peak shape for basic compounds.[10][11]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[6][12]Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[5][12]
Inappropriate Mobile Phase Strength: A weak mobile phase may not elute the compound efficiently, causing it to linger on the column.[10]Increase Mobile Phase Strength: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase by 5-10%.[10]
Column Degradation: Voids in the column packing or contamination of the inlet frit can lead to peak tailing.[10][12]Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column itself.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic amine compounds in column chromatography?

A1: The most common cause of peak tailing for basic amines is the interaction between the positively charged (protonated) amine groups of the analyte and the negatively charged (ionized) residual silanol groups on the silica-based stationary phase.[3][13] This secondary interaction slows down a portion of the analyte molecules, resulting in an asymmetrical peak with a "tail".[2]

Q2: How does adding triethylamine (TEA) to the mobile phase reduce tailing?

A2: Triethylamine (TEA) is a basic compound that acts as a "silanol blocker".[7][13] When added to the mobile phase, TEA competes with the basic analyte for the active silanol sites on the stationary phase.[7] By binding to these sites, TEA effectively masks them from the analyte, minimizing the secondary interactions that cause tailing and leading to more symmetrical peaks.[9]

Q3: What is the ideal pH for the mobile phase when analyzing basic compounds?

A3: To minimize tailing, the mobile phase pH should ideally be 2 pH units away from the pKa of the basic analyte.[5] For basic compounds, operating at a low pH (around 2-3) protonates the silanol groups on the stationary phase, reducing their ability to interact with the protonated amine. Alternatively, a high pH (around 10, if the column allows) can be used to run the basic compound in its neutral form, which also reduces silanol interactions.[14][15]

Q4: Can the choice of stationary phase affect peak tailing for basic amines?

A4: Absolutely. Modern "Type B" silica columns, which have lower metal content and are better end-capped, significantly reduce silanol activity and thus minimize tailing of basic compounds.[3] For particularly challenging separations, consider using columns with alternative stationary phases, such as those with polar-embedded groups or charged surface hybrid (CSH) technology, which are designed to provide better peak shapes for basic analytes.[10][11]

Q5: Besides mobile phase additives and pH adjustment, what else can I do to improve peak shape?

A5: Several other factors can influence peak shape. Ensure your sample is not overloaded on the column by trying a lower concentration or injection volume.[12] Check for extra-column band broadening caused by long tubing or large detector cells.[10] Finally, proper sample preparation, including filtration, can prevent column frit blockage and subsequent peak distortion.[12]

Experimental Protocols

Protocol for Mobile Phase Preparation with Triethylamine (TEA)

This protocol describes the preparation of a mobile phase containing triethylamine to reduce peak tailing of basic amine compounds.

Materials:

  • HPLC-grade solvent A (e.g., water)

  • HPLC-grade solvent B (e.g., acetonitrile or methanol)

  • Triethylamine (TEA), HPLC grade

  • Graduated cylinders

  • Volumetric flasks

  • Sterile filter (0.45 µm)

Procedure:

  • Determine the desired final volume of your mobile phase.

  • For a 0.1% (v/v) TEA concentration, add 1 mL of TEA for every 1000 mL of the final mobile phase volume.

  • In a clean, appropriate-sized volumetric flask, add the calculated volume of TEA to your chosen organic solvent (Solvent B).

  • Add the aqueous component (Solvent A) to reach the desired final volume and mobile phase composition (e.g., 80:20 acetonitrile:water).

  • Mix the solution thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration.

  • Filter the mobile phase through a 0.45 µm filter to remove any particulates.

  • Equilibrate the column with the prepared mobile phase for at least 15-20 column volumes before injecting your sample.

Protocol for Diagnosing and Addressing Column Overload

This protocol provides a systematic approach to determine if column overload is the cause of peak tailing.

Procedure:

  • Prepare a stock solution of your basic amine analyte at a known concentration.

  • Perform an injection of the stock solution and record the chromatogram. Note the peak shape and tailing factor. A tailing factor greater than 1.2 is generally considered significant.[10]

  • Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10).

  • Inject each dilution sequentially, starting with the most dilute sample.

  • Compare the peak shapes from the different concentrations. If the peak tailing decreases significantly with decreasing concentration, column overload is a likely cause.[12]

  • To resolve the issue, either dilute your sample to a concentration that provides a symmetrical peak or reduce the injection volume.[5][6]

Visualizations

Tailing_Mechanism cluster_0 Without Competing Base cluster_1 With Competing Base (TEA) Analyte Basic Amine (Analyte) Silanol Acidic Silanol Site (SiO-) Analyte->Silanol Strong Interaction Tailing Tailing Peak Silanol->Tailing Causes Analyte2 Basic Amine (Analyte) Symmetrical Symmetrical Peak Analyte2->Symmetrical Weak Interaction (Normal Elution) Silanol2 Acidic Silanol Site (SiO-) TEA Triethylamine (TEA) TEA->Silanol2 Blocks Site

Caption: Mechanism of peak tailing reduction using a competing base.

References

improving solubility of 4-(4-Methylpiperazin-1-yl)butan-1-ol for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(4-Methylpiperazin-1-yl)butan-1-ol in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a bifunctional molecule containing a polar hydroxyl group and a basic N-methylpiperazine moiety. This structure suggests that it is likely to be soluble in polar protic solvents like water and lower alcohols (e.g., methanol, ethanol) due to hydrogen bonding. Its solubility in non-polar aprotic solvents is expected to be limited. An inferred solubility profile is provided in the table below.

Q2: I am observing incomplete reaction conversion. Could this be related to the solubility of this compound?

Yes, poor solubility of a reactant is a common cause of incomplete or slow reactions. If this compound is not fully dissolved in the reaction solvent, its availability to react with other reagents is limited, leading to lower yields or longer reaction times.

Q3: How can I improve the solubility of this compound in my reaction?

Several strategies can be employed to enhance the solubility of this compound:

  • Solvent Selection: Choose a more polar solvent or use a co-solvent system.

  • pH Adjustment: For reactions in protic solvents, adjusting the pH to be more acidic can protonate the piperazine nitrogen, forming a more soluble salt.

  • Temperature Increase: Gently heating the reaction mixture can increase the solubility of the compound.

  • Use of Co-solvents: Adding a small amount of a polar aprotic solvent like DMSO or DMF can help to dissolve the reactant.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Cloudy or Heterogeneous Reaction Mixture Poor solubility of this compound in the chosen solvent.1. Verify Solubility: Check the inferred solubility profile (Table 1) and consider a more suitable solvent. 2. Increase Temperature: Gently warm the reaction mixture with stirring. 3. Add a Co-solvent: Introduce a small percentage of a polar aprotic co-solvent (e.g., 1-10% DMSO or DMF).
Low Reaction Yield Limited availability of the reactant due to poor solubility.1. Improve Dissolution: Ensure the compound is fully dissolved before adding other reagents. This can be achieved by following the steps for a cloudy mixture. 2. Consider pH Adjustment: If the reaction conditions permit, add a small amount of a suitable acid to form the more soluble salt of the piperazine moiety.
Inconsistent Reaction Rates Variable dissolution of the solid reactant between batches.1. Standardize Dissolution Protocol: Develop a consistent procedure for dissolving the reactant, including solvent choice, temperature, and stirring time. 2. Prepare a Stock Solution: If possible, prepare a stock solution in a solvent in which it is highly soluble and add this solution to the reaction mixture.
Side Reactions Observed The chosen method for solubility enhancement is incompatible with the reaction chemistry.1. Evaluate Solvent/Co-solvent Reactivity: Ensure the solvent or co-solvent does not participate in side reactions with other reagents. 2. Assess pH Sensitivity: Confirm that your reactants and products are stable at the adjusted pH.

Data Presentation

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventInferred SolubilityRationale
Polar Protic WaterHighThe hydroxyl group and the two nitrogen atoms of the piperazine ring can form hydrogen bonds with water.
MethanolHighSimilar to water, methanol is a polar protic solvent capable of hydrogen bonding.
EthanolHighEthanol's polarity and hydrogen bonding capability suggest good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighDMSO is a strong polar aprotic solvent that can dissolve a wide range of compounds.
Dimethylformamide (DMF)ModerateDMF is another effective polar aprotic solvent.
AcetonitrileLow to ModerateWhile polar, acetonitrile is a weaker solvent for this type of molecule compared to DMSO or DMF.
Non-Polar TolueneLowThe significant polarity of the molecule will limit its solubility in non-polar aromatic solvents.
HexaneVery LowAs a non-polar aliphatic solvent, hexane is unlikely to dissolve the compound to a significant extent.
Dichloromethane (DCM)Low to ModerateDCM has some polarity which may allow for limited solubility.
Diethyl EtherVery LowThe low polarity of diethyl ether makes it a poor solvent for this compound.

Table 2: Estimated pKa Values for Ionizable Groups in this compound

Ionizable GroupEstimated pKaNotes
Protonated N-methylpiperazine Nitrogen~9.0 - 9.5The basicity of the tertiary amine on the piperazine ring is expected to be slightly lower than that of piperazine itself due to alkyl substitution.
Protonated Piperazine Nitrogen~5.0 - 5.5The second protonation of the piperazine ring is significantly less favorable.

Experimental Protocols

Protocol 1: Improving Solubility using a Co-solvent
  • Solvent Selection: Choose a primary reaction solvent in which your other reactants are soluble.

  • Initial Dissolution Attempt: Add the this compound to the primary solvent at room temperature and stir for 5-10 minutes.

  • Co-solvent Addition: If the compound does not fully dissolve, add a polar aprotic co-solvent (e.g., DMSO or DMF) dropwise while stirring. Start with 1% (v/v) and incrementally increase up to 10% (v/v).

  • Observation: Continue stirring and observe for complete dissolution. Gentle warming (e.g., to 40-50 °C) can be applied in conjunction with co-solvent addition.

  • Reaction Initiation: Once the reactant is fully dissolved, proceed with the addition of other reagents.

Protocol 2: Improving Solubility through pH Adjustment (for Protic Solvents)
  • Solvent and Reactant Addition: Dissolve all other reaction components in the chosen protic solvent (e.g., ethanol).

  • Initial Suspension: Add the this compound to the reaction mixture. It may initially form a suspension.

  • Acid Addition: Slowly add a solution of a suitable acid (e.g., 1M HCl in ethanol or acetic acid) dropwise to the stirred mixture. The amount of acid should be stoichiometric to the piperazine compound to form the mono-salt.

  • Monitoring pH and Dissolution: Monitor the pH of the reaction mixture (if appropriate for the reaction) and observe for the dissolution of the solid.

  • Reaction Progression: Once a homogeneous solution is obtained, allow the reaction to proceed. Note that the presence of the acid might affect the reaction pathway or the stability of other components.

Visualizations

experimental_workflow cluster_start cluster_observation cluster_actions cluster_result start Reaction Setup: - Add this compound - Add Solvent observe Is the solution homogeneous? start->observe action1 Increase Temperature observe->action1 No proceed Proceed with Reaction observe->proceed Yes action1->observe action2 Add Co-solvent (e.g., DMSO, DMF) action1->action2 action2->observe action3 Adjust pH (for protic solvents) action2->action3 action3->observe

Caption: Troubleshooting workflow for addressing solubility issues.

logical_relationship cluster_properties Chemical Properties cluster_solubility Solubility Enhancement compound This compound polar_groups Polar Functional Groups (-OH, Piperazine) compound->polar_groups basic_center Basic Nitrogen Center (pKa ~9.0-9.5) compound->basic_center polar_solvents Use of Polar Solvents (Water, Alcohols) polar_groups->polar_solvents co_solvents Use of Co-solvents (DMSO, DMF) polar_groups->co_solvents ph_adjustment pH Adjustment (Acidification -> Salt Formation) basic_center->ph_adjustment

Caption: Relationship between chemical properties and solubility enhancement strategies.

Technical Support Center: Stability-Indicating HPLC Methods for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stability-indicating HPLC methods for piperazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is developing a stability-indicating HPLC method for piperazine compounds challenging?

A1: Several factors contribute to the challenges in developing stability-indicating HPLC methods for piperazine compounds. Firstly, piperazine itself lacks a strong chromophore, making UV detection difficult at low concentrations without derivatization.[1][2] Secondly, as weak bases, the peak shape and retention of piperazine derivatives are highly sensitive to the pH of the mobile phase.[3] Finally, these compounds can be susceptible to various degradation pathways, including hydrolysis, oxidation, and pH-related degradation, requiring a method that can effectively separate the parent drug from all potential degradation products.

Q2: My piperazine compound is not retained on a standard C18 column. What should I do?

A2: Poor retention on a C18 column is a common issue for polar compounds like piperazine. Consider the following options:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of basic piperazine compounds, leading to increased retention on a reversed-phase column.

  • Alternative Columns: If pH adjustment is insufficient, explore columns with different selectivities, such as C8, phenyl, or cyano columns.

  • Ion-Pairing Agents: Incorporating an ion-pairing agent into the mobile phase can enhance the retention of ionic or ionizable compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a suitable alternative for highly polar compounds that are not well-retained in reversed-phase chromatography.

Q3: I am observing significant peak tailing for my piperazine analyte. How can I improve the peak shape?

A3: Peak tailing for basic compounds like piperazine derivatives is often due to secondary interactions with residual silanol groups on the silica-based column packing. To mitigate this:

  • Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase to compete with the analyte for active silanol sites.[4]

  • pH Adjustment: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.

  • Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed to reduce silanol interactions.

Q4: How do I perform a forced degradation study for a piperazine compound?

A4: A forced degradation study, as outlined by ICH guidelines, involves subjecting the drug substance to various stress conditions to generate potential degradation products.[5][6] This is crucial for demonstrating the specificity of your stability-indicating method. The typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 80°C).

  • Base Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 80°C).

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100°C).

  • Photodegradation: Exposure to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the method can separate and quantify the degradants formed.

Troubleshooting Guides

Issue 1: Poor Separation Between Parent Drug and Degradation Products
Possible Cause Troubleshooting Step
Inadequate mobile phase strengthOptimize the organic-to-aqueous ratio in the mobile phase.
Suboptimal mobile phase pHAdjust the pH of the aqueous portion of the mobile phase to alter the ionization and retention of the parent drug and degradants.
Insufficient resolutionImplement a gradient elution program to improve the separation of complex mixtures.
Incorrect column chemistryScreen different column stationary phases (e.g., C8, Phenyl, Cyano) to find a different selectivity.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Mobile phase composition driftPrepare fresh mobile phase daily and ensure adequate mixing.
Column temperature fluctuationsUse a column oven to maintain a consistent temperature.
Inadequate column equilibrationEnsure the column is fully equilibrated with the mobile phase before each injection sequence.
Pump malfunctionCheck the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Issue 3: Extraneous or "Ghost" Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Contaminated mobile phase or diluentUse high-purity HPLC-grade solvents and freshly prepared mobile phases.
Carryover from previous injectionsImplement a robust needle wash protocol and inject a blank solvent after a high-concentration sample.
Sample degradation in the autosamplerKeep the autosampler tray cooled if the analyte is known to be unstable at room temperature.
Leaching from vials or capsUse high-quality, inert vials and septa.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Acefylline Piperazine

This method is designed for the simultaneous determination of Phenobarbital and Acefylline Piperazine in bulk drug and combined syrup dosage forms.[7]

  • Instrumentation: HPLC with a UV detector.

  • Column: Thermo Hypersil C18 gold column.

  • Mobile Phase: Acetonitrile: 0.1% orthophosphoric acid (30:70, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 240 nm.

Protocol 2: HPLC Method for Piperazine with UV Detection via Derivatization

Due to piperazine's poor UV absorbance, this method utilizes pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[1][8]

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm).[4]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: 340 nm.[4]

  • Injection Volume: 10 µL.[4]

Data Presentation

Table 1: Example HPLC Method Parameters for Piperazine Compounds
Compound Column Mobile Phase Flow Rate Detection Reference
Acefylline PiperazineThermo Hypersil C18 goldAcetonitrile: 0.1% Orthophosphoric Acid (30:70, v/v)1.5 mL/min240 nm[7]
Piperazine (derivatized)Chiralpak IC (250 x 4.6 mm, 5µm)Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)1.0 mL/min340 nm[4]
Table 2: Summary of Forced Degradation Conditions and Observations for a Piperazine Derivative
Stress Condition Reagent/Condition Time Temperature % Degradation
Acid Hydrolysis0.1 N HCl18 hours80°C~20%
Alkaline Hydrolysis0.1 N NaOH3 hours80°CComplete
Oxidative3% H₂O₂1 hour80°C~43%
ThermalDry Heat-100°CMild
PhotolyticUV light (λ=365 nm)-AmbientSignificant

Note: The percentage of degradation is compound-specific and these values are illustrative. Actual degradation will vary.

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 100°C, solid state) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Method_Validation Method Validation (Specificity) Mass_Balance->Method_Validation Degradation_Pathway Elucidation of Degradation Pathway Mass_Balance->Degradation_Pathway API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for a forced degradation study.

HPLC_Troubleshooting_Tree Start Chromatographic Issue Identified Problem What is the issue? Start->Problem Poor_Separation Poor Separation Problem->Poor_Separation Separation Tailing_Peaks Tailing Peaks Problem->Tailing_Peaks Peak Shape Retention_Shift Retention Time Shift Problem->Retention_Shift Retention Adjust_Mobile_Phase Adjust Mobile Phase (Organic %, pH) Poor_Separation->Adjust_Mobile_Phase Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Tailing_Peaks->Add_Modifier Check_Pump Check Pump Flow and Leaks Retention_Shift->Check_Pump Try_Gradient Implement Gradient Elution Adjust_Mobile_Phase->Try_Gradient Change_Column Change Column (C8, Phenyl) Try_Gradient->Change_Column Adjust_pH_Low Lower Mobile Phase pH Add_Modifier->Adjust_pH_Low Use_BD_Column Use Base-Deactivated Column Adjust_pH_Low->Use_BD_Column Use_Oven Use Column Oven Check_Pump->Use_Oven Equilibrate Ensure Proper Equilibration Use_Oven->Equilibrate

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methylpiperazin-1-yl)butan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Alkylating Agent: The 4-halobutan-1-ol (e.g., 4-chlorobutan-1-ol) may have degraded.1. Check Purity: Verify the purity of the alkylating agent by NMR or GC-MS before use. Use a freshly opened bottle or distill if necessary.
2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in a suitable solvent like acetonitrile or toluene is often effective.
3. Poor Solubility of Reagents: 1-methylpiperazine or the inorganic base may not be fully dissolved in the reaction solvent.3. Change Solvent: Switch to a more polar aprotic solvent such as DMF or NMP to improve solubility.
4. Ineffective Base: The base may not be strong enough to effectively neutralize the acid generated during the reaction.4. Use a Stronger Base: Employ a stronger, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and dry.
Formation of Significant Byproducts 1. Di-alkylation (Quaternization): The second nitrogen of another 1-methylpiperazine molecule attacks the already alkylated product, forming a quaternary ammonium salt. This is a common issue in piperazine alkylations.1. Control Stoichiometry: Use a molar excess of 1-methylpiperazine relative to the 4-halobutan-1-ol (e.g., 2-3 equivalents).2. Slow Addition: Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration of the electrophile.
2. Intramolecular Cyclization of Alkylating Agent: 4-halobutan-1-ol can cyclize to form tetrahydrofuran (THF) under basic conditions, especially at elevated temperatures.2. Optimize Temperature and Base Addition: Add the base portion-wise or use a milder base. Avoid excessively high reaction temperatures.
3. Elimination Reaction: The alkyl halide may undergo elimination to form but-3-en-1-ol, although this is less common with primary halides.3. Lower Reaction Temperature: Perform the reaction at the lowest effective temperature.
Difficult Product Isolation and Purification 1. High Water Solubility of the Product: The tertiary amine product is often highly soluble in water, leading to poor extraction efficiency from aqueous work-ups.1. Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ before extraction to decrease the product's solubility in the aqueous phase.2. Continuous Extraction: For larger scales, consider using a continuous liquid-liquid extractor.3. Solvent Selection: Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol. Perform multiple extractions.
2. Emulsion Formation During Extraction: The presence of salts and the amphiphilic nature of the product can lead to stable emulsions.2. Break Emulsion: Add a small amount of brine or a few drops of a demulsifying agent. Gentle swirling instead of vigorous shaking can also help.
3. Co-distillation with Solvent: The product may have a boiling point close to that of the reaction solvent, making purification by distillation challenging.3. Azeotropic Removal/Solvent Swap: If applicable, add a different solvent to form an azeotrope with the initial solvent for easier removal. Alternatively, perform a solvent swap to a higher boiling solvent before distillation of the product under reduced pressure.
Scale-Up Challenges 1. Exothermic Reaction: The N-alkylation reaction can be exothermic, leading to poor temperature control and increased side product formation on a larger scale.1. Controlled Addition and Cooling: Add the alkylating agent portion-wise or via a syringe pump, and use an ice bath or cooling mantle to maintain the desired reaction temperature.
2. Inefficient Mixing: Poor agitation on a larger scale can lead to localized high concentrations of reagents, promoting side reactions.2. Use Appropriate Equipment: Employ a mechanical stirrer and a suitably sized reaction vessel to ensure efficient mixing.
3. Work-up Volume: Handling large volumes of aqueous and organic phases during extraction can be cumbersome.3. Optimize Work-up Protocol: Minimize the volume of water used in the work-up. Consider alternative purification methods like crystallization of a salt form of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and straightforward method is the direct N-alkylation of 1-methylpiperazine with a 4-halobutan-1-ol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol, in the presence of a base.

Q2: How can I minimize the formation of the di-alkylation byproduct?

To favor mono-alkylation, it is crucial to use an excess of 1-methylpiperazine (typically 2 to 3 equivalents) relative to the alkylating agent. Additionally, adding the 4-halobutan-1-ol slowly to the reaction mixture helps to maintain a low concentration of the electrophile, further reducing the likelihood of a second alkylation event.

Q3: What are the recommended solvents and bases for this reaction?

Polar aprotic solvents are generally preferred to ensure good solubility of the reactants. Acetonitrile, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are common choices. For the base, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and widely used. It is important to use an anhydrous base to prevent side reactions.

Q4: My product is very water-soluble. How can I effectively extract it during the work-up?

High water solubility is a common challenge. To improve extraction efficiency, saturate the aqueous layer with sodium chloride (brine) or potassium carbonate before extracting with an organic solvent like dichloromethane (DCM). Performing multiple extractions (e.g., 3-5 times) with fresh solvent is also recommended.

Q5: What are the typical yields for this synthesis?

Yields can vary depending on the scale, reaction conditions, and purification method. On a laboratory scale, yields in the range of 60-80% are commonly reported for similar N-alkylation reactions. On a larger scale, optimizing the reaction and work-up conditions is crucial to maintain a good yield.

Experimental Protocols

Synthesis of this compound via N-Alkylation

This protocol describes a general procedure for the synthesis of this compound from 1-methylpiperazine and 4-chlorobutan-1-ol.

Materials:

  • 1-Methylpiperazine

  • 4-Chlorobutan-1-ol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-methylpiperazine (2.0-3.0 equivalents) and anhydrous acetonitrile.

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (1.5-2.0 equivalents) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add 4-chlorobutan-1-ol (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • To the residue, add water and saturate the aqueous phase with sodium chloride.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

ParameterTypical Value/RangeNotes
Molar Ratio (1-Methylpiperazine : 4-Chlorobutan-1-ol) 2:1 to 3:1An excess of 1-methylpiperazine is used to minimize di-alkylation.
Base (Potassium Carbonate) 1.5 - 2.0 equivalentsShould be anhydrous and finely powdered for optimal reactivity.
Solvent Acetonitrile, DMFAnhydrous conditions are recommended.
Reaction Temperature Reflux (e.g., ~82°C in Acetonitrile)Higher temperatures may lead to side reactions.
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for completion.
Typical Yield (after purification) 60 - 80%Yields are highly dependent on scale and purification efficiency.
Purity (after distillation) >98%As determined by GC or NMR.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product 1-Methylpiperazine 1-Methylpiperazine Reaction_Mixture N-Alkylation (Reflux, 12-24h) 1-Methylpiperazine->Reaction_Mixture 4-Chlorobutan-1-ol 4-Chlorobutan-1-ol 4-Chlorobutan-1-ol->Reaction_Mixture K2CO3 Potassium Carbonate (Base) K2CO3->Reaction_Mixture Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction_Mixture Filtration Filtration to remove salts Reaction_Mixture->Filtration Concentration Solvent Removal Filtration->Concentration Extraction Aqueous Work-up & Extraction (DCM) Concentration->Extraction Drying_Concentration Drying & Final Concentration Extraction->Drying_Concentration Purification Vacuum Distillation Drying_Concentration->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Logic Start Low or No Product? Check_Reagents Check Reagent Purity (Alkylating Agent, Base) Start->Check_Reagents Yes Side_Products Significant Side Products? Start->Side_Products No Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Check_Reagents->Check_Conditions Check_Conditions->Side_Products Di-alkylation Di-alkylation Issue: - Use excess amine - Slow addition of alkylating agent Side_Products->Di-alkylation Yes Other_Byproducts Other Byproducts: - Optimize temperature - Consider alternative base Side_Products->Other_Byproducts Yes Purification_Issues Purification Difficulty? Side_Products->Purification_Issues No Di-alkylation->Purification_Issues Other_Byproducts->Purification_Issues Water_Solubility High Water Solubility: - 'Salting out' effect - Multiple extractions - Use more polar solvent Purification_Issues->Water_Solubility Yes Emulsion Emulsion Formation: - Add brine - Gentle mixing Purification_Issues->Emulsion Yes Success Successful Synthesis Purification_Issues->Success No Water_Solubility->Success Emulsion->Success

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(4-Methylpiperazin-1-yl)butan-1-ol and 4-(Piperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-(4-methylpiperazin-1-yl)butan-1-ol and 4-(piperazin-1-yl)butan-1-ol. The presence of a methyl group on the piperazine ring in the former introduces significant differences in basicity, nucleophilicity, and steric hindrance, thereby influencing their behavior in chemical reactions. This document summarizes key physicochemical properties, explores the theoretical basis for their reactivity differences, and provides detailed experimental protocols for their comparative analysis.

Introduction: Structural and Electronic Differences

The key distinction between this compound and 4-(piperazin-1-yl)butan-1-ol lies in the substitution at the N-4 position of the piperazine ring. 4-(Piperazin-1-yl)butan-1-ol possesses a secondary amine at this position, while this compound has a tertiary amine due to the presence of a methyl group. This seemingly minor structural change has profound implications for the electronic properties and steric environment of the nitrogen atoms, which in turn dictates their reactivity.

The secondary amine in 4-(piperazin-1-yl)butan-1-ol offers a reactive site for a broader range of chemical transformations, such as acylation and sulfonylation, which are not possible at the tertiary amine centers of this compound. Furthermore, the electron-donating inductive effect of the methyl group in this compound increases the electron density on the adjacent nitrogen atom, thereby influencing its basicity.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below.

PropertyThis compound4-(Piperazin-1-yl)butan-1-ol
Molecular Formula C9H20N2OC8H18N2O
Molecular Weight 172.27 g/mol 158.24 g/mol
CAS Number 56323-03-653166-56-4
Appearance SolidNot specified
pKa of Conjugate Acid (Predicted) pKa1: ~9.8, pKa2: ~5.5pKa1: ~9.7, pKa2: ~5.6

Note: Predicted pKa values are based on the known values for N-methylpiperazine and piperazine, respectively.

Comparative Reactivity Analysis

Basicity

The basicity of the piperazine nitrogens is a critical factor in their reactivity. In 4-(piperazin-1-yl)butan-1-ol, the two nitrogen atoms have different basicities. The secondary amine (N-4) is generally more basic than the tertiary amine (N-1) due to the electron-withdrawing effect of the butan-1-ol substituent on N-1.

In this compound, the methyl group at the N-4 position exerts an electron-donating inductive effect, which increases the electron density on this nitrogen, making it more basic compared to the corresponding nitrogen in the unsubstituted piperazine derivative. However, steric hindrance from the methyl group can affect its ability to act as a base towards bulky acids.

A study on the pKa values of various piperazine derivatives provides insight into this. The pKa of the conjugate acid of piperazine is approximately 9.73, while that of 1-methylpiperazine is around 9.09 for the second protonation.[1] This suggests that the N-methylated piperazine is a slightly weaker base overall, which can be attributed to the steric hindrance of the methyl group affecting solvation of the protonated form.

Nucleophilicity and Reactivity in Acylation and Alkylation

The reactivity of these compounds as nucleophiles is paramount in many synthetic applications.

  • 4-(Piperazin-1-yl)butan-1-ol: The secondary amine at the N-4 position is a potent nucleophile and will be the primary site of reaction in acylation and alkylation reactions under neutral or basic conditions. The tertiary amine at N-1 is significantly less nucleophilic due to steric hindrance and the electron-withdrawing effect of the butanol substituent. This differential reactivity allows for selective functionalization at the N-4 position.

  • This compound: Both nitrogen atoms are tertiary amines. While the N-4 nitrogen is more basic due to the methyl group, it is also more sterically hindered. The N-1 nitrogen, attached to the butanol chain, is less hindered but also less basic. In reactions with electrophiles, the outcome will be a balance of these electronic and steric factors. Generally, secondary amines are more reactive nucleophiles than tertiary amines due to reduced steric hindrance.[2] Therefore, the N-4 position of 4-(piperazin-1-yl)butan-1-ol is expected to be significantly more reactive in acylation and alkylation reactions than either of the nitrogens in this compound.

Reactivity_Comparison cluster_piperazinyl 4-(Piperazin-1-yl)butan-1-ol cluster_methylpiperazinyl This compound N4_H N-4 (Secondary Amine) N1_BuOH N-1 (Tertiary Amine) N4_Me N-4 (Tertiary Amine) N1_BuOH_Me N-1 (Tertiary Amine) Electrophile Electrophile Electrophile->N4_H Highly Reactive (Acylation, Alkylation) Electrophile->N1_BuOH Less Reactive (Steric Hindrance) Electrophile->N4_Me Moderately Reactive (Increased Basicity, Increased Steric Hindrance) Electrophile->N1_BuOH_Me Less Reactive (Steric Hindrance)

Experimental Protocols

The following protocols are designed to provide a framework for the experimental comparison of the reactivity of the two compounds.

Experiment 1: Determination of Apparent pKa by Potentiometric Titration

This experiment aims to quantify the basicity of the two compounds.

Methodology:

  • Solution Preparation: Prepare 0.01 M aqueous solutions of this compound and 4-(piperazin-1-yl)butan-1-ol.

  • Titration Setup: Place 50 mL of each amine solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH meter to monitor the pH.

  • Titration: Titrate each solution with a standardized 0.1 M HCl solution, adding the titrant in 0.5 mL increments.

  • Data Analysis: Record the pH after each addition of HCl. Plot the pH versus the volume of HCl added to generate a titration curve. The pKa values can be determined from the half-equivalence points. For these diprotic bases, two pKa values will be obtained.

pKa_Determination_Workflow Start Start Prepare_Amine_Solutions Prepare 0.01 M solutions of each amine Start->Prepare_Amine_Solutions Titration Titrate with 0.1 M HCl at 25°C Prepare_Amine_Solutions->Titration Record_pH Record pH after each HCl addition Titration->Record_pH Plot_Curve Plot pH vs. Volume of HCl Record_pH->Plot_Curve Determine_pKa Determine pKa from half-equivalence points Plot_Curve->Determine_pKa End End Determine_pKa->End

Experiment 2: Comparative N-Acetylation Reactivity

This experiment compares the nucleophilic reactivity of the two compounds in an acylation reaction.

Methodology:

  • Reaction Setup: In separate reaction flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 4-(piperazin-1-yl)butan-1-ol in 10 mL of dichloromethane (DCM). Add 1.1 equivalents of triethylamine to each flask.

  • Acylation: To each solution, add 1.0 equivalent of acetyl chloride dropwise at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., 15, 30, 60, and 120 minutes).

  • Work-up and Analysis: After a set time (e.g., 2 hours), quench the reactions with water. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Product Characterization and Quantification: Analyze the crude product mixtures by ¹H NMR and GC-MS to determine the conversion and the yield of the acetylated products. For 4-(piperazin-1-yl)butan-1-ol, the primary product will be the N-4 acetylated derivative. For this compound, the extent of reaction at either nitrogen can be assessed, although minimal reaction is anticipated under these conditions.

Acetylation_Workflow cluster_reactants Reactants Amine_1 4-(Piperazin-1-yl)butan-1-ol in DCM/TEA Acetyl_Chloride Add Acetyl Chloride (1 eq.) at 0°C Amine_1->Acetyl_Chloride Amine_2 This compound in DCM/TEA Amine_2->Acetyl_Chloride Reaction_Monitoring Monitor by TLC/GC-MS Acetyl_Chloride->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Analysis ¹H NMR and GC-MS Analysis Workup->Analysis Results Determine Conversion and Yield Analysis->Results

Expected Outcomes and Data Interpretation

ExperimentExpected Outcome for this compoundExpected Outcome for 4-(Piperazin-1-yl)butan-1-ol
pKa Determination Two pKa values, with the pKa for the N-4 nitrogen being slightly higher than that of the N-1 nitrogen.Two pKa values, with the pKa for the N-4 nitrogen being significantly higher than that of the N-1 nitrogen.
N-Acetylation Low to negligible conversion under mild conditions.High conversion to the mono-acetylated product at the N-4 position.

Data Interpretation:

  • pKa Data: The pKa values will provide a quantitative measure of the basicity of the different nitrogen atoms in each molecule. This data can be correlated with their nucleophilicity.

  • N-Acetylation Data: The reaction conversion and yield will provide a direct comparison of the nucleophilic reactivity of the two compounds. The significantly higher reactivity of 4-(piperazin-1-yl)butan-1-ol is anticipated. ¹H NMR analysis of the product from the reaction with 4-(piperazin-1-yl)butan-1-ol will show a downfield shift of the protons adjacent to the newly formed amide bond at the N-4 position.

Conclusion

The presence of a methyl group at the N-4 position of the piperazine ring in this compound fundamentally alters its reactivity compared to 4-(piperazin-1-yl)butan-1-ol. The latter, with its secondary amine, is a more versatile and reactive nucleophile for reactions such as acylation and alkylation. In contrast, the former, with two tertiary amines, exhibits lower nucleophilic reactivity due to steric hindrance, despite the increased basicity of the N-4 nitrogen. For drug development professionals and synthetic chemists, understanding these differences is crucial for designing efficient synthetic routes and for predicting the metabolic fate of drug candidates containing these piperazine moieties. The provided experimental protocols offer a robust framework for quantifying these reactivity differences in a laboratory setting.

References

A Comparative Guide to 4-(4-methylpiperazin-1-yl)butan-1-ol and Other N-Substituted Piperazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structure, Synthesis, and Biological Activity

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of 4-(4-methylpiperazin-1-yl)butan-1-ol and other N-substituted piperazines, offering insights into their synthesis, physicochemical properties, and diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting objective comparisons supported by experimental data.

Physicochemical Properties

A fundamental step in drug development is the characterization of the physicochemical properties of a lead compound and its analogs. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the basic properties of this compound and a representative N-substituted piperazine.

PropertyThis compound1-Benzylpiperazine (BZP)
Molecular Formula C9H20N2OC11H16N2
Molecular Weight 172.27 g/mol 176.26 g/mol
Appearance SolidLiquid
CAS Number 56323-03-62759-28-6

Synthesis of N-Substituted Piperazines

The synthesis of N-substituted piperazines is a well-established area of organic chemistry, with numerous methods available for the introduction of substituents onto the piperazine core. A common and versatile approach is the nucleophilic substitution reaction between piperazine and an appropriate alkyl or aryl halide.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of N-substituted piperazines, which can be adapted for the preparation of a wide range of derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperazine Piperazine Nucleophilic Substitution Nucleophilic Substitution Piperazine->Nucleophilic Substitution Substituent Precursor (R-X) Substituent Precursor (R-X) Substituent Precursor (R-X)->Nucleophilic Substitution Extraction Extraction Nucleophilic Substitution->Extraction Chromatography Chromatography Extraction->Chromatography N-Substituted Piperazine N-Substituted Piperazine Chromatography->N-Substituted Piperazine

Caption: General workflow for the synthesis of N-substituted piperazines.

Experimental Protocol: Synthesis of N-methyl-piperazine Chalcones

This protocol describes the synthesis of a series of N-methyl-piperazine chalcones, which have been investigated for their potential as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[1]

Step 1: Synthesis of 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one (Key Intermediate) A mixture of 1-(4-fluorophenyl)ethan-1-one (18 mmol) and 1-methylpiperazine (90 mmol) is heated in a sealed tube at 140°C for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by vacuum filtration and dried to yield the intermediate.[1]

Step 2: Claisen-Schmidt Condensation for Chalcone Synthesis The intermediate from Step 1 is reacted with various substituted benzaldehydes in the presence of 40% ethanolic sodium hydroxide at room temperature. The reaction progress is monitored, and upon completion, the product chalcones are isolated and purified.[1]

Comparative Biological Activities

Enzyme Inhibition: N-methyl-piperazine Chalcones

A study on N-methyl-piperazine chalcones revealed their potential as inhibitors of enzymes relevant to neurodegenerative diseases.[1] The inhibitory concentrations (IC50) for selected compounds against MAO-A, MAO-B, AChE, and butyrylcholinesterase (BChE) are summarized below.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)AChE IC50 (µM)BChE IC50 (µM)
2k > 400.718.10> 10
2n 17.801.114.329.85
2o 3.871.192.562.89

Experimental Protocol: Enzyme Inhibition Assays

  • MAO-A and MAO-B Inhibition Assay: The inhibitory activity against human MAO-A and MAO-B is determined using a fluorometric method. The assay measures the production of hydrogen peroxide from the enzymatic reaction using p-tyramine as a substrate.

  • AChE and BChE Inhibition Assay: The inhibitory activity against AChE (from electric eel) and BChE (from equine serum) is determined using a spectrophotometric method based on Ellman's reaction. The assay measures the hydrolysis of acetylthiocholine iodide and butyrylthiocholine iodide, respectively.

Receptor Binding Affinity: Phenylpiperazine Derivatives

N-substituted phenylpiperazines are known to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The binding affinities (Ki) of representative compounds for dopamine D2 and D3 receptors are presented below.

CompoundDopamine D2 Ki (nM)Dopamine D3 Ki (nM)
Compound 6a ~500-fold less than D3High affinity (nanomolar range)
Compound 29 93.30.7

Experimental Protocol: Radioligand Binding Assay

The receptor binding affinities are determined using radioligand binding assays with cell membranes prepared from cells expressing the target receptor (e.g., human D2 or D3 dopamine receptors). The assay measures the displacement of a specific radioligand by the test compound.

Anticancer Activity: N-methyl piperazine Derivatives

Certain N-methyl piperazine derivatives have been investigated for their anticancer properties. The half-maximal inhibitory concentration (IC50) values against different cancer cell lines for selected compounds are shown below.

CompoundA-549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MIAPaCa-2 (Pancreatic Cancer) IC50 (µM)
A-6 7.7418.8014.98
A-11 5.714.2631.36
Gefitinib (Standard) 16.5610.5149.50

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Signaling Pathways and Logical Relationships

The biological effects of N-substituted piperazines are often mediated through their interaction with specific cellular targets, leading to the modulation of downstream signaling pathways.

Dopaminergic Signaling Pathway

Many N-substituted piperazines, particularly those with an N-aryl substituent, exhibit affinity for dopamine receptors. The diagram below illustrates a simplified representation of a dopamine receptor signaling pathway.

G cluster_receptor Cell Membrane cluster_effector Intracellular Dopamine Receptor Dopamine Receptor G-protein G-protein Dopamine Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Modulates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to N-Substituted Piperazine N-Substituted Piperazine N-Substituted Piperazine->Dopamine Receptor Binds to

Caption: Simplified dopamine receptor signaling pathway.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and other N-substituted piperazines, highlighting their synthetic accessibility and diverse pharmacological profiles. While specific biological data for this compound is currently limited, the structure-activity relationships derived from related compounds suggest its potential for biological activity. The presence of the N-methyl group and the butanol chain could confer unique properties, and further investigation into its pharmacological profile is warranted. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs to elucidate their therapeutic potential. This would involve a battery of in vitro and in vivo assays to determine their targets, efficacy, and safety profiles.

References

Structure-Activity Relationship of N-Alkyl Piperazine Butanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkyl piperazine butanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents, particularly those targeting dopamine and serotonin receptors. Understanding the structure-activity relationship (SAR) of this chemical class is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of N-alkyl piperazine butanols and related analogs, focusing on their interactions with key receptors implicated in neuropsychiatric disorders.

Comparative Biological Activity

The biological activity of N-alkyl piperazine butanols is significantly influenced by the nature of the alkyl substituent on the piperazine nitrogen. Variations in chain length, branching, and the presence of cyclic moieties can dramatically alter receptor affinity and functional activity. The following tables summarize the binding affinities (Ki) of a series of N-substituted piperazine derivatives at human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. While not exclusively butanol derivatives, this dataset provides valuable insights into the impact of N-alkyl and N-aryl substitutions on receptor binding.

Table 1: Binding Affinities (Ki, nM) of N-Substituted Piperazine Derivatives at Dopamine D2 and Serotonin 5-HT1A & 5-HT2A Receptors [1]

CompoundN-SubstituentD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
1 Phenyl130180230
2 2-Methylphenyl34120480
3 3-Methylphenyl120150250
4 4-Methylphenyl150200280
9 2-Fluorophenyl45130460
10 3-Fluorophenyl140160350
11 4-Fluorophenyl16019045
12 2-Chlorophenyl25110510
13 3-Chlorophenyl110140230
14 4-Chlorophenyl130180260
15 2-Methoxyphenyl28100550

Key SAR Observations:

  • Substitution on the Phenyl Ring: Substitution at the ortho position of the N-phenyl ring generally enhances affinity for the D2 receptor compared to the unsubstituted phenyl analog (e.g., compounds 2 , 9 , 12 , 15 vs. 1 ).[1]

  • Halogen Substitution: A fluorine atom at the para position of the phenyl ring (compound 11 ) leads to the highest affinity for the 5-HT2A receptor in this series.[1] Shifting the fluorine to the meta or ortho position significantly reduces 5-HT2A affinity.[1]

  • Bulky Substituents: While not extensively explored in this specific dataset, it is generally understood that increasing the steric bulk of the N-alkyl group can influence selectivity and may decrease affinity if the binding pocket is constrained.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel compounds. Below are methodologies for key in vitro and in vivo assays relevant to the pharmacological profiling of N-alkyl piperazine butanols.

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of the test compound solution to the sample wells.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of haloperidol solution instead of the test compound.

  • Add 50 µL of the cell membrane suspension to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Agonist: Serotonin (5-HT).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an integrated fluid handling system.

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds (for antagonist mode, pre-incubate with cells) and the agonist (serotonin).

  • Using the fluorescence plate reader, measure the baseline fluorescence.

  • Add the test compounds (for agonist mode) or the agonist (for antagonist mode) to the wells.

  • Continuously measure the fluorescence signal for a set period to capture the calcium mobilization.

  • Analyze the data to determine EC50 values for agonists or IC50 values for antagonists.

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral model to screen for potential antidepressant activity.

Apparatus:

  • A transparent cylindrical tank (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into the water-filled cylinder.

  • Record the behavior of the mouse for a 6-minute period.

  • The primary measure is the duration of immobility, where the mouse remains floating with only small movements necessary to keep its head above water.

  • A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of antidepressant-like activity.[1][2][3][4][5]

  • After the test, remove the mice from the water, dry them, and return them to their home cages.

Visualizing Relationships and Workflows

Graphical representations are invaluable for illustrating complex biological pathways and experimental procedures.

SAR_Logic cluster_structure Chemical Structure cluster_activity Biological Activity Scaffold N-Piperazine Butanol Modification N-Alkyl/Aryl Substitution Scaffold->Modification Affinity Receptor Binding (D2, 5-HT1A, 5-HT2A) Modification->Affinity Influences Function Functional Activity (Agonism/Antagonism) Affinity->Function Correlates with InVivo In Vivo Efficacy (e.g., Antidepressant) Function->InVivo Predicts

Caption: Logical flow of SAR studies.

Experimental_Workflow Compound_Synthesis Synthesis of N-Alkyl Piperazine Butanol Analogs InVitro_Screening In Vitro Screening Compound_Synthesis->InVitro_Screening Receptor_Binding Receptor Binding Assays (D2, 5-HT2A) InVitro_Screening->Receptor_Binding Functional_Assays Functional Assays (Calcium Flux) InVitro_Screening->Functional_Assays InVivo_Testing In Vivo Behavioral Models (Forced Swim Test) Functional_Assays->InVivo_Testing Lead_Optimization Lead Optimization InVivo_Testing->Lead_Optimization

Caption: Drug discovery workflow.

Signaling_Pathway Ligand 5-HT Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A receptor signaling.

References

Comparative Analysis of Synthetic Routes to 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-(4-Methylpiperazin-1-yl)butan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The routes analyzed are N-alkylation of 1-methylpiperazine with a 4-halobutanol derivative and reductive amination of a 4-hydroxybutanal precursor with 1-methylpiperazine. This analysis is supported by generalized experimental protocols and a discussion of the potential advantages and disadvantages of each approach.

Data Summary

The following table summarizes the key quantitative parameters for the two synthetic routes. It is important to note that specific yields and purities can vary based on the precise reaction conditions and purification methods employed.

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials 1-Methylpiperazine, 4-Chlorobutan-1-ol1-Methylpiperazine, 4-Hydroxybutanal or its protected form
Key Reagents Base (e.g., K₂CO₃, Na₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF, Toluene)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst), Solvent (e.g., Dichloromethane, Methanol)
Typical Reaction Temperature Room temperature to refluxRoom temperature
Reported Yield Moderate to HighGenerally High
Purity of Crude Product Variable, may contain dialkylation productsGenerally high, fewer side products
Purification Method Distillation, Column chromatographyExtraction, Distillation

Synthetic Route 1: N-Alkylation of 1-Methylpiperazine

This classical approach involves the direct alkylation of 1-methylpiperazine with a suitable 4-carbon electrophile, typically 4-chlorobutan-1-ol, in the presence of a base. The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol
  • To a stirred solution of 1-methylpiperazine (1.1 equivalents) in a suitable solvent such as acetonitrile or toluene, is added a base, for instance, potassium carbonate (1.5 equivalents).

  • 4-Chlorobutan-1-ol (1.0 equivalent) is then added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The resulting crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Synthetic Route 2: Reductive Amination

Reductive amination offers an alternative pathway that involves the reaction of 1-methylpiperazine with a 4-hydroxycarbonyl compound, such as 4-hydroxybutanal. This reaction proceeds via the in-situ formation of an enamine or iminium ion intermediate, which is then reduced by a suitable reducing agent to the desired tertiary amine.

Experimental Protocol
  • 1-Methylpiperazine (1.1 equivalents) and 4-hydroxybutanal (1.0 equivalent) are dissolved in a suitable solvent, for example, dichloromethane.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), is added portion-wise to the stirred solution at room temperature.

  • The reaction is stirred at room temperature for several hours until completion, as indicated by TLC or LC-MS.

  • The reaction is quenched by the careful addition of an aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford pure this compound.

Comparative Visualization

The following diagrams illustrate the two synthetic pathways.

Synthetic_Routes cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination MP_A 1-Methylpiperazine reaction_A Alkylation MP_A->reaction_A CB 4-Chlorobutan-1-ol CB->reaction_A Base Base (e.g., K₂CO₃) Base->reaction_A Solvent_A Solvent (e.g., ACN) Solvent_A->reaction_A Product_A This compound reaction_A->Product_A MP_B 1-Methylpiperazine reaction_B Reductive Amination MP_B->reaction_B HB 4-Hydroxybutanal HB->reaction_B Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->reaction_B Solvent_B Solvent (e.g., DCM) Solvent_B->reaction_B Product_B This compound reaction_B->Product_B

Caption: Comparative diagram of N-Alkylation and Reductive Amination routes.

Logical Workflow for Route Selection

The choice between these two synthetic routes will often depend on several factors including the availability and cost of starting materials, desired scale of the reaction, and the required purity of the final product. The following workflow can aid in this decision-making process.

Route_Selection_Workflow Start Start: Synthesis of This compound Decision1 Is high purity crucial with minimal dialkylation? Start->Decision1 Decision2 Are starting materials (4-halobutanol) readily available and cost-effective? Decision1->Decision2 No Route2 Consider Route 2: Reductive Amination Decision1->Route2 Yes Route1 Consider Route 1: N-Alkylation Decision2->Route1 Yes Decision2->Route2 No Optimization Optimization of reaction conditions and purification Route1->Optimization Route2->Optimization

Caption: Decision workflow for selecting a synthetic route.

Conclusion

Both N-alkylation and reductive amination represent viable synthetic strategies for the preparation of this compound. The N-alkylation route is a more traditional method that may be favored for its simplicity and the use of readily available starting materials. However, it can be prone to the formation of dialkylation byproducts, potentially complicating purification and reducing the overall yield.

Reductive amination, on the other hand, is often a cleaner reaction with higher selectivity, minimizing the formation of byproducts. The milder reaction conditions are also advantageous. The choice of the 4-hydroxycarbonyl starting material and the reducing agent can be tailored to optimize the reaction for specific laboratory or industrial settings. For applications demanding high purity and yield, reductive amination is generally the preferred method. Ultimately, the selection of the most appropriate synthetic route will depend on a careful consideration of the specific requirements of the synthesis, including scale, cost, and purity.

A Comparative Guide to the Analytical Validation of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methods for the quantification of 4-(4-Methylpiperazin-1-yl)butan-1-ol, a key intermediate in pharmaceutical synthesis. Due to the compound's lack of a strong chromophore, direct UV-based quantification presents challenges. Therefore, this document explores several robust analytical techniques, including High-Performance Liquid Chromatography (HPLC) with derivatization and alternative detection methods, as well as Gas Chromatography (GC).

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific objectives of the analysis. This guide presents detailed experimental protocols and a comparative analysis of their performance based on key validation parameters to aid researchers in choosing the most suitable methodology for their needs.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of potential analytical methods for this compound, based on data from analogous compounds.

ParameterHPLC-UV (with Derivatization)HPLC-ELSDLC-MS/MSGC-FID
Linearity (R²) >0.999>0.999>0.996>0.99
Limit of Detection (LOD) ~30 ppm[1]~0.3 µg/mL[2]0.1 - 20 nM[3]0.005 - 0.008%
Limit of Quantitation (LOQ) ~90 ppm[1]Not explicitly stated0.3 - 60 nM[3]0.002 - 0.03%[4]
Accuracy (Recovery %) 104.87 - 108.06%[1]99 - 103%[2]84.6 - 119.3%[3]Not explicitly stated
Precision (%RSD) < 1.13%[1]< 2.2%[2]< 10%[3]< 2.0%[4]
Sample Throughput ModerateHighHighModerate
Derivatization RequiredNot RequiredRecommended for improved ionizationRecommended for improved peak shape
Instrumentation Cost ModerateModerateHighModerate
Selectivity GoodModerateHighGood

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization

This method requires derivatization to introduce a chromophore to the analyte, enabling UV detection. A common derivatizing agent for amines is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]

Sample Preparation and Derivatization:

  • Prepare stock and standard solutions of this compound in a suitable diluent (e.g., acetonitrile/water mixture).

  • To an aliquot of the standard or sample solution, add a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).

  • Add a buffer solution (e.g., borate buffer, pH 8.5) to facilitate the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration to ensure complete derivatization.

  • Quench the reaction if necessary and dilute the mixture to a final volume with the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 340 nm (for NBD derivatives).[1]

  • Injection Volume: 10 µL.[1]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a universal detection method that does not rely on the chromophoric properties of the analyte, making it suitable for direct analysis.[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Waters ODS-2 C18 Spherisorb).[2]

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile, possibly with an ion-pairing agent like heptafluorobutyric acid (HFBA).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • ELSD Settings:

    • Evaporation Temperature: 45°C.[2]

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices. Derivatization with an agent like benzoyl chloride can improve ionization efficiency.[3]

Sample Preparation and Derivatization (Optional but Recommended):

  • Extract the analyte from the sample matrix using a suitable technique (e.g., solid-phase extraction).

  • For derivatization, dissolve the extracted analyte in a suitable solvent and add benzoyl chloride and a base (e.g., sodium hydroxide solution).

  • Vortex the mixture and allow it to react.

  • Stop the reaction by adding an appropriate reagent and extract the derivative.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable reverse-phase column (e.g., Waters HSS T3).[3]

  • Mobile Phase: A gradient of aqueous formic acid or ammonium formate and an organic solvent like acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and peak shape of the analyte.

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent.

  • Derivatization can be performed by adding a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride) and heating the mixture.

Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase, such as (50%-Phenyl)-methylpolysiloxane (e.g., DB-17).[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Injector Temperature: 250°C.[4]

  • Detector Temperature: 260°C.[4]

  • Oven Temperature Program: Start at an initial temperature (e.g., 150°C) and ramp up to a final temperature (e.g., 260°C).[4]

  • Injection Mode: Split injection.[4]

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow Analytical Method Validation Workflow method_development Method Development & Optimization specificity Specificity / Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation

Caption: Workflow for analytical method validation.

References

A Comparative Guide to 2D NMR for the Structural Confirmation of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's structure is a foundational requirement. For a compound such as 4-(4-Methylpiperazin-1-yl)butan-1-ol, which contains both aliphatic and heterocyclic moieties, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as the definitive analytical tool. This guide provides an objective comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—demonstrating how they collectively provide irrefutable evidence for the compound's structural integrity.

The structural elucidation process is a systematic workflow that integrates data from multiple NMR experiments. It begins with one-dimensional (1D) ¹H and ¹³C NMR to identify the basic chemical environments and culminates in 2D experiments that piece together the molecular puzzle by establishing atomic connectivity.

Structural Elucidation Workflow

The confirmation of a molecular structure via 2D NMR is a logical sequence of experiments. Each experiment provides a unique piece of the puzzle, and together they create a complete picture of atomic connectivity.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Validation H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC Confirmation Structure Confirmed COSY->Confirmation HSQC->Confirmation HMBC->Confirmation

Caption: Workflow for structural elucidation using 2D NMR.

Predicted NMR Data and Structural Assignment

As no publicly available experimental spectra for this compound are available, this guide utilizes predicted ¹H and ¹³C NMR chemical shifts to illustrate the interpretation process. The numbering scheme for atomic assignment is provided below.

Chemical structure of this compound with atom numbering

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
1-CH₂-OH3.65t62.5
2-CH₂-1.58m24.0
3-CH₂-1.70m27.5
4-CH₂-N2.45t58.0
5, 9-CH₂- (Piperazine)2.50t55.0
6, 8-CH₂- (Piperazine)2.65t53.0
7-CH₃2.30s46.0

Comparison of 2D NMR Techniques

COSY (COrrelation SpectroscopY): Mapping Proton Neighbors

The COSY experiment is the first step in determining connectivity, identifying protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[1][2] This is invaluable for assembling spin systems, such as the contiguous protons of the butanol chain.

Expected COSY Correlations: A cross-peak in the COSY spectrum indicates that the two protons are coupled. For the butanol chain, a clear path of correlations would be expected.

Table 2: Key Predicted COSY (¹H-¹H) Correlations

Correlating ProtonsType of CouplingFragment Identified
H1 ↔ H2³JConnects terminal alcohol group to the chain
H2 ↔ H3³JExtends the aliphatic chain
H3 ↔ H4³JConnects the aliphatic chain to the piperazine nitrogen
H5 ↔ H6³JConfirms connectivity within the piperazine ring
H8 ↔ H9³JConfirms connectivity within the piperazine ring
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond coupling, ¹JCH).[3] This technique is highly sensitive and definitively maps which protons are bonded to which carbons, confirming the carbon type (CH, CH₂, or CH₃).[3]

Expected HSQC Correlations: Each cross-peak in the HSQC spectrum represents a direct C-H bond.

Table 3: Predicted HSQC (¹H-¹³C) Correlations

Proton (¹H Shift)Directly Bonded Carbon (¹³C Shift)
H1 (3.65 ppm)C1 (62.5 ppm)
H2 (1.58 ppm)C2 (24.0 ppm)
H3 (1.70 ppm)C3 (27.5 ppm)
H4 (2.45 ppm)C4 (58.0 ppm)
H5/H9 (2.50 ppm)C5/C9 (55.0 ppm)
H6/H8 (2.65 ppm)C6/C8 (53.0 ppm)
H7 (2.30 ppm)C7 (46.0 ppm)
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Structure

The HMBC experiment is arguably the most powerful for final structure confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[3] These long-range correlations are critical for connecting the individual spin systems and functional groups identified by COSY and HSQC.

Expected HMBC Correlations: The key HMBC correlations are those that link the butanol chain to the piperazine ring and the N-methyl group to the piperazine ring.

Table 4: Key Predicted HMBC (¹H-¹³C) Long-Range Correlations

ProtonCorrelating Carbon(s)Significance
H4 (on butanol chain)C5, C9 (piperazine ring)Crucial link : Confirms the butanol chain is attached to the piperazine nitrogen.
H3 (on butanol chain)C5, C9 (piperazine ring)Supports the butanol-piperazine connection.
H7 (N-methyl group)C6, C8 (piperazine ring)Confirms the methyl group is attached to the second piperazine nitrogen.
H1 (hydroxyl methylene)C2, C3 Confirms position of the hydroxyl group at the end of the chain.

The diagram below illustrates how these key HMBC correlations bridge the distinct fragments of the molecule, providing a complete and unambiguous structural map.

G Butanol Butanol Chain (C1-C4, H1-H4) H4 Butanol->H4 Piperazine Piperazine Ring (C5,6,8,9, H5,6,8,9) Methyl N-Methyl Group (C7, H7) H7 Methyl->H7 H4->Piperazine H4 -> C5/C9 H7->Piperazine H7 -> C6/C8

Caption: Key HMBC correlations confirming molecular connectivity.

Experimental Protocols

For the successful acquisition of high-quality 2D NMR data, the following general protocols are recommended.

Instrumentation:

  • A 400 MHz or higher NMR spectrometer.

  • Standard 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated solvent.

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Transfer the solution to an NMR tube.

1. COSY (gCOSY or DQF-COSY)

  • Pulse Program: cosygpmf (or similar gradient-selected, phase-sensitive sequence).

  • Spectral Width: 10-12 ppm in both F1 and F2 dimensions.

  • Number of Scans (ns): 2-4 per increment.

  • Number of Increments (ni): 256-512 in the F1 dimension.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

2. HSQC (gHSQCEDETGPSI)

  • Pulse Program: hsqcedetgpsisp (or similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals).

  • F2 (¹H) Spectral Width: 10-12 ppm.

  • F1 (¹³C) Spectral Width: 10-70 ppm (optimized for the aliphatic region).

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Number of Scans (ns): 4-8 per increment.

  • Number of Increments (ni): 128-256 in the F1 dimension.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

3. HMBC (gHMBC)

  • Pulse Program: hmbcgplpndqf (or similar gradient-selected sequence).

  • F2 (¹H) Spectral Width: 10-12 ppm.

  • F1 (¹³C) Spectral Width: 10-70 ppm (optimized for the aliphatic region).

  • Long-Range Coupling Constant (nJCH): Optimized for 8 Hz to detect typical 2- and 3-bond correlations.

  • Number of Scans (ns): 8-16 per increment.

  • Number of Increments (ni): 256-512 in the F1 dimension.

  • Relaxation Delay (d1): 2.0 seconds.

Conclusion

While 1D NMR provides the initial overview of a molecule's functional groups, it often falls short of providing unambiguous proof of connectivity. The synergistic application of 2D NMR techniques offers a definitive solution.

  • COSY establishes proton-proton connectivities, building the carbon skeleton's proton framework.

  • HSQC links this proton framework to the carbon backbone by identifying direct C-H attachments.

  • HMBC provides the final, crucial long-range correlations that piece together disparate fragments, confirming the global structure.

By systematically applying and interpreting these three experiments, researchers can confirm the structure of this compound with the highest degree of confidence, a critical step in any chemical or pharmaceutical research pipeline.

References

A Researcher's Guide to Assessing the Purity of 4-(4-Methylpiperazin-1-yl)butan-1-ol from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of hypothetical purity data for 4-(4-Methylpiperazin-1-yl)butan-1-ol from different suppliers, along with detailed experimental protocols for its assessment.

The quality of this compound, a key heterocyclic building block[1], can vary between suppliers. While some vendors may provide a certificate of analysis, independent verification is often necessary to ensure the material meets the stringent requirements of research and drug development. This guide outlines a systematic approach to evaluating the purity of this compound, focusing on common analytical techniques and potential impurities.

Comparative Purity Analysis

To illustrate the potential variability between suppliers, the following table summarizes hypothetical purity data for this compound from three fictional suppliers. The data is based on standard analytical methods used for quality control in the pharmaceutical industry.

Parameter Supplier A Supplier B Supplier C Method
Purity (by HPLC) 99.5%98.8%99.9%HPLC-UV
Identity ConformsConformsConforms¹H NMR, ¹³C NMR, MS
Major Impurity 0.25% (Impurity X)0.75% (Impurity Y)0.05% (Impurity X)HPLC, GC-MS
Residual Solvents <0.1%0.3% (Dichloromethane)Not DetectedGC-MS Headspace
Water Content 0.15%0.20%0.05%Karl Fischer Titration

Experimental Protocols

Accurate assessment of this compound purity relies on robust analytical methods. The following are detailed protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate, identify, and quantify each component in a mixture.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase A.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity and Residual Solvent Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C (hold for 2 min)

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-500 amu

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like methanol. For residual solvent analysis, use static headspace sampling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure and identity of the molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: To confirm the presence and connectivity of protons.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC): To further confirm the structure by showing proton-proton and proton-carbon correlations.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound from different suppliers.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision Start Receive Samples from Suppliers A, B, C Prep Prepare Stock Solutions and Dilutions Start->Prep HPLC HPLC-UV Purity Analysis Prep->HPLC GCMS GC-MS for Impurities & Residual Solvents Prep->GCMS NMR NMR for Structural Confirmation Prep->NMR KF Karl Fischer for Water Content Prep->KF Analyze Analyze Chromatograms & Spectra HPLC->Analyze GCMS->Analyze NMR->Analyze KF->Analyze Compare Compare Data Against Specifications & Between Suppliers Analyze->Compare Decision Select Supplier Based on Purity, Impurity Profile, and Cost Compare->Decision

Caption: Workflow for Purity Assessment of this compound.

Potential Impurities

During the synthesis of piperazine-containing compounds, several types of impurities can be introduced. These may include starting materials, by-products from side reactions, and degradation products. For instance, studies on the synthesis of other piperazine-containing active pharmaceutical ingredients have identified process-related impurities.[2][3] Common analytical techniques such as GC-MS are effective in identifying and quantifying these impurities.[4]

Conclusion

A thorough and independent assessment of the purity of this compound is crucial for ensuring the integrity of research and development activities. By employing a multi-faceted analytical approach encompassing HPLC, GC-MS, and NMR, researchers can confidently select a supplier that provides material of the required quality and consistency. This due diligence minimizes the risk of experimental artifacts and ensures the reliability of scientific outcomes.

References

biological activity comparison of piperazine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Piperazine Isomers

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of approved therapeutic agents. The strategic placement of substituents on this privileged heterocyclic ring can dramatically influence the pharmacological profile of a molecule. This guide provides an objective comparison of the biological activities of piperazine isomers, leveraging experimental data to illuminate the impact of positional (ortho, meta, para) and stereoisomerism on receptor affinity, enzyme inhibition, and antimicrobial potency.

Data Presentation: A Quantitative Comparison

The following tables summarize the comparative biological activities of various piperazine isomers, providing a quantitative basis for understanding their structure-activity relationships (SAR).

Receptor Binding Affinity: Serotonin 5-HT1A Receptor

Arylpiperazine derivatives are prominent ligands for serotonin receptors. The affinity of these compounds for the 5-HT1A receptor, a key target in neuropsychiatric disorders, is significantly influenced by the substitution pattern on the aryl ring.

Table 1: Comparative 5-HT1A Receptor Binding Affinity of Arylpiperazine Salicylamide Regioisomers

Isomer PositionCompound Structure5-HT1A Receptor Affinity (Ki, nM)
Ortho{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide21
Meta{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide7
Para{3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide44
Data compiled from a study on arylpiperazine salicylamide regioisomers. A lower Ki value indicates a higher binding affinity.[1]
Analgesic Activity

The position of substituents on the phenyl ring of arylpiperazine derivatives has been shown to impact their analgesic effects.

Table 2: Comparative Analgesic Activity of Arylpiperazine Derivatives in Mice

CompoundSubstituent on Phenyl RingAnalgesic Activity (% Inhibition in Writhing Test)
102-OCH₃Potent
114-OCH₃Negative result
123-OCH₃Less active than ortho isomer
183-CF₃78.7% at 40 mg/kg
192,3-di-CH₃75.2% at 10 mg/kg
Data from a study on arylpiperazine derivatives for neuropathic pain.[2]
Enzyme Inhibition: Urease Inhibitory Activity

Piperazine derivatives have been investigated as inhibitors of urease, an enzyme implicated in infections by pathogens such as Helicobacter pylori. The substitution pattern on the phenyl ring of piperazine-based benzimidazole derivatives affects their inhibitory potency.

Table 3: Comparative Urease Inhibitory Activity of Substituted Phenylpiperazine Derivatives

CompoundSubstituent on Phenyl RingUrease Inhibition (IC₅₀, µM)
9aUnsubstituted11.09 ± 1.18
9h4-Cl4.31 ± 0.19
9i3-Cl6.11 ± 0.25
9j2-Cl9.24 ± 0.37
9l4-NO₂0.15 ± 0.09
Data from a study on piperazine-based benzimidazole derivatives.[3][4]
Antimicrobial Activity

The position of substituents on arylpiperazine derivatives can influence their effectiveness against various microbial strains. Generally, meta- and para-substituted derivatives have shown greater antimicrobial activity than their ortho- counterparts.[1]

Table 4: Comparative Antimicrobial Activity (MIC, µg/mL) of Piperazine Derivatives

Compound TypeStaphylococcus aureusEscherichia coliCandida albicans
meta-alkoxy substituted arylpiperazineGenerally more activeGenerally more activeGenerally more active
para-alkoxy substituted arylpiperazineGenerally more activeGenerally more activeGenerally more active
ortho-alkoxy substituted arylpiperazineGenerally less activeGenerally less activeGenerally less active
Qualitative summary based on studies of meta- and para-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • Radioligand with known affinity for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT).

    • Unlabeled test compounds (piperazine isomers).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of the unlabeled piperazine isomers in the binding buffer.

    • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

    • Competition: Add the serially diluted unlabeled test compounds to the wells. For determining total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Materials:

    • Test microorganisms (e.g., bacterial and fungal strains).

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Piperazine isomer test compounds.

    • 96-well microtiter plates.

    • Standardized inoculum of the test microorganism.

  • Methodology:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Compound Dilution: Perform a two-fold serial dilution of the piperazine isomers in the 96-well microtiter plate using the appropriate liquid growth medium.

    • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a method for determining the IC₅₀ value of a piperazine derivative against a specific kinase.

  • Materials:

    • Kinase enzyme of interest.

    • Fluorescein-labeled substrate.

    • ATP.

    • Test inhibitor (piperazine isomer).

    • Kinase buffer.

    • Tb-labeled anti-phospho-substrate antibody.

    • TR-FRET detection buffer.

    • 384-well plates.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Dilute the kinase enzyme to the desired working concentration in kinase buffer. Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the kinase.

    • Kinase Reaction: To the wells of a 384-well plate, add the serially diluted inhibitor or DMSO (for control). Add the diluted kinase enzyme to each well. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the kinase reaction by adding TR-FRET detection buffer containing EDTA and the Tb-labeled anti-phospho-substrate antibody.

    • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

    • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). The percent inhibition is calculated relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways modulated by piperazine derivatives and a general experimental workflow for their evaluation.

G_1 cluster_0 Cell Membrane cluster_1 Cytosol Receptor 5-HT1A Receptor (GPCR) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production Ligand Piperazine Agonist Ligand->Receptor Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response Leads to

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

G_2 cluster_0 Cell Membrane cluster_1 Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Piperazine Piperazine Inhibitor Piperazine->PI3K Inhibits mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: PI3K/Akt/mTOR Signaling Pathway and Piperazine Inhibition.

G_3 start Design & Synthesis of Piperazine Isomers screening Primary Biological Screening (e.g., Receptor Binding) start->screening secondary Secondary Assays (e.g., Enzyme Inhibition, Antimicrobial) screening->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar sar->start Iterative Design lead_opt Lead Optimization sar->lead_opt

Caption: General Experimental Workflow for Piperazine Derivatives.

References

The "Methyl-Switch": Evaluating the N-Methyl Group's Impact on Compound Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate chess game of drug design, even the smallest molecular modification can dramatically alter a compound's performance. One of the most common yet profoundly impactful moves is the addition of a single methyl group to a nitrogen atom—a process known as N-methylation. This seemingly minor alteration, adding a mere 14 daltons to the molecular weight, can be the deciding factor between a promising lead candidate and a developmental dead-end. For researchers, scientists, and drug development professionals, understanding the multifaceted effects of the N-methyl group is critical for optimizing a compound's journey from the lab to the clinic.

This guide provides a comparative analysis of N-methylated compounds versus their non-methylated counterparts, supported by experimental data and detailed methodologies, to illuminate the nuanced influence of this "magic methyl" group.

N-Methylation's Ripple Effect: A Quantitative Comparison

The introduction of an N-methyl group can trigger a cascade of changes in a molecule's physicochemical and pharmacokinetic properties. These alterations are not always predictable and are highly dependent on the molecular scaffold. Below is a summary of the typical effects observed when a hydrogen atom on a nitrogen is replaced by a methyl group, with illustrative data from a comparative study on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, potent ligands for opioid receptors.

PropertyNon-N-Methylated Analog (Parent Compound)N-Methylated AnalogGeneral Observations and Rationale
Aqueous Solubility VariableOften increased for amides, but can decrease for other functional groups.N-methylation can disrupt intermolecular hydrogen bonding and crystal packing, leading to improved solubility for some compound classes. For secondary amides, N-methylation can lead to a significant increase in solubility.[1]
Lipophilicity (LogD) LowerGenerally higherThe addition of a lipophilic methyl group typically increases the overall lipophilicity of a compound. For secondary amines, N-methylation consistently leads to an increase in LogD.[1]
Permeability (PAMPA) LowerGenerally higherIncreased lipophilicity often correlates with enhanced passive diffusion across artificial membranes.
Permeability (Caco-2) VariableCan be increased or decreasedWhile passive permeability may increase, N-methylation can also alter a compound's interaction with efflux transporters like P-glycoprotein, leading to complex effects on net cell permeability.
Metabolic Stability (Microsomal Assay) More susceptible to N-dealkylationMore stable to N-dealkylationThe N-methyl group can shield the nitrogen from enzymatic attack by cytochrome P450 enzymes, a common metabolic pathway. However, the methyl group itself can be a site of metabolism (N-demethylation).
Receptor Binding Affinity (Ki) N-H analog of an opioid ligand: μ-opioid receptor: Ke = 508 nM κ-opioid receptor: Ke = 194 nM δ-opioid receptor: No antagonismN-methyl analog of the same opioid ligand: μ-opioid receptor: Ke values of 8.47 nM δ-opioid receptor: Ke values of 34.3 nM κ-opioid receptor: Ke values of 36.8 nMThe N-methyl group can provide additional beneficial interactions within the receptor's binding pocket, leading to enhanced affinity. However, in other cases, it can introduce steric hindrance and reduce affinity. For some opioid ligands, N-methylation significantly enhances binding affinity.[2] For fentanyl and its derivatives, N-methylation has been shown to decrease binding affinity.[3]

Visualizing the Impact: Experimental Workflows and Signaling Pathways

To fully appreciate the consequences of N-methylation, it is essential to understand the experimental procedures used to quantify its effects and the biological pathways it can modulate.

Experimental Workflow for Assessing Compound Properties

The following diagram illustrates a typical workflow for evaluating the key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound and its N-methylated analog.

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro Permeability cluster_3 Metabolic Stability cluster_4 Target Engagement Parent Parent Compound (-NH) Solubility Aqueous Solubility (CLND) Parent->Solubility Lipophilicity Lipophilicity (LogD) Parent->Lipophilicity PAMPA PAMPA Parent->PAMPA Caco2 Caco-2 Assay Parent->Caco2 Microsomal Liver Microsomal Stability Parent->Microsomal Binding Receptor Binding Assay (Ki) Parent->Binding N_Methyl N-Methylated Analog (-NMe) N_Methyl->Solubility N_Methyl->Lipophilicity N_Methyl->PAMPA N_Methyl->Caco2 N_Methyl->Microsomal N_Methyl->Binding

A typical experimental workflow for comparative analysis.
N-Methylation's Influence on a Signaling Pathway: The Histamine H1 Receptor

N-methylation can significantly alter how a ligand interacts with its target receptor, thereby modulating downstream signaling cascades. A prime example is the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR) involved in allergic responses. Histamine, the endogenous ligand, is metabolized in the brain via N-methylation. The resulting N-methylhistamine has a different profile of activity at histamine receptors.

The diagram below illustrates the canonical signaling pathway of the Histamine H1 receptor upon activation.

G Ligand Histamine or N-Methylated Ligand H1R Histamine H1 Receptor (GPCR) Ligand->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., Allergic Reaction) PKC->Response Leads to

Histamine H1 receptor signaling pathway.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. The following are detailed methodologies for the key experiments cited in this guide.

1. Chemiluminescent Nitrogen Detection (CLND) for Aqueous Solubility

  • Objective: To determine the kinetic aqueous solubility of a compound.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 200 µM.

    • Equilibrate the samples on a shaker at room temperature for 24 hours to reach equilibrium.

    • Filter the samples through a 0.45 µm filter plate to remove any undissolved precipitate.

    • Analyze the filtrate using a CLND detector coupled with a high-performance liquid chromatography (HPLC) system. The nitrogen content of the sample is converted to nitric oxide, which then reacts with ozone to produce light. The amount of light emitted is proportional to the amount of nitrogen in the sample, and thus the concentration of the compound.

    • Quantify the solubility by comparing the signal to a calibration curve generated with known concentrations of the compound.

2. Chromatographic LogD Measurement

  • Objective: To determine the lipophilicity of a compound at a specific pH.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of an aqueous buffer (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

    • Inject the compound and a set of calibration standards with known LogD values.

    • Elute the compounds using a gradient of the organic modifier.

    • The retention time of the test compound is measured and used to calculate its Chromatographic Hydrophobicity Index (CHI) based on the retention times of the calibrants.

    • The CHI value is then converted to a LogD value using a calibration curve.

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a compound across an artificial membrane, often as a surrogate for blood-brain barrier penetration.

  • Methodology:

    • A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

    • The donor wells of a 96-well plate are filled with a buffered solution (pH 7.4) containing the test compound.

    • The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with a buffer solution.

    • The assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (VA / (Area × Time)) × ([Drug]acceptor / [Drug]donor)

4. Caco-2 Permeability Assay

  • Objective: To evaluate the permeability of a compound across a monolayer of human intestinal cells, which serves as an in vitro model of the intestinal barrier.

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ insert and cultured for 21 days to form a confluent and differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. This measures the A-to-B permeability.

    • To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B-to-A permeability).

    • The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) for both directions is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

5. Liver Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of a compound in the presence of liver enzymes.

  • Methodology:

    • Human liver microsomes are incubated with the test compound at 37°C in a phosphate buffer (pH 7.4).

    • The reaction is initiated by the addition of an NADPH-regenerating system, which is a required cofactor for many cytochrome P450 enzymes.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The N-methyl group is a powerful tool in the medicinal chemist's arsenal, capable of fine-tuning a molecule's properties to enhance its therapeutic potential. However, its effects are not a simple matter of "on" or "off." As the data and methodologies presented here demonstrate, the consequences of N-methylation are a complex interplay of factors, including the molecular context and the specific biological system . A thorough and systematic evaluation of key physicochemical and ADME properties is therefore indispensable for rationally deploying the "methyl-switch" and successfully navigating the challenging path of drug discovery.

References

Safety Operating Guide

Proper Disposal of 4-(4-Methylpiperazin-1-yl)butan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both personal and environmental safety. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-(4-Methylpiperazin-1-yl)butan-1-ol, emphasizing operational integrity and adherence to safety protocols.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the known hazards of structurally similar compounds, namely N-methylpiperazine and piperazine. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE:

  • Hand Protection: Wear suitable protective gloves.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear appropriate protective clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols can be generated, use a NIOSH-approved respirator.

Quantitative Data Summary for Related Compounds

The following table summarizes key hazard information for N-methylpiperazine and piperazine, which can serve as a conservative proxy for assessing the potential hazards of this compound.

PropertyN-MethylpiperazinePiperazineThis compound (Predicted)
Physical State LiquidCrystalline SolidSolid
Flammability Flammable liquid and vapor[1][2]Combustible Solid[3]Combustible Solid
Corrosivity Causes severe skin burns and eye damage[1][2]Corrosive[3]Potentially Corrosive
Acute Toxicity (Oral) Harmful if swallowedHarmful if swallowedPotentially Harmful
UN Number 2734[1]2579[3]Not available
Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuation: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition.[1]

  • Personal Protection: Don the appropriate PPE as detailed above.

  • Containment: Contain the spill using an inert, absorbent, non-combustible material such as sand, earth, or vermiculite.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report all spills to the appropriate EHS office.

Disposal Procedure

The disposal of this compound must be handled as hazardous waste.

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.

    • Do not mix this waste with other chemicals or solvents to prevent potentially hazardous reactions.[1]

    • Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name, and all relevant hazard symbols (e.g., flammable, corrosive).

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[4]

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal in accordance with all local, state, and federal regulations.

  • Container Decontamination:

    • Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] Consult with your EHS office for specific procedures on managing decontaminated containers.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes for the safe handling and disposal of this compound.

cluster_0 Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Waste (Non-Sparking Tools) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Spill Response Workflow for this compound.

cluster_1 Chemical Disposal Pathway Unused Unused/Waste Product Collect Collect in Labeled, Sealed Container Unused->Collect NoMix Do Not Mix with Other Waste Collect->NoMix Store Store in Designated Hazardous Waste Area NoMix->Store ContactEHS Contact EHS for Disposal Store->ContactEHS ApprovedPlant Dispose at Approved Waste Plant ContactEHS->ApprovedPlant

Caption: Disposal Pathway for this compound.

References

Personal protective equipment for handling 4-(4-Methylpiperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 4-(4-Methylpiperazin-1-yl)butan-1-ol. The following procedures are critical for ensuring personal safety and proper logistical management.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment based on general laboratory safety standards for similar chemical compounds.

Body PartProtective EquipmentStandard
Eyes/Face Safety goggles with side protection or a face shield.EN166 or OSHA 29 CFR 1910.133[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).EN 374[2]
Protective clothing to prevent skin exposure.
Respiratory Use in a well-ventilated area. If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA approved respirator.NIOSH/MSHA or EN 149[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risks.

Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[3][4]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Do not eat, drink, or smoke in the handling area.[3][6]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Keep containers securely sealed when not in use.[3]

  • Ground and bond container and receiving equipment to prevent static discharge.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Store in a corrosives area if applicable, based on the properties of similar piperazine compounds.[1]

  • Keep containers tightly closed to prevent moisture absorption, as similar compounds can be hygroscopic.[7]

Accidental Release and First Aid Measures

Immediate and appropriate response to spills or exposure is critical.

SituationAction
Minor Spill Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[1] Clean the affected area thoroughly.
Major Spill Evacuate the area. Wear full protective equipment, including a self-contained breathing apparatus.[1] Contain the spill and prevent it from entering drains or waterways.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Chemical Disposal: The chemical should be disposed of as hazardous waste. Do not allow it to enter drains or the environment.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.

Chemical Properties and Hazards

Hazard CategoryPotential Hazard
Health May cause severe skin burns and eye damage. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Harmful if swallowed.[5][8] May cause respiratory irritation.[5][9] May cause drowsiness or dizziness.[5][9]
Flammability Combustible solid or liquid.[7] Keep away from heat and ignition sources.[6]
Reactivity Stable under normal conditions.[1] Avoid contact with strong oxidizing agents.[10]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Select & Don Appropriate PPE A->B C Work in Well-Ventilated Area B->C Proceed to Handling D Handle with Care C->D E Store Properly D->E Task Complete I Spill or Exposure Occurs D->I If Accident Occurs F Dispose of Waste Correctly E->F G Decontaminate Work Area & PPE F->G H Wash Hands Thoroughly G->H J Follow First Aid Measures I->J K Execute Spill Cleanup Protocol I->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazin-1-yl)butan-1-ol
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazin-1-yl)butan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.